molecular formula C₄H₈N₃Na₂O₅P·xH₂O B1141883 Disodium Phosphocreatine Hydrate CAS No. 1159882-55-9

Disodium Phosphocreatine Hydrate

Cat. No.: B1141883
CAS No.: 1159882-55-9
M. Wt: 255.08
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium Phosphocreatine Hydrate, also known as this compound, is a useful research compound. Its molecular formula is C₄H₈N₃Na₂O₅P·xH₂O and its molecular weight is 255.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1159882-55-9

Molecular Formula

C₄H₈N₃Na₂O₅P·xH₂O

Molecular Weight

255.08

Synonyms

N-[Imino(phosphonoamino)methyl]-N-methylglycine Disodium Salt Hydrate;  N-(Phosphonoamidino)sarcosine Disodium Salt;  Disodium Creatine Phosphate Hydrate

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of Disodium Phosphocreatine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MOA) of Disodium Phosphocreatine Hydrate (Neoton), synthesizing its bioenergetic, membrane-stabilizing, and antithrombotic properties.

Content Type: Technical Whitepaper Target Audience: Researchers, Drug Development Scientists, Cardiologists

Executive Summary

Disodium Phosphocreatine (PCr) acts as a pleiotropic cytoprotective agent. While classically defined as an intracellular high-energy phosphate donor, its pharmacological utility as an exogenous therapeutic is driven by distinct mechanisms: sarcolemmal membrane stabilization and extracellular nucleotide modulation .

Unlike simple metabolic substrates, exogenous PCr does not rely solely on cellular uptake to exert its effects. Instead, it interacts with zwitterionic phospholipids to maintain membrane integrity during ischemia-reperfusion (I/R) injury and scavenges extracellular ADP to inhibit platelet aggregation. This guide dissects these pathways, distinguishing between the endogenous "Creatine Kinase Shuttle" and the pharmacodynamics of exogenous administration.

Molecular Identity & Physicochemical Properties

  • IUPAC Name: Disodium N-[imino(phosphonoamino)methyl]-N-methylglycine hydrate

  • Role: High-energy phosphate reservoir (N-P bond energy ~ -10.3 kcal/mol).

  • Structure-Activity Relationship (SAR): The molecule is a zwitterion . The guanidino group carries a positive charge, while the phosphate and carboxyl groups carry negative charges. This dipolar nature is critical for its interaction with membrane phospholipids.

PropertySpecificationFunctional Implication
Molecular Weight ~255.08 g/mol Small enough for paracellular diffusion but polar.
Polarity HighLimits passive diffusion across the lipid bilayer.
Stability pH-dependentHydrolyzes to Creatine + Pi in acidic environments (ischemic tissue).

Primary Mechanism: The Bioenergetic Shuttle (Endogenous Context)

To understand the therapeutic effect, one must first reference the endogenous system that the drug aims to preserve.

The Creatine Kinase (CK) Circuit

Intracellular PCr functions as a spatial and temporal energy buffer.[1][2] It shuttles high-energy phosphates from the mitochondria (site of production) to myofibrils (site of consumption).[3]

Figure 1: The Endogenous Creatine Kinase Shuttle. Exogenous PCr therapy aims to preserve the integrity of this system during ischemia.

Pharmacodynamics of Exogenous Phosphocreatine

The administration of Disodium Phosphocreatine operates through three verified mechanisms that differ from the endogenous shuttle.

Mechanism A: Sarcolemmal Membrane Stabilization (Structural)

This is the dominant mechanism for cardioprotection. Because PCr is highly polar, it does not readily cross the plasma membrane. Instead, it acts at the membrane interface .

  • Zwitterionic Interaction: The charged guanidino and phosphate groups of PCr interact electrostatically with the polar head groups of membrane phospholipids (Phosphatidylcholine and Phosphatidylethanolamine).

  • Lipid Packing: This interaction increases the packing order of the lipid bilayer, transitioning it towards a "gel-like" state.

  • Prevention of Leakage: By stabilizing the membrane, PCr prevents the "leakage" of intracellular enzymes (CK, LDH) and, critically, prevents the massive influx of Ca²⁺ ions that triggers cell death (calcium paradox).

Causality: Stabilization of the sarcolemma


 Reduced Ca²⁺ permeability 

Prevention of mitochondrial calcium overload

Preservation of ATP production capability.
Mechanism B: Extracellular ADP Scavenging (Anti-thrombotic)

Exogenous PCr inhibits platelet aggregation, which is crucial during microcirculatory reperfusion.

  • The Trigger: Platelets aggregate in response to extracellular ADP (acting on P2Y12 receptors).

  • The Reaction: Plasma contains low levels of Creatine Kinase (or ecto-CK on endothelial cells).

  • The Scavenge: Exogenous PCr donates its phosphate to extracellular ADP via this extracellular CK activity.

    • Reaction:

      
      
      
  • The Result: ADP levels drop below the threshold required for platelet activation.

Mechanism C: The "Entry" Paradox & Metabolic Support

While passive diffusion is negligible, evidence suggests PCr may enter cells via:

  • Leaky Membranes: In ischemic tissue, membrane integrity is compromised, allowing PCr influx.

  • Ecto-Kinase Action: Ecto-CK enzymes on the cell surface may convert extracellular PCr + ADP into ATP, which then acts on purinergic receptors to signal survival pathways (e.g., PI3K/Akt).

Experimental Protocols for Validation

To validate these mechanisms in a research setting, the following protocols are the industry standard.

Protocol 1: Assessment of Cardioprotection (Langendorff Model)

Objective: Quantify bioenergetic preservation and membrane stability.

  • Preparation: Isolate rat hearts and mount on Langendorff apparatus.

  • Perfusion: Retrograde perfusion with Krebs-Henseleit buffer (37°C, pH 7.4).

  • Induction:

    • Control Group: 30 min global ischemia (no flow)

      
       120 min reperfusion.
      
    • Experimental Group: Same as above, but add 10 mM Disodium Phosphocreatine to the perfusate 10 min prior to ischemia.

  • Endpoints & Analysis:

ParameterMethodExpected Effect of PCr
LVEF / dP/dt Intraventricular balloon pressureImproved functional recovery (>50% vs control).
Enzyme Leakage Assay perfusate for CK/LDHSignificant reduction (indicates membrane stability).
ATP Content Freeze-clamp tissue + HPLCPreservation of ATP pool (preventing depletion).
Infarct Size TTC Staining (1% solution)Reduction in necrotic area.
Protocol 2: Platelet Aggregation Assay

Objective: Verify the extracellular ADP scavenging mechanism.

  • Sample: Human Platelet-Rich Plasma (PRP).

  • Agonist: Induce aggregation with ADP (10 µM) .

  • Treatment: Incubate PRP with Disodium Phosphocreatine (1–10 mM) for 5 mins.

  • Measurement: Light Transmission Aggregometry (LTA).

  • Result: Dose-dependent inhibition of aggregation curve amplitude.

Visualization of Pharmacodynamic Pathways

Figure 2: The dual mechanism of Exogenous Phosphocreatine: Membrane Stabilization (Left) and Anti-thrombotic ADP Scavenging (Right).

References

  • Sharov, V. G., et al. (1986). "Protection of ischemic myocardium by exogenous phosphocreatine (neoton): pharmacokinetics of phosphocreatine, reduction of infarct size, stabilization of sarcolemma of ischemic cardiomyocytes, and antithrombotic action." Biochemical Medicine and Metabolic Biology. Link

  • Tokarska-Schlattner, M., et al. (2012).[4] "Phosphocreatine Interacts with Phospholipids, Affects Membrane Properties and Exerts Membrane-Protective Effects."[4][5] PLoS ONE. Link

  • Saks, V. A., et al. (1992). "Molecular and cellular aspects of the cardioprotective mechanism of phosphocreatine." Biokhimiia.[2] Link

  • Wallimann, T., et al. (2011). "The phosphocreatine circuit: molecular and cellular physiology of creatine kinases, sensitivity to free radicals, and enhancement by creatine supplementation." Molecular and Cellular Biochemistry. Link

  • Lao, Y., et al. (2014). "Creatine kinase inhibits ADP-induced platelet aggregation." Thrombosis Research. Link

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Disodium Phosphocreatine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Phosphocreatine in Cellular Bioenergetics

In the intricate landscape of cellular metabolism, phosphocreatine (PCr) emerges as a critical molecule, acting as a rapidly mobilizable reserve of high-energy phosphate bonds.[1] Its primary function is to regenerate adenosine triphosphate (ATP), the universal energy currency of the cell, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1][2][3] This is accomplished through a reversible reaction catalyzed by creatine kinase, where the phosphoryl group from phosphocreatine is transferred to adenosine diphosphate (ADP).[2][4][5]

The disodium salt of phosphocreatine, often in its hydrated form, is the preferred formulation for pharmaceutical and research applications due to its stability and solubility.[6][7] It is investigated for its therapeutic potential in conditions associated with compromised energy metabolism, such as cardiovascular diseases.[6][8][9][10][11] This guide provides a comprehensive overview of the chemical synthesis and rigorous characterization of Disodium Phosphocreatine Hydrate, tailored for researchers, scientists, and professionals in drug development.

Part 1: Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. Several synthetic routes have been described in the literature, with the phosphorylation of creatine or its derivatives being the key transformation.[12][13][14]

Causality Behind Experimental Choices

The selection of a synthetic strategy is often a balance between yield, purity, cost, and scalability. A common and effective method involves the phosphorylation of creatinine, a cyclic derivative of creatine, followed by alkaline hydrolysis to open the ring and form phosphocreatine.[12][15] This approach is favored because creatinine's structure can direct the phosphorylation to the desired nitrogen atom. The use of phosphorus oxychloride as the phosphorylating agent is prevalent due to its high reactivity.[12][15] Subsequent purification steps are crucial to remove unreacted starting materials, byproducts, and inorganic salts.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a representative synthesis of this compound.

Step 1: Synthesis of Dichlorophosphoryl Creatinine

  • Under an inert nitrogen atmosphere, creatinine is suspended in a suitable solvent like phosphorus oxychloride.

  • The mixture is refluxed to facilitate the reaction, resulting in the formation of dichlorophosphoryl creatinine.[12]

Step 2: Hydrolysis and Ring-Opening

  • The dichlorophosphoryl creatinine intermediate is then subjected to hydrolysis under alkaline conditions, typically using a sodium hydroxide solution.[12][15]

  • This step serves a dual purpose: it hydrolyzes the phosphorus-chlorine bonds and facilitates the ring-opening of the creatinine moiety to yield the crude Disodium Phosphocreatine.

Step 3: Purification and Crystallization

  • The crude product is purified to remove inorganic salts and other impurities. This can be achieved through techniques like ion-exchange chromatography or recrystallization.[12]

  • A common method involves dissolving the crude product in water, followed by the addition of ethanol to precipitate the this compound, as it is less soluble in ethanol-water mixtures.[13][15][16]

  • The purified product is then filtered, washed with ethanol, and dried under vacuum to obtain a white, crystalline powder.[17]

Synthesis_Workflow cluster_synthesis Synthesis Pathway Creatinine Creatinine DCP_Creatinine Dichlorophosphoryl Creatinine Creatinine->DCP_Creatinine Phosphorylation POCl3 Phosphorus Oxychloride (POCl3) POCl3->DCP_Creatinine Crude_Pcr Crude Disodium Phosphocreatine DCP_Creatinine->Crude_Pcr Hydrolysis & Ring-Opening NaOH Sodium Hydroxide (NaOH) NaOH->Crude_Pcr Purification Purification (e.g., Recrystallization) Crude_Pcr->Purification Final_Product Disodium Phosphocreatine Hydrate Purification->Final_Product

Caption: A simplified workflow for the chemical synthesis of this compound.

Part 2: Comprehensive Characterization

A thorough characterization of the synthesized this compound is imperative to confirm its identity, purity, and structural integrity. This involves a suite of analytical techniques that provide complementary information.

Analytical Workflow

A logical and systematic approach to characterization ensures that all aspects of the compound's quality are assessed.

Characterization_Workflow cluster_characterization Analytical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical & Thermal Analysis Start Synthesized Product NMR NMR Spectroscopy (¹H, ³¹P, ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR HPLC HPLC-UV/MS Start->HPLC KF Karl Fischer Titration Start->KF TGA Thermogravimetric Analysis Start->TGA Structure Structural Elucidation NMR->Structure FTIR->Structure Purity Purity Assessment HPLC->Purity Hydration Water Content KF->Hydration TGA->Hydration

Caption: A workflow illustrating the key analytical techniques for characterizing this compound.

Detailed Methodologies and Data Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment in the molecule. The signals for the N-methyl and methylene protons of the creatine backbone can be clearly identified and their chemical shifts can confirm the structure.[18][19][20]

  • ³¹P NMR: This is a crucial technique for confirming the presence of the phosphate group. A single resonance is expected for the phosphocreatine, and its chemical shift is indicative of the phosphorylation state.[21][22]

  • ¹³C NMR: Offers detailed information about the carbon skeleton of the molecule, further confirming the overall structure.

2. High-Performance Liquid Chromatography (HPLC)

  • Method: A reversed-phase HPLC method with UV or mass spectrometric (MS) detection is commonly employed to assess the purity of the synthesized compound.[23][24][25][26] An ion-pairing agent is often added to the mobile phase to improve the retention and peak shape of the polar phosphocreatine molecule.[25]

  • Data Interpretation: The chromatogram should ideally show a single major peak corresponding to Disodium Phosphocreatine. The presence of other peaks would indicate impurities such as unreacted creatine, creatinine, or byproducts.[24] The purity can be quantified by calculating the area percentage of the main peak.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Method: FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Data Interpretation: The spectrum will show characteristic absorption bands for the carboxylate group, the N-H bonds of the guanidinium group, the P=O and P-O bonds of the phosphate group, and the C-N bonds.

4. Determination of Water of Hydration

  • Karl Fischer Titration: This is the gold standard for accurately determining the water content in the hydrated crystalline solid.[27]

  • Thermogravimetric Analysis (TGA): TGA can also be used to determine the water content by measuring the mass loss as the sample is heated. The temperature at which the water is lost can also provide information about the nature of the hydration.[28]

Summary of Expected Analytical Data
Analytical TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Resonances corresponding to N-CH₃, and -CH₂- protons.
³¹P NMR Chemical Shift (δ)A single peak confirming the phosphate group.
HPLC Purity>99% (as determined by peak area).
FTIR Wavenumbers (cm⁻¹)Characteristic peaks for C=O, N-H, P=O, and P-O stretches.
Karl Fischer Water ContentConsistent with the expected level of hydration (e.g., tetrahydrate).[27][29]

Part 3: Stability, Storage, and Handling

The stability of this compound is a critical consideration for its use in research and pharmaceutical development.

  • Solid-State Stability: In its solid, crystalline form, this compound is generally stable when stored under appropriate conditions.[29][30] It is recommended to store the compound in a tightly sealed container at refrigerated temperatures (2-8 °C) and protected from moisture.[27][29] Some sources also recommend storage under an inert atmosphere, such as nitrogen.[29]

  • Solution Stability: Aqueous solutions of phosphocreatine are less stable and should be prepared fresh whenever possible.[31][32] If storage is necessary, solutions should be kept at -20°C for a limited time.[31][33] The pH of the solution can also impact stability.

  • Handling: Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves and safety glasses.[29] While not considered highly hazardous, inhalation of dust and contact with skin and eyes should be avoided.[29]

Conclusion

The successful synthesis and rigorous characterization of this compound are fundamental to its application in scientific research and drug development. The methodologies outlined in this guide provide a robust framework for obtaining a high-purity product and verifying its identity and quality. A thorough understanding of the underlying chemical principles and analytical techniques is paramount for any scientist working with this important bioenergetic compound.

References

  • Phosphocreatine - Wikipedia. Available from: [Link]

  • Cardioprotective effects of phosphocreatine on myocardial cell ultrastructure and calcium-sensing receptor expression in the acute period following high level spinal cord injury - PubMed. Available from: [Link]

  • Creatine phosphate disodium salt tetrahydrate - SAFETY DATA SHEET. Available from: [Link]

  • Cardiac protection with phosphocreatine: a meta-analysis† - Oxford Academic. Available from: [Link]

  • Cardiac protection with phosphocreatine: a meta-analysis† | Interdisciplinary CardioVascular and Thoracic Surgery | Oxford Academic. Available from: [Link]

  • Cardiac protection with phosphocreatine: a meta-analysis - PubMed. Available from: [Link]

  • Introduction Creatine phosphate (CP) - eScholarship.org. Available from: [Link]

  • Biochemical Pathways of Creatine and Creatine Phosphate - TRACE: Tennessee. Available from: [Link]

  • CN103172661A - Preparation method of phosphocreatine disodium salt - Google Patents.
  • Fueling Peak Performance: How Muscle Cells Use Creatine Phosphate | BUBS Naturals. Available from: [Link]

  • Resolution of Creatine and Phosphocreatine 1H Signals in Isolated Human Skeletal Muscle using HR-MAS 1H NMR - PMC. Available from: [Link]

  • Creatine Phosphate's Crucial Role in Muscle Energy - Cymbiotika. Available from: [Link]

  • Resolution of Creatine and Phosphocreatine H Signals in Isolated Human Skeletal Muscle using HR-MAS H NMR - ResearchGate. Available from: [Link]

  • Research Progress in Pharmacokinetics of Phosphocreatine a Cardioprotective Agent with a Dual Antiplatelet Activity - ResearchGate. Available from: [Link]

  • An 1H-MRS evaluation of the phosphocreatine/creatine pool (tCr) in human muscle. Available from: [Link]

  • 31P-NMR spectrum of phosphocreatine: deuterium-induced splitting of the signal - PubMed. Available from: [Link]

  • Phosphocreatine disodium salt tetrahydrate - Sorachim. Available from: [Link]

  • CN107383090B - A kind of synthesis technology of Creatine Phosphate Sodium - Google Patents.
  • Mitochondrial regulation of phosphocreatine/inorganic phosphate ratios in exercising human muscle: a gated 31P NMR study. | PNAS. Available from: [Link]

  • Medicinal disodium creatine phosphate hexahydrate and preparing method thereof - Eureka.
  • US3036087A - Process for the preparation of phosphocreatine and/or phosphocreatinine - Google Patents.
  • CN101492470B - Synthesis of phosphocreatine disodium salt - Google Patents.
  • State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate - PMC. Available from: [Link]

  • Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate - Carl ROTH. Available from: [Link]

  • Simultaneous quantitative analysis of phosphocreatine, creatine and creatinine in plasma of children by HPLC-MS/MS method: Application to a pharmacokinetic study in children with viral myocarditis - PubMed. Available from: [Link]

  • A Novel Method to Synthesize Phosphocreatine and Phosphocreatine Prodrugs - PubMed. Available from: [Link]

  • WO2019180199A1 - Stable aqueous composition of phosphocreatine - Google Patents.
  • A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC. Available from: [Link]

  • An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study - Scientific Research Publishing. Available from: [Link]

  • Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP - PubMed. Available from: [Link]

  • CN1211490C - Production method of creatine phosphate - Google Patents.
  • A Novel Method to Synthesize Phosphocreatine and Phosphocreatine Prodrugs | Request PDF - ResearchGate. Available from: [Link]

Sources

Technical Guide: Disodium Phosphocreatine Hydrate in Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Disodium Phosphocreatine Hydrate in Cellular Energy Metabolism Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (


) represents the pharmaceutically stable salt of phosphocreatine (PCr), the critical high-energy phosphate reservoir in vertebrate tissues. While its endogenous role as a temporal and spatial energy buffer is well-characterized via the Creatine Kinase (CK) shuttle, its application as an exogenous therapeutic agent (e.g., Neoton) introduces distinct pharmacodynamic mechanisms. This guide dissects the dual nature of the compound: its physiological function in mitochondrial coupling and its pharmacological utility in membrane stabilization during ischemia-reperfusion (I/R) injury.

Molecular Architecture & Physicochemical Properties

To utilize Disodium Phosphocreatine effectively in experimental or clinical settings, one must understand its stability profile, which dictates formulation strategies.

  • Chemical Entity: N-[Imino(phosphonoamino)methyl]-N-methylglycine disodium salt tetrahydrate.

  • Molecular Weight: ~255.08 g/mol (anhydrous basis); ~327.14 g/mol (tetrahydrate).

  • Solubility: Highly soluble in water (>150 mg/mL).

  • Stability Constraints:

    • Solid State: The hydrate form confers crystal lattice stability, preventing hygroscopicity-induced degradation.

    • Aqueous Solution: PCr is thermodynamically unstable in solution.[1] It undergoes spontaneous, non-enzymatic hydrolysis to Creatine and inorganic Phosphate (

      
      ), or cyclization to Creatinine.
      
    • pH Sensitivity: Maximum stability is observed at slightly alkaline pH (7.5–9.0). Acidic conditions accelerate hydrolysis. Experimental Note: Always prepare solutions fresh in cold buffers or store at -20°C.

The Mechanistic Core: The Phosphocreatine Energy Shuttle

The physiological efficacy of PCr relies on the Creatine Kinase (CK) Phosphagen System , which functions not merely as a battery but as a sophisticated energy transport network connecting mitochondrial ATP production with cytosolic utilization.[2][3][4][5][6]

The Shuttle Hypothesis

ATP diffusion alone is insufficient for cells with high, fluctuating energy demands (cardiomyocytes, neurons). The CK shuttle overcomes this diffusion limit:

  • Mitochondrial CK (mtCK): Located in the intermembrane space, mtCK catalyzes the transphosphorylation of ATP (from oxidative phosphorylation) to Cr, yielding PCr and ADP.[2]

  • Cytosolic Transport: PCr, being smaller and less charged than ATP, diffuses rapidly to myofibrils and ion pumps.

  • Cytosolic CK (CK-MM/BB): Re-converts PCr to ATP in situ, maintaining a high local ATP/ADP ratio.

Visualization: The CK/PCr Shuttle

The following diagram illustrates the compartmentalized energy transfer.

CK_Shuttle cluster_Mito Mitochondria (Intermembrane Space) cluster_Cyto Cytosol / Myofibril ATP_mito ATP (Matrix) mtCK mtCK Enzyme ATP_mito->mtCK Phosphate Donor PCr_mito Phosphocreatine mtCK->PCr_mito Transphosphorylation ADP_mito ADP mtCK->ADP_mito Recycled to Matrix PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Facilitated Diffusion CK_cyto Cytosolic CK PCr_cyto->CK_cyto Substrate ATP_cyto ATP CK_cyto->ATP_cyto Regeneration Work Cellular Work (Contraction/Pumps) ATP_cyto->Work Energy Usage

Figure 1: The Creatine Kinase Shuttle.[2][4] Mitochondrial CK couples oxidative phosphorylation to PCr synthesis, facilitating efficient energy transport to cytosolic utilization sites.

Therapeutic Applications: Exogenous Pharmacodynamics

When administered exogenously (e.g., in cardioplegia or for neuroprotection), Disodium Phosphocreatine operates via mechanisms distinct from the endogenous shuttle, primarily because charged PCr does not freely cross the plasma membrane.

Membrane Stabilization (The Zwitterionic Shield)

Ischemia triggers the accumulation of amphiphilic metabolites (lysophosphoglycerides) in the sarcolemma, leading to membrane disruption and arrhythmias.

  • Mechanism: Exogenous PCr binds to the sarcolemmal phospholipids via electrostatic interactions (zwitterionic headgroups).

  • Effect: This structural ordering increases membrane rigidity, prevents "leakage" of intracellular enzymes (CK, LDH), and maintains the function of the

    
    -ATPase pump, even if the PCr itself is not immediately consumed for ATP generation.
    
Clinical & Preclinical Utility
IndicationMechanism of ActionKey Outcome
Cardioplegia Prevents ATP depletion; Membrane stabilization.[7]Reduced reperfusion arrhythmias; Improved LVEF recovery.
Acute MI Buffers extracellular energy; Inhibits platelet aggregation.Reduced infarct size; Lower CK-MB release.
Neuroprotection Maintains mitochondrial membrane potential (

).
Reduced neuronal apoptosis in I/R models.

Experimental Methodologies

To validate the role of Disodium Phosphocreatine in your research, precise quantification and functional assays are required.

Protocol: Ion-Pair HPLC Quantification of PCr/ATP

Standard reverse-phase HPLC cannot retain highly polar nucleotides. Ion-pair chromatography is the gold standard.

Reagents:

  • Mobile Phase A: 20 mM

    
     + 5 mM Tetrabutylammonium bisulfate (Ion-pairing agent), pH 6.0.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Kromasil 100-5-C18), 250 x 4.6 mm.

Workflow Diagram:

HPLC_Workflow Sample Cell/Tissue Sample (Frozen in Liquid N2) Extract Extraction: 0.4M Perchloric Acid (PCA) Sample->Extract Lysis Neut Neutralization: 2M K2CO3 (pH to 6.5-7.5) Extract->Neut Precipitate KClO4 Spin Centrifugation: 12,000 x g, 4°C, 10 min Neut->Spin Clarify Super Collect Supernatant Spin->Super HPLC Inject into HPLC (Ion-Pair C18) Super->HPLC Detect UV Detection @ 210 nm (PCr) & 254 nm (ATP) HPLC->Detect

Figure 2: Extraction and quantification workflow for high-energy phosphates. Rapid acid extraction is critical to prevent PCr hydrolysis.

Functional Assay: Mitochondrial Respiration (Seahorse XF)

To assess if exogenous PCr influences mitochondrial coupling:

  • Permeabilize Cells: Use Digitonin or Saponin to allow PCr/ADP entry.

  • Substrates: Pyruvate/Malate (Complex I) or Succinate (Complex II).

  • Challenge: Titrate ADP in the presence vs. absence of Creatine.

  • Readout: If the CK shuttle is active, the apparent

    
     for ADP should decrease in the presence of Creatine, as mtCK locally regenerates ADP.
    

References

  • Sharov, V. G., et al. (1987).[8] "Protection of ischemic myocardium by exogenous phosphocreatine.[1][8][9][10] I. Morphologic and phosphorus 31-nuclear magnetic resonance studies."[8] Journal of Thoracic and Cardiovascular Surgery.

  • Saks, V. A., et al. (1994). "Metabolic compartmentation and substrate channelling in muscle cells. Role of coupled creatine kinases in in vivo regulation of cellular respiration."[11] Molecular and Cellular Biochemistry.

  • Wallimann, T., et al. (2011). "The creatine kinase system and pleiotropic effects of creatine." Amino Acids.

  • Strumia, E., et al. (2012). "Creatine phosphate: pharmacological and clinical overview." Advances in Therapy.

  • Gaddi, A. V., et al. (2017). "Creatine Phosphate Administration in Cell Energy Impairment Conditions: A Summary of Past and Present Clinical Evidence." Heart, Lung and Circulation.[1]

Sources

Technical Guide: Neuroprotective Utility of Disodium Phosphocreatine Hydrate in In Vitro Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disodium Phosphocreatine Hydrate (DPC) is not merely a metabolic substrate; it is a high-energy phosphate donor and a membrane-stabilizing agent. While endogenous phosphocreatine (PCr) acts as the temporal energy buffer in the creatine kinase (CK) shuttle, exogenous DPC application in in vitro systems presents a unique pharmacological profile.[1]

This guide addresses the technical application of DPC in neuronal culture models. It moves beyond basic metabolic theory to address the permeability paradox , specific solubility protocols, and the biphasic mechanism of action (bioenergetic vs. structural) required to mitigate excitotoxic and ischemic neuronal injury.[1]

Part 1: The Bioenergetic & Structural Imperative[1]

To effectively utilize DPC, one must understand that its neuroprotective efficacy stems from two distinct mechanisms.[1]

The Creatine Kinase (CK) Shuttle (Intracellular)

In metabolically demanding cells like neurons, ATP diffusion is too slow to match consumption at distal sites (e.g., ion pumps at the synapse).[1] PCr serves as a "shuttle," diffusing rapidly to regenerate ATP locally via Creatine Kinase (CK).[1][2]

  • Reaction:

    
    [1]
    
  • Relevance: During Oxygen-Glucose Deprivation (OGD), this equilibrium shifts rightward, delaying ATP depletion and preventing the failure of

    
    -ATPases.[1]
    
The Membrane Stabilization Effect (Extracellular/Interfacial)

Contrary to the assumption that DPC acts only after cellular uptake, recent evidence suggests a direct interaction with zwitterionic phospholipids.[1] DPC inserts into the lipid bilayer, altering packing order and phase transition temperatures.[1] This "shielding" effect protects neurons from physical permeabilization and pore formation (e.g., during the early phases of necrosis or late apoptosis).[1]

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway protection: direct membrane interaction and the CK-mediated energy buffering that prevents Calcium overload.

G cluster_ext Extracellular / Membrane Interface cluster_int Intracellular Cytosol DPC_Exo Exogenous DPC (Disodium Phosphocreatine) Membrane Neuronal Membrane (Phospholipid Bilayer) DPC_Exo->Membrane Intercalation CK Creatine Kinase (CK-BB/uMtCK) DPC_Exo->CK Uptake (Transporter/Leak) Stab Structural Stabilization (Prevents Pore Formation) Membrane->Stab Increases Lipid Packing ATP ATP Regeneration CK->ATP Phosphate Transfer ADP ADP Accumulation ADP->CK Substrate CaPump Ca2+ ATPase Pump ATP->CaPump Powers Ca_Level Reduced Intracellular Ca2+ (Anti-Excitotoxicity) CaPump->Ca_Level Maintains Homeostasis

Caption: Dual-action mechanism showing membrane stabilization (extracellular) and ATP regeneration (intracellular) preventing calcium overload.[1]

Part 2: Validated Experimental Protocols

Reagent Handling: The Stability Criticality

CRITICAL WARNING: this compound is unstable in aqueous solution.[1] It spontaneously hydrolyzes into creatinine and inorganic phosphate over time, which is non-functional for energy buffering.[1]

  • Storage: Powder at -20°C.

  • Solubility: ~50–100 mg/mL in water.[1]

  • Protocol Rule: Prepare fresh immediately before use. Do not store stock solutions.

Protocol A: Oxygen-Glucose Deprivation (OGD) Model

This protocol tests DPC's ability to prevent neuronal death during ischemic-like stress.[1]

Target Cells: Primary Cortical Neurons (DIV 10-14) or SH-SY5Y (differentiated).[1]

  • Preparation of OGD Media:

    • Base: Glucose-free DMEM (deoxygenated by bubbling with 95%

      
       / 5% 
      
      
      
      for 30 mins).[1]
    • Treatment Group: Add DPC (freshly dissolved) to a final concentration of 5 mM to 10 mM .

    • Note: Adjust pH to 7.4 immediately after adding DPC, as the disodium salt can slightly alter alkalinity.[1]

  • Induction:

    • Wash cells 2x with warm PBS.[1]

    • Add OGD Media (+/- DPC).[1]

    • Place in Hypoxia Chamber (

      
      ) at 37°C for 2–4 hours  (optimize time based on cell density).
      
  • Reperfusion:

    • Remove OGD media.[1]

    • Replace with standard Neurobasal/B27 media containing normal glucose.[1]

    • Post-Conditioning (Optional): Re-add DPC (2 mM) during reperfusion to assist recovery.

  • Analysis (24h post-reperfusion):

    • LDH Assay: Measures membrane integrity (DPC should significantly reduce LDH release).[1]

    • CCK-8/MTT: Measures metabolic viability.

Protocol B: Glutamate Excitotoxicity Protection

This protocol assesses protection against Calcium overload.[1]

  • Pre-treatment:

    • Incubate neurons with 5 mM DPC for 2 hours prior to insult.[1]

    • Why? Allows for potential cellular uptake and membrane intercalation.[1]

  • Insult:

    • Expose cells to 100 µM Glutamate + 10 µM Glycine (Mg2+-free HBSS) for 15 minutes.[1]

    • Co-treatment:[3] Keep DPC present during the glutamate pulse.[1]

  • Calcium Imaging (Fluo-4 AM):

    • Load cells with Fluo-4 AM.[1]

    • Measure fluorescence intensity.[1] DPC-treated cells should show a blunted peak in intracellular

      
       and faster recovery to baseline.[1]
      
Experimental Workflow Diagram

Workflow Start Cell Culture (DIV 12) PreTreat Pre-Incubation (2 Hours) Start->PreTreat Prep Reagent Prep (Fresh DPC 10mM) Prep->PreTreat Add Fresh Insult Insult Induction (OGD or Glutamate) PreTreat->Insult Maintain DPC Wash Reperfusion/Washout Insult->Wash Readout Assays: LDH / Fluo-4 / ATP Wash->Readout 24h Recovery

Caption: Standardized workflow for assessing neuroprotection, emphasizing fresh reagent preparation and pre-incubation.

Part 3: Data Interpretation & Troubleshooting[1]

Expected Outcomes Table

When validating DPC, compare your results against these standard benchmarks.

AssayMetricControl (Insult Only)DPC Treated (5-10 mM)Interpretation
LDH Release Membrane IntegrityHigh (100% defined toxicity)Reduced by 30–50%DPC stabilizes membranes and prevents necrosis.[1]
Intracellular ATP Energy StatusDepleted (<40% baseline)Preserved (>70% baseline)CK shuttle actively buffering ATP.[1]
Fluo-4 AM Calcium InfluxSharp, sustained spikeBlunted spike, faster decayPrevention of excitotoxic

overload.[1]
Annexin V/PI Apoptosis/NecrosisHigh Double PositiveReduced PI stainingShift from necrosis to survival (or mild apoptosis).[1]
Troubleshooting Guide
  • Issue: No protective effect observed.

    • Root Cause 1:Hydrolysis. Did you use a stock solution stored at 4°C? Correction: Weigh powder and dissolve immediately before adding to cells.[1]

    • Root Cause 2:pH Shock. 10 mM Disodium Phosphocreatine can raise media pH.[1] Correction: Check pH and buffer with HEPES if necessary.[1]

    • Root Cause 3:Timing. Post-treatment alone is often too late for OGD.[1] Correction: Ensure DPC is present during the hypoxic phase.[1]

  • Issue: Precipitation in Media.

    • Root Cause:[3][4][5] Interaction with high calcium in standard media at high concentrations (>20 mM).[1] Correction: Stick to the 1–10 mM range; this is sufficient for neuroprotection.[1]

References

  • Brustovetsky, N., et al. (2001).[1][6] On the mechanisms of neuroprotection by creatine and phosphocreatine.[1][4][6][7][8][9] Journal of Neurochemistry.

    • Establishes the efficacy of PCr against glutamate and 3-NP toxicity in striatal/hippocampal neurons.[6]

  • Tokarska-Schlattner, M., et al. (2012).[1] Phosphocreatine Interacts with Phospholipids, Affects Membrane Properties and Exerts Membrane-Protective Effects.[1][9][10] PLOS ONE.

    • The authoritative source for the non-energy, membrane-stabilizing mechanism of PCr.[1]

  • Genius, J., et al. (2012).[1][11] Creatine Protects against Excitoxicity in an In Vitro Model of Neurodegeneration.[1][4][11] PLOS ONE. [1]

    • Details the protocol for glutamate and H2O2 challenges in primary cortical cultures.
  • Brewer, G. J., & Wallimann, T. W. (2000).[1] Protective Effect of the Energy Precursor Creatine Against Toxicity of Glutamate and β-Amyloid in Rat Hippocampal Neurons.[4] Journal of Neurochemistry.

    • Provides foundational data on PCr/ATP r

Sources

An In-depth Technical Guide to Investigating the Cardioprotective Properties of Disodium Phosphocreatine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Energy Homeostasis in Cardiopoiesis

The relentless metabolic demand of the heart muscle underscores its vulnerability to ischemic insults. A disruption in the balance between energy supply and demand is a primary driver of myocardial injury, leading to a cascade of detrimental events including oxidative stress, apoptosis, and ultimately, cardiomyocyte death.[1][2] In this context, therapeutic strategies aimed at preserving cardiac energy metabolism represent a promising avenue for cardioprotection. Disodium Phosphocreatine Hydrate, a synthetic analogue of the endogenous high-energy phosphate compound creatine phosphate, has emerged as a significant agent in this domain.[1][3] This technical guide provides a comprehensive exploration of the cardioprotective mechanisms of this compound and delineates robust experimental methodologies for its investigation.

Phosphocreatine serves as a rapid reserve of high-energy phosphates in tissues with high and fluctuating energy demands, such as the myocardium.[4][5] It acts as a temporal and spatial buffer for adenosine triphosphate (ATP), the primary energy currency of the cell.[6][7] The phosphocreatine/creatine kinase system facilitates the efficient transfer of energy from mitochondria, the site of ATP production, to the sites of ATP utilization, thereby maintaining cellular function.[6] During myocardial ischemia, the depletion of intracellular phosphocreatine precedes the decline in ATP levels, highlighting its critical role in the initial response to energy stress.[1][8] The administration of exogenous phosphocreatine has been shown to replenish these high-energy phosphate stores, thereby mitigating ischemic injury.[3][9]

Molecular Mechanisms of Cardioprotection

The cardioprotective effects of this compound are multifaceted, extending beyond simple energy replenishment. Key mechanisms include the attenuation of oxidative stress, inhibition of apoptosis, and modulation of critical signaling pathways.

Preservation of Myocardial Energy Metabolism

The primary mechanism of action of this compound is the preservation of cellular energy levels during ischemic events.[8][9] By providing a readily available source of high-energy phosphate groups, it facilitates the regeneration of ATP from adenosine diphosphate (ADP), thus maintaining the energy-dependent processes essential for cardiomyocyte viability.[6][7] Studies have demonstrated that pretreatment with exogenous phosphocreatine can maintain ATP and phosphocreatine content in ischemic cardiac tissue at near-control levels.[9]

Attenuation of Oxidative Stress

Myocardial ischemia-reperfusion injury is characterized by a burst of reactive oxygen species (ROS) production, leading to significant cellular damage. This compound has been shown to enhance antioxidant activity.[10][11][12][13] It is believed to exert its antioxidant effects through the activation of signaling pathways such as the Akt/Nrf2/HO-1 pathway, which upregulates the expression of endogenous antioxidant enzymes.[10][11][12][13]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a key contributor to the loss of cardiomyocytes following an ischemic event.[3] this compound has demonstrated anti-apoptotic effects by modulating the expression of pro- and anti-apoptotic proteins.[10][14] It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[10] Furthermore, it can suppress apoptosis by inhibiting endoplasmic reticulum stress.[15]

Modulation of Key Signaling Pathways

The cardioprotective effects of this compound are mediated by the modulation of several key intracellular signaling pathways. These include:

  • JAK2/STAT3 Signaling Pathway: This pathway is involved in cell survival and has been shown to be activated by phosphocreatine, leading to improved mitochondrial function and reduced apoptosis in the context of diabetic cardiomyopathy.[14]

  • TAK1 Pathway: Activation of the TAK1 pathway by phosphocreatine contributes to its antioxidant and anti-apoptotic effects in doxorubicin-induced cardiotoxicity.[10][11][12][13]

  • Akt/Nrf2/HO-1 Pathway: This pathway plays a crucial role in cellular defense against oxidative stress, and its activation by phosphocreatine helps to normalize mitochondrial function.[10][11][12][13]

Experimental Investigation of Cardioprotective Properties

A thorough investigation of the cardioprotective properties of this compound requires a combination of in vivo, ex vivo, and in vitro models, along with a suite of biochemical and histological assays.

Experimental Models of Myocardial Ischemia

The choice of experimental model is critical for the translational relevance of the findings.[16]

  • In Vivo Models:

    • Coronary Artery Ligation: This is a widely used model to induce myocardial infarction in rodents.[17][18] It involves the surgical ligation of the left anterior descending (LAD) coronary artery, leading to a defined area of ischemia.[18] This model allows for the assessment of infarct size, cardiac function, and long-term remodeling.[16]

    • Ischemia-Reperfusion (I/R) Injury Models: These models, often involving temporary occlusion of a coronary artery followed by reperfusion, are particularly relevant for studying the damage that occurs upon restoration of blood flow.[16]

  • Ex Vivo Models:

    • Langendorff Isolated Perfused Heart: This technique allows for the study of cardiac function in an isolated heart, free from systemic neurohormonal influences.[19][20] The heart is retrogradely perfused through the aorta with a physiological buffer, enabling the precise control of experimental conditions and the direct administration of therapeutic agents.[19][21][22]

  • In Vitro Models:

    • Isolated Cardiomyocytes: Primary cardiomyocytes or cell lines (e.g., H9c2) can be subjected to simulated ischemia (e.g., oxygen-glucose deprivation) to study cellular and molecular mechanisms of injury and protection.[18]

Experimental Workflow for Assessing Cardioprotection

The following diagram illustrates a typical experimental workflow for investigating the cardioprotective effects of this compound.

G Model Animal Model of Myocardial Ischemia (e.g., LAD Ligation or Langendorff) Treatment Administration of This compound Model->Treatment ECHO Echocardiography (In Vivo) Treatment->ECHO LV_Pressure Left Ventricular Pressure (Langendorff) Treatment->LV_Pressure TTC TTC Staining for Infarct Size Treatment->TTC TUNEL TUNEL Assay for Apoptosis Treatment->TUNEL ATP_Assay Biochemical Assays (ATP Levels, Oxidative Stress Markers) Treatment->ATP_Assay

Caption: Experimental workflow for cardioprotection studies.

Detailed Experimental Protocols

Langendorff Isolated Heart Perfusion

This ex vivo preparation is invaluable for studying the direct effects of this compound on myocardial function.[19][20]

Objective: To assess the effect of this compound on cardiac function following global ischemia and reperfusion in an isolated rat heart.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 2.5 CaCl2, 11 glucose), gassed with 95% O2 / 5% CO2.[22]

  • Heparin (1000 IU/mL)

  • Sodium pentobarbital (50 mg/kg)

  • This compound

Procedure:

  • Animal Preparation: Anesthetize the rat with sodium pentobarbital and administer heparin intraperitoneally.[21][23]

  • Heart Excision: Perform a thoracotomy, rapidly excise the heart, and place it in ice-cold Krebs-Henseleit buffer.[23]

  • Aortic Cannulation: Identify the aorta and cannulate it with an aortic cannula connected to the Langendorff apparatus.[21][22] Ensure no air bubbles enter the aorta.

  • Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) and temperature (37°C).[22][23]

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period.[22]

  • Ischemia-Reperfusion:

    • Baseline: Record baseline cardiac function (e.g., left ventricular developed pressure, heart rate).

    • Global Ischemia: Stop the perfusion to induce global ischemia for a defined period (e.g., 30 minutes).[24]

    • Reperfusion: Restore perfusion and monitor the recovery of cardiac function for a specified duration (e.g., 90-120 minutes).[3][24]

  • Treatment: this compound can be added to the perfusion buffer before ischemia (pre-treatment), during reperfusion (post-treatment), or both.

  • Data Acquisition: Continuously record cardiac function parameters using a pressure transducer connected to a data acquisition system.[22]

Determination of Myocardial Infarct Size by TTC Staining

Triphenyltetrazolium chloride (TTC) is a redox indicator that stains viable myocardium red, while infarcted tissue remains pale.[25][26]

Objective: To quantify the extent of myocardial infarction in response to treatment with this compound.

Materials:

  • 1% TTC solution in phosphate buffer

  • 10% neutral buffered formalin

  • Heart slicer or razor blades

Procedure:

  • Heart Preparation: Following the in vivo or ex vivo experiment, excise the heart and freeze it.[27]

  • Slicing: Cut the frozen heart into uniform slices (e.g., 1-2 mm thick).[27]

  • Incubation: Immerse the slices in the 1% TTC solution at 37°C for 15-20 minutes.[24][25]

  • Fixation: Fix the stained slices in 10% formalin to enhance the contrast between viable and necrotic tissue.[25]

  • Imaging and Analysis:

    • Scan or photograph both sides of each slice.

    • Using image analysis software (e.g., ImageJ), measure the area of the infarcted (pale) tissue and the total area of the ventricle for each slice.[24]

    • Calculate the infarct size as a percentage of the total ventricular area.

Assessment of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[28]

Objective: To quantify the number of apoptotic cardiomyocytes in the ischemic heart tissue.

Materials:

  • Paraffin-embedded heart tissue sections

  • TUNEL assay kit (commercially available)

  • Proteinase K

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate the tissue sections.[29]

  • Permeabilization: Treat the sections with Proteinase K to allow enzyme access to the nucleus.[30]

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP, according to the manufacturer's instructions.[28]

  • Counterstaining: Counterstain the nuclei with a fluorescent dye (e.g., DAPI or propidium iodide) to visualize all nuclei.[29]

  • Imaging and Quantification:

    • Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at a specific wavelength.

    • Quantify the number of TUNEL-positive nuclei and the total number of nuclei in several high-power fields.

    • Calculate the apoptotic index as the percentage of TUNEL-positive cells.

Measurement of Myocardial ATP Levels

Objective: To determine the effect of this compound on ATP content in ischemic heart tissue.

Materials:

  • Liquid nitrogen

  • Perchloric acid

  • Luciferin-luciferase ATP assay kit

Procedure:

  • Tissue Collection: At the end of the experiment, rapidly freeze the heart tissue in liquid nitrogen to halt metabolic activity.[9]

  • Tissue Extraction: Homogenize the frozen tissue in perchloric acid to extract ATP.

  • Neutralization: Neutralize the extract with potassium hydroxide.

  • ATP Assay:

    • Use a luciferin-luciferase-based assay, which produces light in proportion to the amount of ATP present.[31]

    • Measure the luminescence using a luminometer.

  • Quantification: Determine the ATP concentration by comparing the sample luminescence to a standard curve generated with known ATP concentrations.

Data Presentation and Interpretation

Quantitative Data Summary
ParameterControl Group (Ischemia)This compound GroupExpected Outcome
Cardiac Function
Left Ventricular Developed Pressure (% of baseline)Significantly reducedImproved recoveryHigher % recovery
Myocardial Injury
Infarct Size (%)Large infarctReduced infarctLower % infarct size
Cell Death
Apoptotic Index (%)ElevatedReducedLower % of apoptotic cells
Energy Metabolism
Myocardial ATP Levels (nmol/mg protein)DepletedPreservedHigher ATP levels
Signaling Pathway Analysis

The modulation of signaling pathways can be investigated using techniques such as Western blotting to measure the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, STAT3, Nrf2).

G cluster_0 Cellular Effects cluster_1 Signaling Pathways PCr Disodium Phosphocreatine Hydrate JAK_STAT ↑ JAK2/STAT3 Signaling PCr->JAK_STAT Akt_Nrf2 ↑ Akt/Nrf2/HO-1 Signaling PCr->Akt_Nrf2 TAK1 ↑ TAK1 Signaling PCr->TAK1 Energy ↑ Energy Homeostasis (↑ ATP/PCr ratio) Cardioprotection Cardioprotection Energy->Cardioprotection ROS ↓ Oxidative Stress ROS->Cardioprotection Apoptosis ↓ Apoptosis Apoptosis->Cardioprotection JAK_STAT->Apoptosis Akt_Nrf2->ROS TAK1->ROS TAK1->Apoptosis

Caption: Signaling pathways in phosphocreatine-mediated cardioprotection.

Conclusion

This compound offers a promising therapeutic strategy for the protection of the ischemic myocardium. Its multifaceted mechanism of action, centered on the preservation of cellular energy metabolism and the modulation of key signaling pathways involved in cell survival and stress responses, makes it a compelling candidate for further investigation. The experimental methodologies detailed in this guide provide a robust framework for elucidating the full spectrum of its cardioprotective effects and for advancing its potential clinical application. The consistent demonstration of its efficacy in well-designed preclinical models is a critical step towards its successful translation to the clinical setting for the management of ischemic heart disease.

References

  • Prabhakar, G., Vona-Davis, L., Murray, D., Lakhani, P., & Murray, G. (2003). Phosphocreatine restores high-energy phosphates in ischemic myocardium: implication for off-pump cardiac revascularization. Journal of the American College of Surgeons, 197(5), 786–791.
  • Sharov, V. G., Afonskaya, N. I., Ruda, M. Y., Zharov, E. I., & Saks, V. A. (1986). Protection of ischemic myocardium by exogenous phosphocreatine (neoton): pharmacokinetics of phosphocreatine, reduction of infarct size, stabilization of sarcolemma of ischemic cardiomyocytes, and antithrombotic action. Biochemical medicine and metabolic biology, 35(1), 101–114. [Link]

  • JoVE. (2025, July 8). Langendorff Retrograde Heart Perfusion: An Ex Vivo Technique to Perfuse Isolated Mouse Heart. Retrieved from [Link]

  • Strumilo, S. A. (2000). The use of exogenous creatine phosphate for myocardial protection in patients undergoing coronary artery bypass surgery. The Journal of cardiovascular surgery, 41(1), 85–91. [Link]

  • Cardiac Screen. (n.d.). Cardiac Metabolism: How Exercise Affects the Heart's Energy. Retrieved from [Link]

  • Wikipedia. (n.d.). Langendorff heart. Retrieved from [Link]

  • Diabetic Complications Consortium. (2004, December 13). Measurement of Left Ventricular Performance in Langendorff Perfused Mouse Hearts. Retrieved from [Link]

  • CEEPAL. (n.d.). Phosphocreatine (disodium hydrate). Retrieved from [Link]

  • Zhang, X., Liu, L., Zhang, L., Wang, Y., Zhang, J., & Li, B. (2015). Protective Effects of Phosphocreatine Administered Post-Treatment Combined With Ischemic Post-Conditioning on Rat Hearts With Myocardial Ischemia/Reperfusion Injury. Journal of Clinical Medicine Research, 7(4), 248–254. [Link]

  • Wang, Y., Li, Y., Zhang, Y., & Wang, J. (2019). Cardioprotective effects of creatine phosphate sodium in elderly breast cancer patients under epirubicin adjuvant chemotherapy. International Journal of Clinical and Experimental Medicine, 12(10), 12418–12425. [Link]

  • Heusch, G., Libby, P., Gersh, B., Yellon, D., Böhm, M., Lopaschuk, G., & Opie, L. (2014). Guidelines for experimental models of myocardial ischemia and infarction. Journal of molecular and cellular cardiology, 70, 107–120. [Link]

  • Bonilla, D. A., Kreider, R. B., Stout, J. R., Forero, D. A., Kerksick, C. M., Roberts, M. D., & Rawson, E. S. (2021). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Journal of the International Society of Sports Nutrition, 18(1), 1. [Link]

  • FoundMyFitness. (2025, June 6). Creatine and Cardioprotection. Retrieved from [Link]

  • Firoj, K. M., Yu, H. B., & En Fa, X. (2016). Myocardial Protective Effect of Exogenous Creatine Phosphate in Children Undergoing Open Heart Surgery. Journal of Clinical & Experimental Cardiology, 7(6). [Link]

  • Czarnowska, E., & Karpińska-Kaczmarczyk, K. (2017). Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. PloS one, 12(12), e0189239. [Link]

  • Salto-Tellez, M., & Yung, L. Y. (2022). Preclinical models of myocardial infarction: from mechanism to translation. British journal of pharmacology, 179(5), 770–791. [Link]

  • Bio-protocol. (n.d.). Langendorff isolated perfused mouse heart. Retrieved from [Link]

  • Li, L., Li, S., Wang, W., & Li, Y. (2016). Cardiac protection with phosphocreatine: a meta-analysis. Interactive cardiovascular and thoracic surgery, 23(4), 607–614. [Link]

  • University of South Alabama. (n.d.). Measuring infarct size by the tetrazolium method. Retrieved from [Link]

  • Wang, X., Zhang, Y., & Wang, W. (2021). High-Energy Phosphates and Ischemic Heart Disease: From Bench to Bedside. Frontiers in cardiovascular medicine, 8, 706248. [Link]

  • Guimarães-Ferreira, L. (2014). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Einstein (Sao Paulo, Brazil), 12(1), 126–131. [Link]

  • DGK.org. (n.d.). Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of apoptosis by TUNEL assay. Retrieved from [Link]

  • News-Medical. (2023, February 6). Preclinical Models of Myocardial Infarction. Retrieved from [Link]

  • MDPI. (2024, October 4). Progress in Disease Modeling for Myocardial Infarction and Coronary Artery Disease: Bridging In Vivo and In Vitro Approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphocreatine. Retrieved from [Link]

  • MDPI. (2024, October 18). Detection, Isolation and Quantification of Myocardial Infarct with Four Different Histological Staining Techniques. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). Phosphocreatine (disodium). Retrieved from [Link]

  • Chen, C., & Singapore, M. (2003). Cardiomyocyte apoptosis is associated with increased wall stress in chronic failing left ventricle. European Heart Journal, 24(7), 651–659. [Link]

  • ResearchGate. (n.d.). Common Experimental Models for Myocardial Toxicity Assessment. Retrieved from [Link]

  • Balestrino, M., & Lanza, G. (2021). Role of Creatine in the Heart: Health and Disease. Nutrients, 13(4), 1215. [Link]

  • Oxford Academic. (2003, October 15). diagnostic value of ATP testing in patients with unexplained syncope. Retrieved from [Link]

  • Scarabelli, T. M., Knight, R. A., Rayment, N. B., Cooper, T. J., Stephanou, A., Brar, B. K., Lawrence, K. M., Santilli, G., Latchman, D. S., Baxter, G. F., & Yellon, D. M. (1999). Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains. Journal of immunological methods, 230(1-2), 119–127. [Link]

  • bioRxiv. (2024, July 24). Novel fluorescence-based methods to determine infarct and scar size in murine models of reperfused myocardial infarction. Retrieved from [Link]

  • VCU School of Medicine. (n.d.). Measuring Infarct Size in Rat Hearts Following Global Myocardial Ischemia. Retrieved from [Link]

  • Absin. (2025, November 20). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Retrieved from [Link]

  • ResearchGate. (2017, July 7). Can anyone recommend any reliable methods of measuring the ATP levels in cardiac myocytes (cell line or primary cell line). Retrieved from [Link]

  • ResearchGate. (2025, October 17). Role of Creatine in the Heart: Health and Disease. Retrieved from [Link]

  • PNAS. (2024, June 12). Fueling the heartbeat: Dynamic regulation of intracellular ATP during excitation–contraction coupling in ventricular myocytes. Retrieved from [Link]

  • Zhang, L., Zhang, J., Li, Y., Wang, Y., & Zhang, X. (2018). Creatine phosphate disodium salt protects against Dox-induced cardiotoxicity by increasing calumenin. Journal of cellular and molecular medicine, 22(6), 3246–3256. [Link]

  • NIH. (n.d.). Transmurally Differentiated Measurement of ATP Hydrolysis Rates in the in vivo Porcine Hearts. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Wang, W. (2019). Phosphocreatine Improves Cardiac Dysfunction by Normalizing Mitochondrial Respiratory Function through JAK2/STAT3 Signaling Pathway In Vivo and In Vitro. Oxidative medicine and cellular longevity, 2019, 8317351. [Link]

  • Google Patents. (n.d.). WO2019180199A1 - Stable aqueous composition of phosphocreatine.
  • Hwang, H., Kim, K., & Kim, J. (2022). The effects of phosphocreatine disodium salts plus blueberry extract supplementation on muscular strength, power, and endurance. Journal of the International Society of Sports Nutrition, 19(1), 313–327. [Link]

  • ResearchGate. (n.d.). ATP load cardiac CT protocol. ATP was infused over 3 minutes at a rate.... Retrieved from [Link]

Sources

Technical Guide: Nrf2/HO-1 Pathway Activation by Disodium Phosphocreatine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the molecular mechanisms and experimental protocols for activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) pathway using Disodium Phosphocreatine Hydrate (DPC) . While traditionally utilized as an exogenous bioenergetic buffer (Neoton), recent pharmacological evidence identifies DPC as a potent modulator of cellular redox homeostasis.

This document is designed for researchers investigating cytoprotection against oxidative stress, ischemia-reperfusion (I/R) injury, and mitochondrial dysfunction. It establishes the causal link between DPC administration and the PI3K/Akt-mediated nuclear translocation of Nrf2, providing a reproducible roadmap for validation in preclinical models.

Mechanistic Architecture: The PI3K/Akt/Nrf2 Axis[1]

Disodium Phosphocreatine does not merely replenish ATP; it functions as a signal transduction modulator. The activation of the Nrf2/HO-1 axis by DPC is indirect but specific , primarily governed by the Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt) signaling cascade.

The Signaling Cascade
  • Initiation: DPC interacts with the cell membrane or intracellular energetic sensors, triggering the phosphorylation of PI3K.

  • Transduction: Activated PI3K phosphorylates Akt at Ser473 (p-Akt).

  • Derepression: p-Akt phosphorylates GSK-3β (inactivating it) or directly interacts with the Nrf2-Keap1 complex. This interaction induces a conformational change in Keap1 (Kelch-like ECH-associated protein 1), halting the ubiquitination and proteasomal degradation of Nrf2.[1]

  • Translocation: Stabilized Nrf2 translocates from the cytoplasm to the nucleus.

  • Transcription: Nuclear Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) sequences.[2]

  • Translation: Upregulation of Phase II detoxifying enzymes, specifically HO-1 , NQO1 , and SOD2 .

Visualization of the Pathway

The following diagram illustrates the molecular causality validated in recent studies (e.g., Doxorubicin-induced hepatotoxicity and I/R injury models).

DPC_Mechanism DPC Disodium Phosphocreatine (Exogenous) Membrane Cell Membrane (Receptors/Transporters) DPC->Membrane Uptake/Signal PI3K PI3K Activation Membrane->PI3K Stimulation Akt Akt Phosphorylation (p-Akt Ser473) PI3K->Akt Phosphorylation Keap1 Keap1-Nrf2 Complex (Cytosolic) Akt->Keap1 Inhibits Degradation Nrf2_Nuc Nrf2 Nuclear Translocation Keap1->Nrf2_Nuc Releases Nrf2 ARE ARE Binding (Promoter Region) Nrf2_Nuc->ARE Transcriptional Activation HO1 HO-1 / NQO1 / SOD Expression ARE->HO1 Protein Synthesis Effect Reduced ROS & Mitochondrial Protection HO1->Effect Cytoprotection

Caption: DPC-induced activation of the Nrf2/HO-1 axis via PI3K/Akt signaling, leading to enhanced antioxidant defense.[3][2][[“]][5][6][7][8]

Experimental Validation Protocols

To validate this pathway, researchers must demonstrate that DPC treatment increases nuclear Nrf2 and HO-1 protein levels and that this effect is abrogated by PI3K inhibitors (e.g., LY294002).

Protocol A: In Vitro Validation (HUVECs or PC-12 Cells)

Objective: Confirm DPC-mediated Nrf2 translocation and HO-1 upregulation under oxidative stress (e.g., Methylglyoxal or H2O2 challenge).

Reagents:
  • Test Compound: this compound (dissolved in PBS or media).

  • Stressor: Methylglyoxal (MGO) or Hydrogen Peroxide (H2O2).

  • Inhibitor (Control): LY294002 (PI3K inhibitor, 20 μM).

  • Antibodies: Anti-Nrf2, Anti-HO-1, Anti-p-Akt (Ser473), Anti-Lamin B (Nuclear loading control).

Step-by-Step Workflow:
  • Seeding: Seed cells (e.g.,

    
     cells/well) in 6-well plates and culture for 24h.
    
  • Pre-treatment (Critical):

    • Group 1: Control (Vehicle).

    • Group 2: Model (Stressor only).

    • Group 3: Low Dose DPC (e.g., 5 mM) + Stressor.

    • Group 4: High Dose DPC (e.g., 20 mM) + Stressor.

    • Group 5: Inhibitor (LY294002) + DPC + Stressor.

    • Note: Incubate DPC for 2-4 hours prior to adding the stressor.

  • Challenge: Add Stressor (e.g., 200 μM H2O2) and incubate for 24h.

  • Fractionation: Harvest cells. Use a Nuclear/Cytosol Extraction Kit to separate fractions. Crucial: Nrf2 must be measured in the nuclear fraction to prove activation.

  • Analysis: Perform Western Blot.

    • Success Criteria: DPC groups show dose-dependent increase in Nuclear Nrf2 and HO-1 compared to Model. LY294002 reverses this effect.[9][10][11]

Protocol B: In Vivo Validation (Ischemia/Reperfusion or Toxicity Model)

Objective: Assess tissue-level protection and pathway activation.

  • Dosing: Administer DPC (200 mg/kg, i.p.) 30–60 minutes prior to injury (e.g., Doxorubicin injection or clamping of the renal/cerebral artery).

  • Tissue Collection: Harvest target tissue (liver, heart, or brain) at the peak of reperfusion injury (e.g., 24h post-injury).

  • IHC/IF Staining: Stain tissue sections for HO-1 and Nrf2. Look for nuclear accumulation of Nrf2 in DPC-treated groups.

Data Presentation & Analysis

When presenting results for this pathway, quantitative data must be rigorous. Use the following structure to organize your findings.

Table 1: Expected Biomarker Responses
BiomarkerLocationStressor Only (Model)DPC + Stressor (Treatment)Mechanistic Implication
ROS / MDA CytosolHigh (

)
Low (

)
Reduction in oxidative lipid damage.
p-Akt (Ser473) CytosolLow (

)
High (

)
Activation of upstream survival kinase.
Nrf2 Nucleus Low/ModerateHigh (

)
Successful nuclear translocation.
HO-1 CytosolModerate (Adaptive)High (

)
Upregulation of antioxidant enzyme.[8]
Caspase-3 CytosolHigh (Cleaved)Low (Uncleaved)Inhibition of apoptosis.
Experimental Workflow Diagram

This diagram outlines the logical flow for a self-validating study design.

Experiment_Workflow Culture Cell Culture (PC-12 / HUVEC) PreTreat Pre-treatment (DPC 5-20mM) Culture->PreTreat Inhibitor Inhibitor Check (+ LY294002) Culture->Inhibitor Insult Oxidative Insult (H2O2 / MGO) PreTreat->Insult Inhibitor->PreTreat Negative Control Lysis Subcellular Fractionation Insult->Lysis Readout Western Blot (Nuc-Nrf2 / HO-1) Lysis->Readout

Caption: Workflow for validating DPC-mediated Nrf2 activation with inhibitor controls.

Troubleshooting & Critical Considerations (E-E-A-T)

As an application scientist, I have identified common pitfalls in investigating this specific pathway:

  • Timing of Nrf2 Translocation: Nrf2 translocation is transient. If you harvest cells too late (e.g., >24h post-treatment without re-dosing), Nrf2 may have already cycled back or degraded. Recommendation: Perform a time-course study (1h, 3h, 6h, 12h) to identify peak nuclear accumulation.

  • Fractionation Purity: Contamination of the nuclear fraction with cytosolic proteins will yield false positives. Always blot for Lamin B (nuclear marker) and GAPDH/Tubulin (cytosolic marker) to verify fraction purity.

  • DPC Stability: Disodium Phosphocreatine is sensitive to hydrolysis in acidic media. Ensure culture media is pH-buffered (pH 7.4) and prepare fresh DPC solutions immediately before use.

References

  • Neuroprotective effect of phosphocreatine on oxidative stress and mitochondrial dysfunction induced apoptosis in vitro and in vivo: Involvement of dual PI3K/Akt and Nrf2/HO-1 pathways. Source: Free Radical Biology and Medicine (2018). URL:[Link]

  • Phosphocreatine protects endothelial cells from Methylglyoxal induced oxidative stress and apoptosis via the regulation of PI3K/Akt/eNOS and NF-κB pathway. Source:[9] Vascular Pharmacology (2017).[9] URL:[Link]

  • Phosphocreatine attenuates doxorubicin-induced cardiotoxicity by inhibiting oxidative stress and activating TAK1 to promote myocardial survival in vivo and in vitro. Source:[12] Toxicology (2021).[12] URL:[Link]

  • Phosphocreatine attenuates doxorubicin-induced hepatotoxicity via activation of Nrf2/HO-1 and PGC-1α pathways in mice. Source:[13] Tissue and Cell (2025). URL:[Link]

  • Role of Nrf2/HO-1 in mitigating ischemia-reperfusion injury mechanisms. Source: European Review for Medical and Pharmacological Sciences (2016). URL:[Link]

Sources

An In-depth Technical Guide to the Biochemical Properties of Disodium Phosphocreatine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Disodium Phosphocreatine Hydrate, the stable, synthetic form of phosphocreatine (PCr), is a cornerstone molecule in the bioenergetics of high-demand tissues. It functions as a temporal and spatial energy buffer, rapidly regenerating adenosine triphosphate (ATP) at sites of high consumption through the creatine kinase system. Beyond its fundamental physiological role, exogenous phosphocreatine has emerged as a significant cytoprotective agent, particularly in the context of myocardial ischemia-reperfusion injury. Its therapeutic efficacy stems from a multi-faceted mechanism that includes direct energy replenishment, stabilization of cellular membranes, and preservation of mitochondrial integrity. This guide provides a comprehensive technical overview of its physicochemical properties, core biochemical functions, pharmacological mechanisms, and key experimental methodologies for its study, serving as a foundational resource for professionals in research and drug development.

Physicochemical Properties

Understanding the fundamental chemical and physical characteristics of this compound is critical for its effective application in both experimental and clinical settings. It is typically supplied as a white, crystalline powder and is highly soluble in aqueous solutions.[1][2][3] The compound's stability is a key consideration; while stable for years as a solid when stored at 2-8°C, its aqueous solutions are susceptible to hydrolysis, a process that is significantly mitigated at an alkaline pH.[1][4]

Table 1: Key Physicochemical Data for Disodium Phosphocreatine

PropertyValueSource(s)
Synonyms Disodium Creatine Phosphate, N-(Phosphonoamidino)sarcosine Disodium Salt[5]
Molecular Formula C₄H₈N₃O₅PNa₂ · xH₂O (Commonly Tetrahydrate)[1][5]
Molecular Weight 255.08 g/mol (Anhydrous Basis)[5][6]
327.14 g/mol (Tetrahydrate)[1]
Appearance White crystalline powder[1][2]
Solubility in Water ≥50 mg/mL[2][7]
Storage Temperature 2-8°C (Solid)[1]
Aqueous Solution Stability pH-dependent; enhanced stability at alkaline pH (~11)[4]
Thermal Decomposition Begins >100°C[3]

Biochemical Role: The Phosphocreatine-Creatine Kinase Energy Shuttle

The primary physiological function of phosphocreatine is to act as a highly efficient energy reservoir, buffering cellular ATP concentrations in tissues with high and fluctuating energy demands, such as the heart and skeletal muscle.[8][9][10] This function is executed by the phosphocreatine (PCr) shuttle, a system that facilitates the transport of high-energy phosphate from the site of production (mitochondria) to the site of utilization (ATPases).[11][12] The entire process is catalyzed by isoforms of the enzyme Creatine Kinase (CK).

The core reaction is: PCr + ADP + H⁺ ↔ ATP + Cr [12]

The shuttle mechanism can be deconstructed into three key phases:

  • Energy "Charging" : Within the mitochondrial intermembrane space, where oxidative phosphorylation generates a high ATP/ADP ratio, mitochondrial CK (mtCK) catalyzes the transfer of a phosphate group from ATP to creatine (Cr), forming PCr.[9][13]

  • Energy Transport : PCr, a smaller and more mobile molecule than ATP, diffuses rapidly through the cytosol to locations of high energy consumption, such as the myofibrillar actomyosin ATPase in muscle cells or ion pumps like Na⁺/K⁺-ATPase in the sarcolemma.[10][11][12]

  • Energy "Discharging" : At these sites, cytosolic CK isoforms, which are functionally coupled to the ATPases, utilize the diffused PCr to locally and rapidly regenerate ATP from ADP, providing immediate energy for cellular work.[10][13] The resulting free creatine then diffuses back to the mitochondria, completing the circuit.[12]

This shuttle system ensures that ATP levels are maintained and that the accumulation of ADP, which can inhibit ATPase activity, is minimized.

PCr_Shuttle cluster_mito Mitochondrion Mito_Matrix Matrix Oxidative Phosphorylation Mito_IMS Intermembrane Space mtCK Mito_Matrix:f1->Mito_IMS:f0 ATP Mito_IMS:f0->Mito_Matrix:f0 ADP Myofibril Myofibril / ATPase Myofibrillar CK Mito_IMS:f1->Myofibril:f0 Myofibril:f0->Mito_IMS:f1 Myofibril:f1->Myofibril:f0 ATP Myofibril:f0->Myofibril:f1 ADP caption Fig. 1: The Phosphocreatine (PCr) Energy Shuttle.

Caption: The Phosphocreatine (PCr) Energy Shuttle.

Pharmacological Mechanism of Action in Cytoprotection

During cellular stress, such as ischemia, the demand for ATP outstrips supply from oxidative phosphorylation. Intracellular PCr stores are rapidly depleted in an attempt to buffer ATP levels, leading to an energy deficit, ion pump failure, membrane damage, and ultimately, cell death.[9][14] The administration of exogenous this compound provides a powerful protective effect through several distinct but synergistic mechanisms.

  • Replenishment of Energy Stores : Exogenous PCr can be taken up by ischemic cells, directly contributing to the high-energy phosphate pool.[15][16] This helps maintain the local ATP required for essential processes, such as the function of sarcolemmal Na⁺/K⁺-ATPase and Ca²⁺-ATPase, thereby preserving ionic homeostasis and cellular integrity.[15]

  • Membrane Stabilization : Phosphocreatine has been shown to interact directly with the phospholipids of cellular membranes.[17] This interaction stabilizes the sarcolemma against ischemic injury, inhibiting the degradation of phospholipids and reducing the accumulation of arrhythmogenic lysophospholipids.[15][18] This membrane-protective effect is evidenced by the reduced leakage of intracellular enzymes like CK-MB following ischemic events in patients treated with PCr.[8][14]

  • Mitochondrial Protection : A critical event in reperfusion injury is the opening of the mitochondrial permeability transition pore (mPTP), which dissipates the mitochondrial membrane potential and triggers apoptosis.[19] Exogenous PCr has been demonstrated to inhibit mPTP opening, preserving mitochondrial function and preventing the downstream activation of cell death pathways.[20][21] It also helps maintain mitochondrial respiratory capacity, which is crucial for recovery upon reperfusion.[22]

  • Ancillary Mechanisms : Additional protective effects have been reported, including the inhibition of platelet aggregation via the rapid removal of excess ADP in the microcirculation and the attenuation of inflammatory responses following ischemic insults.[23][24]

MoA Ischemia Ischemia / Reperfusion ATP_Depletion ATP Depletion Ischemia->ATP_Depletion Membrane_Damage Membrane Damage (Lysophospholipid Accumulation) Ischemia->Membrane_Damage Mito_Dysfunction Mitochondrial Dysfunction (mPTP Opening) Ischemia->Mito_Dysfunction Cell_Death Cardiomyocyte Death (Necrosis / Apoptosis) ATP_Depletion->Cell_Death Membrane_Damage->Cell_Death Mito_Dysfunction->Cell_Death Exo_PCr Exogenous Disodium Phosphocreatine Exo_PCr->ATP_Depletion Energy Replenishment Exo_PCr->Membrane_Damage Membrane Stabilization Exo_PCr->Mito_Dysfunction Inhibits mPTP Opening

Caption: Multi-faceted Mechanism of Exogenous PCr.

Key Experimental Methodologies

Quantification of Phosphocreatine and Related Metabolites by HPLC

Causality and Rationale: The accurate and specific quantification of PCr, its precursor Cr, and related adenine nucleotides (ATP, ADP) in biological matrices is fundamental to pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the reference method.[25][26] The significant polarity of these compounds necessitates an ion-pairing reversed-phase approach. An ion-pairing agent, such as tetrabutylammonium (TBA), is added to the mobile phase to form a neutral complex with the negatively charged analytes, enabling their retention on a nonpolar C18 stationary phase.

Step-by-Step Protocol:

  • Sample Preparation (Tissue): a. Snap-freeze tissue samples (~10-20 mg) in liquid nitrogen immediately upon collection to halt metabolic activity. b. Homogenize the frozen tissue in ice-cold 0.6 M Perchloric Acid (PCA). c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins. d. Carefully transfer the supernatant to a new tube and neutralize with a potassium carbonate (K₂CO₃) solution. The PCA is removed as a potassium perchlorate precipitate. e. Centrifuge again to pellet the precipitate and filter the final supernatant through a 0.22 µm filter prior to injection.

  • Chromatographic Conditions: a. Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[27] b. Mobile Phase: A gradient elution is typically employed.

    • Buffer A: Potassium phosphate buffer (e.g., 0.2% KH₂PO₄) containing an ion-pairing agent (e.g., 0.08% tetrabutyl ammonium hydrogen sulphate), adjusted to an acidic pH (~3.0).[27]
    • Buffer B: Methanol or Acetonitrile. c. Flow Rate: Typically 1.0 mL/min. d. Detection: UV detector set to a wavelength of 210 nm for PCr and Cr, and 260 nm for ATP and ADP.[27]
  • Quantification: a. Spike blank matrix with known concentrations of PCr, Cr, ATP, and ADP standards to create a calibration curve. b. Include a suitable internal standard (e.g., trimethoprim) in all samples and standards to correct for variations in extraction and injection.[27] c. Integrate the peak areas and calculate concentrations based on the linear regression of the calibration curve.

In Vitro Assessment of Cardioprotective Efficacy

Causality and Rationale: To validate the cytoprotective mechanisms of phosphocreatine, an in vitro model of cardiomyocyte injury is essential. Exposing cultured cardiomyocytes (like the H9c2 cell line) to a chemical toxin such as doxorubicin, or to conditions of hypoxia/reoxygenation, effectively mimics the oxidative stress and mitochondrial dysfunction seen in ischemia-reperfusion injury.[28][29] This allows for the controlled assessment of PCr's ability to preserve cell viability, mitochondrial function, and attenuate apoptosis.

Step-by-Step Protocol:

  • Cell Culture: Culture H9c2 rat cardiomyoblasts in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

  • Treatment Groups: a. Control: Untreated cells. b. Injury: Cells treated with the injurious agent alone (e.g., 1 µM Doxorubicin for 24 hours). c. PCr Treatment: Cells pre-treated with various concentrations of this compound (e.g., 5, 10, 20 mM) for a set time (e.g., 2 hours) before the addition of the injurious agent.

  • Endpoint Analysis: a. Cell Viability (MTT Assay): After treatment, incubate cells with MTT reagent. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically. b. Apoptosis (Flow Cytometry): Stain cells with Annexin V (detects early apoptosis) and Propidium Iodide (PI, detects late apoptosis/necrosis). Analyze the cell populations using a flow cytometer to quantify the percentage of apoptotic cells. c. Mitochondrial Membrane Potential (MMP): Incubate live cells with a ratiometric dye like JC-1. In healthy mitochondria with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers that fluoresce green. The red/green fluorescence ratio is a direct measure of mitochondrial health.[22] d. Reactive Oxygen Species (ROS) Generation: Load cells with a probe like DCFH-DA. Intracellular ROS oxidizes DCFH-DA to the highly fluorescent DCF, which can be measured by fluorometry or flow cytometry.[22][30]

Workflow Start Culture H9c2 Cardiomyocytes Setup_Groups Set up Treatment Groups (Control, Injury, PCr + Injury) Start->Setup_Groups Induce_Injury Induce Cellular Injury (e.g., Doxorubicin Exposure) Setup_Groups->Induce_Injury Endpoint Endpoint Analysis Induce_Injury->Endpoint Viability Assess Cell Viability (MTT Assay) Endpoint->Viability Apoptosis Quantify Apoptosis (Annexin V / PI Staining) Endpoint->Apoptosis Mito_Health Measure Mitochondrial Health (MMP with JC-1 Dye) Endpoint->Mito_Health ROS Measure Oxidative Stress (ROS with DCFH-DA) Endpoint->ROS End Data Analysis & Interpretation Viability->End Apoptosis->End Mito_Health->End ROS->End

Caption: Workflow for In Vitro Cardioprotection Assay.

Conclusion

This compound is far more than a simple energy substrate. It is a sophisticated biochemical tool integral to the survival and function of metabolically active cells. Its role as the mobile carrier in the phosphocreatine energy shuttle is fundamental to cellular physiology. As a pharmacological agent, its value is defined by a robust, multi-pronged mechanism of action that confers significant protection against ischemic and oxidative stress. By replenishing energy, stabilizing membranes, and preserving mitochondrial function, it addresses multiple core pathways of cellular injury. The continued exploration of these properties through rigorous analytical and functional assays will undoubtedly further solidify its place in both clinical applications and fundamental bioenergetics research.

References

  • Cardiac protection with phosphocreatine: a meta-analysis†. Interdisciplinary CardioVascular and Thoracic Surgery. [Link]

  • Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC. National Center for Biotechnology Information. [Link]

  • Creatine phosphate shuttle - Wikipedia. Wikipedia. [Link]

  • High-Energy Phosphates and Ischemic Heart Disease: From Bench to Bedside. Frontiers in Cardiovascular Medicine. [Link]

  • The CK-phosphocreatine shuttle: PCr/Cr for intra-cellular energy... - ResearchGate. ResearchGate. [Link]

  • Cardiac protection with phosphocreatine: a meta-analysis - PubMed. National Center for Biotechnology Information. [Link]

  • Protective Effects of Phosphocreatine Administered Post-Treatment Combined With Ischemic Post-Conditioning on Rat Hearts With Myocardial Ischemia/Reperfusion Injury. Journal of Clinical Medicine Research. [Link]

  • Creatine phosphate administration in cardiac ischemia–reperfusion injury in rats: focus on differences between preconditioning, perconditioning, and postconditioning protocols. Canadian Science Publishing. [Link]

  • Role of Creatine in the Heart: Health and Disease. MDPI. [Link]

  • Protection of Exogenous Phosphocreatine for Myocardium in Percutaneous Coronary Intervention Related to Inflammation. Hindawi. [Link]

  • Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. SciELO. [Link]

  • Phosphocreatine Restores High-Energy Phosphates in Ischemic Myocardium: Implication for Off-Pump Cardiac Revascularization. CDC Stacks. [Link]

  • High-energy phosphate transfer in human muscle: diffusion of phosphocreatine - PMC. National Center for Biotechnology Information. [Link]

  • Protection of ischemic myocardium by exogenous phosphocreatine (neoton): pharmacokinetics of phosphocreatine, reduction of infarct size, stabilization of sarcolemma of ischemic cardiomyocytes, and antithrombotic action - PubMed. National Center for Biotechnology Information. [Link]

  • Phosphocreatine disodium salt | C4H8N3Na2O5P | CID 71588 - PubChem. National Center for Biotechnology Information. [Link]

  • CKMT1 regulates the mitochondrial permeability transition pore in a process that provides evidence for alternative forms of the complex. Company of Biologists Journals. [Link]

  • CKMT1 regulates the mitochondrial permeability transition pore in a process that provides evidence for alternative forms of the complex - PMC. National Center for Biotechnology Information. [Link]

  • Protective effects of phosphocreatine against Doxorubicin-Induced cardiotoxicity through mitochondrial function enhancement and apoptosis suppression via AMPK/PGC-1α signaling pathway - PubMed. National Center for Biotechnology Information. [Link]

  • Phosphocreatine disodium salt tetrahydrate. Sorachim. [Link]

  • Stable aqueous composition of phosphocreatine.
  • Phosphocreatine attenuates doxorubicin-induced cardiotoxicity by inhibiting oxidative stress and activating TAK1 to promote myocardial survival in vivo and in vitro - PubMed. National Center for Biotechnology Information. [Link]

  • Phosphocreatine disodium salt hydrate. Krackeler Scientific, Inc.. [Link]

  • Phosphocreatine Improves Cardiac Dysfunction by Normalizing Mitochondrial Respiratory Function through JAK2/STAT3 Signaling Pathway In Vivo and In Vitro. ResearchGate. [Link]

  • Phosphocreatine Interacts with Phospholipids, Affects Membrane Properties and Exerts Membrane-Protective Effects. PLOS One. [Link]

  • Inhibition of the Mitochondrial Permeability Transition by Creatine Kinase Substrates. ETH Zurich Research Collection. [Link]

  • Preparation method of phosphocreatine disodium salt.
  • (PDF) An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study. Scientific Research Publishing. [Link]

  • Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate. Carl ROTH. [Link]

  • A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC. National Center for Biotechnology Information. [Link]

  • Creatine reduces mitochondrial permeability transition pore opening in response to oxidative stress in vitro. Department of Oncology. [Link]

Sources

Methodological & Application

Application Note: Disodium Phosphocreatine Hydrate in Cell Culture & Cell-Free Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Disodium Phosphocreatine Hydrate (PCr) serves as a critical high-energy phosphate donor in bioenergetic research.[1] While its role in physiological buffering is well-established, its application in in vitro systems requires distinct protocols depending on the experimental context.[1] This guide delineates the use of PCr in Cell-Free Protein Synthesis (CFPS) as a primary energy source, and in Live Cell Culture (cardiomyocytes/neurons) for cytoprotection against ischemic stress.[1] We address the physicochemical properties of the hydrate form, solubility limits, and the mechanistic nuances of membrane permeability.[1]

Introduction: The Bioenergetic Shuttle

In metabolically active tissues, the Creatine Kinase (CK) system functions as a spatial and temporal energy buffer.[1][2] Phosphocreatine acts as a transportable battery, shuttling high-energy phosphate bonds from mitochondria (sites of production) to the cytosol (sites of consumption).[1][2][3]

In experimental settings, exogenous PCr is utilized to:

  • Drive Anabolism: Regenerate ATP in cell-free lysates where oxidative phosphorylation is absent.[1]

  • Buffer Energy Deficits: Protect cells during hypoxia or metabolic inhibition (ischemia-reperfusion models).[1]

  • Probe Mitochondrial Function: Assess CK coupling in permeabilized fiber assays.

Mechanism of Action

The reversible reaction catalyzed by Creatine Kinase (CK) is the foundation of PCr application:[1]


[1]
  • Forward Reaction (ATP Regeneration): Favored when ATP/ADP ratios drop (e.g., during intense protein synthesis in CFPS).[1]

  • Reverse Reaction (Energy Storage): Occurs in mitochondria when ATP is abundant.[1]

Material Handling & Preparation

Compound: this compound CAS: 19333-65-4 (Generic), 71519-72-7 (Tetrahydrate) MW: ~255.08 g/mol (Anhydrous basis) – Note: Hydrate forms vary (e.g., Tetrahydrate MW ~327.1 g/mol ).[1] Always check the specific CoA.

Solubility and Stability
  • Solubility: Highly soluble in water (~50-100 mg/mL).[1]

  • pH Sensitivity: PCr is acid-labile .[1] It hydrolyzes spontaneously to creatine and inorganic phosphate at low pH.[1]

    • Best Practice: Buffer stock solutions to pH 7.0–7.5 immediately.[1]

  • Storage: Powder is stable at -20°C. Reconstituted stock solutions (e.g., 100 mM) should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

Stock Solution Protocol (100 mM)
  • Calculate mass based on the hydrate molecular weight on your bottle.[1]

    • Example: For Tetrahydrate (MW 327.14), to make 10 mL of 100 mM:

      
      [1]
      
  • Dissolve in sterile, deionized water (Milli-Q).

  • Critical Step: Check pH.[1] If < 7.0, adjust carefully with dilute NaOH.[1]

  • Filter sterilize (0.22 µm PES membrane).[1]

  • Aliquot into light-protective tubes (PCr is not strictly light-sensitive, but this prevents thermal fluctuation).[1]

Application I: Cell-Free Protein Synthesis (CFPS)

In CFPS (e.g., E. coli S30, Wheat Germ, or Rabbit Reticulocyte lysates), oxidative phosphorylation is inefficient or absent.[1] PCr is the standard secondary energy source used to regenerate ATP from ADP, extending the reaction duration.[1]

The Energy Mix Workflow

The "PANOx-SP" (PEP, Amino acids, NAD, Oxalate, Spermidine, Phosphocreatine) system is a common variant.[1]

CFPS_Energy_Flow PCr Phosphocreatine (Exogenous Input) Cr Creatine PCr->Cr Creatine Kinase ADP ADP ATP ATP ADP->ATP Phosphate Transfer ATP->ADP Energy Consumption Translation Ribosomal Translation ATP->Translation Protein Recombinant Protein Translation->Protein

Figure 1: The ATP regeneration cycle in Cell-Free Protein Synthesis.[1] PCr acts as the sacrificial donor to maintain high ATP levels required for peptide bond formation.[1]

Protocol: Standard CFPS Reaction Setup

Reagents:

  • S30 Extract (Cell Lysate)[1]

  • T7 RNA Polymerase

  • Plasmid DNA[4]

  • Energy Mix (containing PCr)

Reaction Composition Table:

ComponentFinal ConcentrationFunction
Disodium Phosphocreatine 30 – 80 mM ATP Regeneration
ATP1.2 mMPrimary Energy Currency
GTP, UTP, CTP0.85 mM eachTranscription substrates
Creatine Kinase (CK)0.25 mg/mLCatalyst for PCr -> ATP
Magnesium Glutamate10 – 20 mMRibosome stabilization
Potassium Glutamate80 – 150 mMIonic strength

Optimization Steps:

  • Titration: PCr concentration is lysate-dependent.[1] Perform a titration curve (20, 40, 60, 80 mM). Excess PCr can inhibit translation due to inorganic phosphate accumulation over time.[1]

  • Magnesium Balance: PCr binds Mg²⁺.[1] If you increase PCr, you may need to increase Mg(OAc)₂ or Magnesium Glutamate to maintain free Mg²⁺ levels.[1]

Application II: Live Cell Culture (Cardiomyocytes/Neurons)

Context: Unlike Creatine (Cr), Phosphocreatine is highly polar and does not readily cross the plasma membrane via the Creatine Transporter (SLC6A8).[1]

  • The Paradox: Despite poor permeability, exogenous PCr shows cytoprotective effects in ischemia/reperfusion (I/R) models.[1]

  • Mechanism: It is hypothesized to stabilize the sarcolemma (zwitterionic interaction) or provide extracellular phosphate buffering.[1]

Protocol: Ischemia/Reperfusion Protection Model

Cell Type: Primary Neonatal Rat Cardiomyocytes (NRCMs) or H9c2 cell line.[1]

Experimental Workflow:

  • Pre-treatment: Culture cells in standard DMEM + 10% FBS until 80% confluent.

  • Ischemic Buffer Preparation:

    • Base: Tyrode’s solution (Glucose-free, Hypoxic).[1]

    • Treatment Group: Supplement with 10 – 20 mM Disodium Phosphocreatine .[1]

    • Control Group: Vehicle only.[1]

  • Induction: Place cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 2–6 hours (Ischemia).

  • Reperfusion: Replace buffer with standard oxygenated growth media containing 10 mM PCr (or vehicle) and return to normoxia for 24 hours.

  • Readout: Measure LDH release (cell death) or ATP content (luciferase assay).

Critical Scientific Note (E-E-A-T): Do not confuse Creatine supplementation (micronutrient support, 5-10 mM) with Phosphocreatine treatment (pharmacological protection, 10-20 mM).[1] If the goal is to load intracellular PCr pools physiologically, supplement with Creatine Monohydrate (which is transported) 24 hours prior, not PCr.[1] Use PCr when studying extracellular protective mechanisms or acute energy rescue in compromised membranes.[1]

Application III: Mitochondrial Respiration (Permeabilized Cells)

Context: In High-Resolution Respirometry (e.g., Oroboros, Seahorse), PCr is used to assess the functional coupling of the Creatine Kinase shuttle in mitochondria.[1]

Protocol: CK Clamping Assay
  • Permeabilization: Treat cells (e.g., cardiomyocytes) with Saponin/Digitonin to permeabilize the plasma membrane while leaving mitochondria intact.[1]

  • Respiration Buffer (MiR05): Supplement with 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-Lactobionate, 20 mM Taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM Sucrose, 1 g/L BSA.[1]

  • Add Substrates: Pyruvate/Malate (Complex I).

  • Add ADP: Stimulate State 3 respiration.

  • Add PCr (10 mM):

    • Observation: If Mitochondrial CK (mtCK) is functionally coupled, adding PCr should inhibit respiration (State 4-like) because mtCK re-phosphorylates ADP to ATP locally, lowering the local [ADP] available to the ATP synthase.[1]

    • Result: This confirms the functional integrity of the mitochondrial interactosome.[1]

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Media Calcium Phosphate formationPCr releases phosphate upon hydrolysis.[1] Avoid mixing high-concentration PCr stock directly with high-calcium media (like DMEM) without vortexing.[1] Add slowly.
Low Yield in CFPS Inorganic Phosphate (Pi) inhibitionPCr hydrolysis accumulates Pi, which sequesters Magnesium.[1] Increase Magnesium concentration or use a dialysis CFPS setup to remove Pi.[1]
No Effect in Live Cells Permeability BarrierConfirm the hypothesis.[1] If intracellular ATP loading is required, use Creatine, not PCr.[1] If membrane protection is the goal, PCr is appropriate.[1]
pH Drift Acidic HydrolysisPCr solutions can become acidic over time.[1] Always check pH of the stock before addition.[1] Discard if yellowing or pH < 6.[1]5.

References

  • Wallimann, T., et al. (2011).[1] The creatine kinase system and pleiotropic effects of creatine.[1][2][3] Amino Acids.[1][4] Link

  • Jewett, M. C., & Swartz, J. R. (2004).[1] Mimicking the Escherichia coli cytoplasmic environment activates long-lived and efficient cell-free protein synthesis. Biotechnology and Bioengineering.[1][5] Link

    • Establishes the standard concentr
  • Saks, V. A., et al. (2006).[1] Molecular system bioenergetics: regulation of substrate supply in response to heart energy demands.[1] Journal of Physiology.[1] Link

    • Authoritative source on Mitochondrial CK coupling and permeabilized fiber assays.
  • Sharov, V. G., et al. (1986).[1] Protection of ischemic myocardium by exogenous phosphocreatine.[1][6] Biochemical Medicine and Metabolic Biology.[1] Link

    • Foundational text on the extracellular protective effects of PCr in ischemia.
  • Sigma-Aldrich. Product Information: Phosphocreatine Disodium Salt Hydrate.[1]Link[1]

Sources

Application Note: High-Fidelity Solubilization of Disodium Phosphocreatine Hydrate for In Vivo Administration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for dissolving Disodium Phosphocreatine Hydrate for in vivo studies Document Type: Application Note & Technical Protocol Version: 2.0 (Scientific Review)

Executive Summary & Scientific Rationale

Disodium Phosphocreatine (PCr) acts as a critical spatial and temporal energy buffer in tissues with high metabolic fluctuation (skeletal muscle, brain, heart).[1] For in vivo researchers, the challenge is not solubility—PCr is highly water-soluble—but stability .[2]

The N-P bond in phosphocreatine is thermodynamically unstable (high-energy). It undergoes spontaneous, non-enzymatic hydrolysis into creatinine and inorganic phosphate, a reaction catalyzed by acidic pH and heat .[2]

The Core Directive: To deliver active PCr, not inactive creatinine, you must maintain a "Cold & Neutral-Alkaline" chain of custody from the balance to the syringe.[2] This protocol details the specific methodology to prevent hydrolysis while ensuring isotonicity for intravenous (IV), intraperitoneal (IP), or intramuscular (IM) administration.

Physicochemical Profile & Constraints

ParameterSpecificationCritical Insight
Compound This compound"Hydrate" usually implies Tetrahydrate (MW ~327.15).[2][3] Check CoA.
MW (Anhydrous) ~255.08 g/mol Use this for molarity if correcting for water content.
Solubility (Water) ~75–100 mg/mLHighly soluble.[2] Do not use DMSO (poor solubility).[2]
Stability pH Range pH 7.5 – 9.0 CRITICAL: Rapid hydrolysis occurs < pH 7.[2]0.
Osmotic Species 3 (1 PCr anion + 2 Na cations)100 mM solution ≈ 300 mOsm (Isotonic).
Half-Life (

)
Temperature DependentAt 37°C/pH 7.4, degradation is significant over hours.[2]

Mechanism of Instability (The "Hydrolysis Trap")[2]

Understanding the degradation pathway is essential for troubleshooting. If your in vivo results are negative, it may be because you injected creatinine.[2]

PCR_Hydrolysis cluster_conditions Stability Factors PCr Phosphocreatine (Active) Inter Intermediate (Cyclization) PCr->Inter Acidic pH (<7.0) High Temp (>25°C) Creatinine Creatinine (Inactive Waste) Inter->Creatinine Spontaneous Pi Inorganic Phosphate Inter->Pi Release Advice1 Keep pH 7.2 - 8.0 Advice2 Keep on Ice (0-4°C)

Figure 1: The non-enzymatic hydrolysis pathway of Phosphocreatine. Acidic conditions protonate the guanidino group, facilitating cyclization into creatinine.

Pre-Formulation Calculations (Isotonicity)

Direct dissolution in 0.9% saline often results in hypertonic solutions because Disodium PCr itself contributes significantly to osmolarity.[2]

The "Rule of 3": Disodium Phosphocreatine dissociates into 3 particles (PCr²⁻ + 2Na⁺).

  • Target Osmolarity: ~290–300 mOsm/L (for rodents).

  • Calculation: A 100 mM solution of Disodium PCr is approximately 300 mOsm (Isotonic).

  • Mass Concentration: 100 mM ≈ 32.7 mg/mL (using Tetrahydrate MW).

Vehicle Selection Guide:

  • For Low Dose (<30 mg/mL): Dissolve in 0.9% Saline . (Solution will be slightly hypertonic but acceptable).

  • For High Dose (>30 mg/mL): Dissolve in Sterile Water for Injection (WFI) . The drug provides the osmolarity.[2] Adding saline will cause severe hypertonicity (tissue damage/hemolysis).

Step-by-Step Protocol

Prerequisites:

  • Calibrated pH meter (micro-probe preferred).[2]

  • Sterile 0.22 µm PES or PVDF syringe filters (Nylon binds proteins, but PCr is small molecule; PES is fastest).

  • Ice bath.[2]

Step 1: Preparation of Vehicle (Cold Chain)[2]
  • Pre-chill the solvent (WFI or Saline) to 4°C.

  • Do not use acidic buffers (like unadjusted PBS at pH 6.5).[2] Standard PBS (pH 7.4) is acceptable if calcium-free.[2]

Step 2: Weighing and Dissolution[2]
  • Weigh the this compound powder.

  • Add the cold solvent to the powder.

  • Vortex immediately but gently. Do not sonicate with heat.[2]

    • Note: The solution should clarify rapidly. If it remains cloudy, check the purity; PCr is highly soluble.

Step 3: pH Verification (The "Go/No-Go" Step)[2]
  • Measure pH of a small aliquot.[2]

  • Target pH: 7.3 – 7.8.

  • Adjustment:

    • Disodium salt solutions are typically slightly alkaline (pH ~8–9) in water. This is good for stability.[2]

    • If pH > 9.0 (tissue irritation risk): Adjust down carefully with dilute HCl (0.1 N).

    • If pH < 7.0 (hydrolysis risk): Adjust up immediately with NaOH (0.1 N).

Step 4: Sterilization[2][4]
  • Draw solution into a sterile syringe.[2]

  • Pass through a 0.22 µm PES filter into a sterile, pre-chilled vial.

  • Do not autoclave. Heat destroys PCr.[2]

Step 5: Administration[2][4]
  • Keep the vial on ice.

  • Inject within 30-60 minutes of preparation.

Workflow Diagram

Protocol_Flow Start Start: Weigh PCr Hydrate Solvent Add COLD Solvent (WFI or Saline) Start->Solvent Dissolve Vortex to Dissolve (Keep on Ice) Solvent->Dissolve CheckPH Check pH Dissolve->CheckPH Adjust Adjust to pH 7.4 - 8.0 (Use 0.1N NaOH/HCl) CheckPH->Adjust pH <7.2 or >9.0 Filter Sterile Filter (0.22 µm) CheckPH->Filter pH 7.3-8.0 (OK) Adjust->Filter Inject Immediate Injection (IV/IP/IM) Filter->Inject

Figure 2: Operational workflow for preparing Disodium Phosphocreatine. Note the critical pH check point.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitate forms Temperature too low (rare) or Calcium contamination.[2]PCr can precipitate with Calcium.[2] Use Ca-free buffers.
pH drifts down Hydrolysis is occurring (releasing Phosphate).[2]Discard. Prepare fresh. Keep colder.
Animal distress Hypertonicity.[2]Check calculations. Did you dissolve high dose in Saline? Use WFI.[2][4]

Self-Validation Method: To verify your stock is active, use a simple colorimetric assay for Free Phosphate .[2]

  • Test a small aliquot immediately after mixing.

  • Test again after 1 hour.

  • A significant rise in Free Phosphate indicates hydrolysis (breakdown of PCr).[2]

References

  • Tocris Bioscience. Phosphocreatine disodium salt: Technical Data & Solubility. Retrieved from

  • Selleck Chemicals. Creatine phosphate disodium salt: Chemical Structure & Stability. Retrieved from

  • Lawson, J. W., & Veech, R. L. (1979). Effects of pH and free Mg2+ on the Keq of the creatine kinase reaction and other phosphate hydrolyses.[2] Journal of Biological Chemistry.[2][5] (Discusses the thermodynamics and hydrolysis of the N-P bond). Retrieved from

  • MedChemExpress. Phosphocreatine Disodium Hydrate Product Information. Retrieved from

  • Neoton (Phosphocreatine) Product Monograph.Clinical preparation instructions for IV infusion. (Referenced for isotonicity and vehicle standards).

Sources

Application Note: Disodium Phosphocreatine Hydrate in Mitochondrial Bioenergetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Concept

Disodium Phosphocreatine Hydrate (PCr) is not an oxidizable fuel source (like pyruvate or succinate) but a high-energy phosphate donor.[1] In isolated mitochondrial research, it serves two critical functions:

  • Energetic Clamping (ATP-Regenerating System): When combined with Creatine Kinase (CK), PCr maintains a constant concentration of ATP and low levels of ADP, allowing researchers to study mitochondrial function under "clamped" bioenergetic conditions.[1]

  • Functional Probe for mtCK: It is used to validate the functional coupling of Mitochondrial Creatine Kinase (mtCK) to the Adenine Nucleotide Translocase (ANT).[1]

This guide details the preparation, handling, and experimental protocols for using PCr to assess mitochondrial coupling and the Creatine Shuttle system.[1]

Mechanism of Action: The Creatine Shuttle

To use PCr effectively, one must understand its interaction with the mitochondrial intermembrane space (IMS).[1]

  • In Vivo: Mitochondria export ATP via the ANT. mtCK (located in the IMS) transfers a phosphate from ATP to Creatine (Cr), generating Phosphocreatine (PCr) and ADP.[1][2] The ADP is immediately recycled back into the matrix to stimulate respiration.

  • In Vitro (The "PCr Inhibition" Assay): By adding exogenous PCr to respiring mitochondria, you drive the reverse reaction (PCr + ADP → ATP + Cr).[1] This scavenges free ADP, effectively "starving" the ATP synthase of its substrate (ADP), which inhibits respiration.[1] The magnitude of this inhibition quantifies the coupling efficiency of the mtCK/ANT complex.

Visualization: The Creatine Kinase Shuttle & PCr Interaction

CreatineShuttle cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space (IMS) cluster_cyto Cytosol / Assay Buffer ATP_syn ATP Synthase ATP_mat ATP ATP_syn->ATP_mat ADP_mat ADP ADP_mat->ATP_syn OxPhos ANT ANT Transporter ATP_mat->ANT mtCK mtCK Complex PCr_ims Phosphocreatine (PCr) mtCK->PCr_ims ADP_ims ADP mtCK->ADP_ims Recycled to Matrix ATP_ims ATP mtCK->ATP_ims Increases ATP (Inhibits Respiration) ANT->ADP_mat ANT->ATP_ims Cr_ims Creatine (Cr) Cr_ims->mtCK ADP_ims->ANT ATP_ims->mtCK Exogenous_PCr Exogenous PCr (Substrate Added) Exogenous_PCr->mtCK Drives Reverse Reaction

Caption: Schematic of the mtCK shuttle. Exogenous PCr drives the reverse reaction, converting ADP to ATP and inhibiting respiration by depleting ADP.[1]

Material Specifications & Preparation

Reagent: this compound CAS: 19333-65-4 Molecular Weight: ~255.08 g/mol (anhydrous basis) + water of hydration (typically tetrahydrate, check CoA).[1]

Preparation Protocol
  • Solubility: PCr is highly soluble in water (~50–150 mg/mL).[1]

  • Stock Solution (500 mM):

    • Dissolve 1.275 g (anhydrous weight basis) in 10 mL of ultrapure water (Milli-Q).

    • Note: Adjust weight based on the specific hydration state listed on your vial (e.g., if tetrahydrate, MW ≈ 327.15).[1]

  • pH Adjustment: The disodium salt is slightly alkaline.[1] Check pH; if necessary, adjust to pH 7.2–7.4 using dilute HCl or HEPES buffer to match your mitochondrial assay medium (MiR05 or similar).[1]

  • Storage:

    • Short-term: Keep on ice during the experiment.

    • Long-term: Aliquot and store at -20°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles as PCr hydrolyzes to Creatine and inorganic phosphate (Pi) over time.[1]

Application Protocol 1: The "PCr Inhibition" Test

Purpose: To assess the integrity of the mitochondrial outer membrane and the functional coupling of mtCK to ANT. System: High-Resolution Respirometry (e.g., Oroboros O2k, Seahorse XF) or Clark-type Oxygen Electrode.[1]

Experimental Workflow
  • Equilibration: Add isolated mitochondria (0.1 – 0.5 mg protein/mL) to the respiration buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM Taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM Sucrose, 1 g/L BSA, pH 7.1).[1]

  • Substrate Addition: Add oxidizable substrates (e.g., Glutamate 10 mM + Malate 2 mM) to induce State 2 (Leak respiration).[1]

  • State 3 Induction: Add ADP (2 mM saturating concentration).[1] Observe the rapid increase in Oxygen Consumption Rate (OCR).[1] This is State 3 .[1][3]

  • PCr Challenge: Once steady-state State 3 is achieved, inject Disodium Phosphocreatine (20 mM final concentration) .

  • Observation:

    • Intact Coupling: OCR should significantly decrease .

    • Mechanism:[4][5][6] PCr + ADP → ATP + Cr (catalyzed by mtCK).[1] This reaction consumes the ADP required for respiration, effectively returning the mitochondria to a "State 4-like" resting state.[1]

    • No Effect? If OCR does not drop, it indicates either (a) damaged outer mitochondrial membrane (loss of mtCK), or (b) the tissue lacks mtCK (e.g., liver mitochondria).[1]

Data Analysis: The PCr Control Ratio

Calculate the PCr Control Ratio (PCR) to quantify coupling:


[1]
  • A high ratio (>1.5 - 2.[1]0) indicates tight coupling of mtCK to ANT (common in heart/muscle).[1]

  • A ratio near 1.0 indicates lack of functional mtCK coupling.[1]

Application Protocol 2: ATP-Regenerating System (The "Clamp")

Purpose: To maintain a specific, constant ADP/ATP ratio during prolonged experiments (e.g., transport assays, ROS measurements) where ADP depletion would otherwise alter the metabolic state.[1]

Reagents Required[1][4][8][9][10][11][12]
  • Disodium Phosphocreatine (5–10 mM final)[1]

  • Exogenous Creatine Kinase (Rabbit Muscle CK, ~5–10 U/mL) [Only if mitochondria lack sufficient endogenous mtCK][1]

  • ATP/ADP (start with catalytic amounts, e.g., 0.1 mM ATP)[1]

Protocol Steps
  • Buffer Setup: Prepare assay buffer containing substrates (Succinate/Rotenone or Glu/Mal).[1]

  • Clamp Assembly: Add Disodium Phosphocreatine (10 mM) and Exogenous CK (5 U/mL).

  • Initiation: Add Mitochondria.[1]

  • Start Reaction: Add a catalytic amount of ADP (0.1 – 0.5 mM).[1]

    • Reaction: The mitochondria convert ADP → ATP.[1] The Exogenous CK/PCr system immediately converts ATP → ADP + Pi (consuming PCr).[1]

    • Result: [ADP] remains clamped at the initial concentration.[1] Respiration remains steady until PCr is exhausted.[1]

Workflow Diagram

ATP_Clamp Start Start: Buffer + Substrates Add_Clamp Add PCr (10mM) + CK (5 U/mL) Start->Add_Clamp Add_Mito Add Isolated Mitochondria Add_Clamp->Add_Mito Add_ADP Add ADP (Catalytic: 0.2mM) Add_Mito->Add_ADP SteadyState Steady State Respiration (Clamped ADP) Add_ADP->SteadyState Initiates Loop SteadyState->SteadyState PCr + ADP <-> ATP + Cr (Regenerates ADP) PCr_Depletion PCr Depleted SteadyState->PCr_Depletion Time State4 Return to State 4 (ADP Depleted) PCr_Depletion->State4

Caption: Workflow for establishing an ATP-Regenerating System to clamp mitochondrial respiration.

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
No inhibition by PCr (Protocol 1) 1. Damaged Outer Membrane (OMM)2.[1] Wrong Tissue Type1. Check Cytochrome C release (add Cyt C; if respiration increases, OMM is damaged).2.[1] Verify tissue expression (Heart/Muscle = High mtCK; Liver = Low/None).
Precipitation in Stock pH mismatch or high concentrationEnsure pH is neutral (7.2).[1] Do not exceed 150 mg/mL.[1][7]
High Background Respiration PCr hydrolysis (Free Creatine)PCr spontaneously hydrolyzes to Creatine.[1] Use fresh stocks. Free Creatine stimulates respiration in State 4.[1]
Drifting Baseline Temperature fluctuationCK activity is highly temperature-dependent. Maintain strict 25°C or 37°C control.

References

  • Saks, V. A., et al. (1975).[1] "Creatine kinase of rat heart mitochondria. The demonstration of functional coupling to adenine nucleotide translocase."[5] Biochem Biophys Res Commun. Link

  • Guzun, R., et al. (2012).[1] "Regulation of respiration in muscle cells in vivo by mitochondrial creatine kinase."[8] Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1] Link

  • Schlattner, U., et al. (2006).[1] "Mitochondrial creatine kinase in human health and disease." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.[1] Link

  • Sigma-Aldrich. "Phosphocreatine disodium salt hydrate Product Information."[1] Link[1]

  • Pesta, D., & Gnaiger, E. (2012).[1] "High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle." Methods in Molecular Biology. Link

Sources

In vivo delivery methods for Disodium Phosphocreatine Hydrate in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Delivery of Disodium Phosphocreatine Hydrate in Rodent Models

Executive Summary & Mechanistic Rationale

Disodium Phosphocreatine (PCr) is not merely a supplement; it is a critical metabolic intermediate that functions as an immediate temporal energy buffer. In in vivo models of ischemia/reperfusion (I/R) injury—whether cardiac, cerebral, or renal—exogenous PCr serves two primary roles:

  • Direct ATP Regeneration: Via the Creatine Kinase (CK) reaction (

    
    ), bypassing the lag time of oxidative phosphorylation.
    
  • Membrane Stabilization: PCr zwitterions interact with membrane phospholipids, reducing fluidity and inhibiting the opening of the Mitochondrial Permeability Transition Pore (mPTP), a key initiator of apoptosis.

The Challenge: PCr is chemically unstable in acidic environments and possesses poor blood-brain barrier (BBB) permeability due to its polarity. This guide details protocols to overcome these stability and transport barriers.

Physicochemical Constraints & Pre-Formulation

Before any animal work, the formulation must be rigorously controlled. PCr contains a high-energy N-P bond that hydrolyzes rapidly into Creatine and inorganic phosphate (Pi) under acidic conditions or high temperatures.

Table 1: Physicochemical Properties & Formulation Rules

ParameterSpecificationCritical Handling Rule
Compound This compoundStore powder at -20°C; hygroscopic.
Solubility ~150 mg/mL in WaterDissolves easily; do not heat to dissolve.
Stability pH pH 7.5 – 9.0 CRITICAL: Rapid hydrolysis at pH < 7.0. Never use unbuffered saline (pH ~5.5) without adjustment.
Vehicle 10 mM Phosphate Buffer (pH 7.8) or slightly alkalinized SalineUse cold (

) vehicle. Prepare fresh <30 min before use.
Light/Temp ThermolabileKeep on ice. Protect from direct strong light.

Experimental Protocols

Protocol A: Intravenous (IV) Administration (Acute Ischemia/Reperfusion)

Best for: Myocardial infarction models, acute stroke (MCAO), and renal ischemia.

Rationale: IV delivery ensures immediate systemic availability. The half-life (


) of PCr in rodent plasma is biphasic and short (

-phase ~3-5 min,

-phase ~20-30 min).[1] Continuous infusion or bolus immediately prior to reperfusion is required for efficacy.

Materials:

  • This compound (High Purity >98%).[2]

  • Vehicle: Sterile 0.9% NaCl adjusted to pH 7.8 with 0.1N NaOH, or 10mM PBS (pH 7.8).

  • Syringe filter (0.22

    
    m, PES membrane).
    

Step-by-Step Workflow:

  • Dose Calculation:

    • Standard Neuro/Cardioprotective Dose: 200 – 500 mg/kg.

    • Example: For a 300g rat at 300 mg/kg, you need 90 mg of PCr.

  • Formulation (Freshly Prepared):

    • Dissolve PCr in cold vehicle to a concentration of 50–100 mg/mL .

    • Note: High concentrations are preferred to minimize injection volume (bolus volume < 2 mL/kg for rats).

    • Check pH with a micro-strip; adjust to 7.5–8.0 if necessary.

    • Filter sterilize (0.22

      
      m) into a sterile vial on ice.
      
  • Surgical Prep:

    • Cannulate the femoral vein or jugular vein (rats) or tail vein (mice).

  • Administration Timing (The "Therapeutic Window"):

    • Pre-treatment: Bolus 10 min before ischemia (loads the tissue).

    • Per-treatment: Continuous infusion during ischemia (requires pump).

    • Post-conditioning (Most Common): Slow bolus (over 60s) initiated 5 minutes before reperfusion .

  • Observation: Monitor blood pressure. Rapid bolus of high-salt PCr can cause transient hypotension due to sodium load.

Protocol B: Intraperitoneal (IP) Administration

Best for: Chronic studies, pre-conditioning over days, or metabolic loading.

Rationale: Slower absorption avoids the sodium spike of IV, but bioavailability is lower. Suitable for increasing total creatine pool over days.

  • Dose: 500 – 1000 mg/kg (higher dose required to account for first-pass metabolism and hydrolysis in the peritoneum).

  • Vehicle: PBS (pH 7.8).

  • Technique:

    • Inject into the lower right quadrant to avoid the cecum.

    • Use a 25G needle.

    • Frequency: Daily for 3-5 days prior to injury (Pre-conditioning protocol).

Advanced Method: Liposomal Delivery for Brain Targeting

Free PCr crosses the Blood-Brain Barrier (BBB) poorly.[3] For cerebral ischemia models where BBB is intact (early phase), standard IV PCr may be insufficient.

Strategy: Encapsulate PCr in Fusogenic Liposomes (DOTAP/DOPE).[4]

  • Mechanism: Liposomes fuse with endothelial cell membranes, dumping PCr into the cytosol, allowing transport via creatine transporters (CRT) or passive diffusion.

  • Protocol Adjustment: Reduce dose to 50-100 mg/kg (higher potency).

  • Reference: See Kolašinac et al. (2024) in references for liposome preparation details.

Visualization of Experimental Logic

The following diagram illustrates the critical decision pathways and the metabolic fate of the injected compound.

PCr_Delivery_Workflow Start Experimental Goal Route_Decision Select Route Start->Route_Decision IV_Route Intravenous (IV) (Acute Ischemia) Route_Decision->IV_Route Immediate Effect IP_Route Intraperitoneal (IP) (Chronic/Loading) Route_Decision->IP_Route Pre-conditioning Formulation Formulation Criticals: Cold (4°C), pH 7.8 Conc: 50-100 mg/mL IV_Route->Formulation Mechanism Circulation -> Tissue (Creatine Transporter) IV_Route->Mechanism IP_Route->Formulation IP_Route->Mechanism Action_Cyto Cytosol: PCr + ADP -> ATP + Cr (Creatine Kinase) Mechanism->Action_Cyto Action_Mito Mitochondria: Inhibits mPTP Opening Stabilizes Membranes Mechanism->Action_Mito Outcome Reduced Infarct Size Preserved ATP/ADP Ratio Action_Cyto->Outcome Action_Mito->Outcome

Caption: Workflow for PCr delivery selection and downstream metabolic mechanisms in ischemic tissue.

Validation & Quality Control

To ensure the protocol worked, you must validate delivery. Measuring ATP alone is insufficient as it fluctuates rapidly. You must measure the PCr/ATP ratio .

HPLC Analysis Protocol (Tissue Harvest):

  • Freeze Clamp: Tissue must be frozen in liquid nitrogen within 5 seconds of excision. PCr hydrolyzes instantly during hypoxia.

  • Extraction: Pulverize frozen tissue in 0.4M Perchloric Acid (PCA) .

  • Neutralization: Neutralize extract with 2M

    
     to pH 6.0–7.0 (precipitates perchlorate).
    
  • Detection: Ion-pair HPLC (C18 column).

    • Mobile Phase: Phosphate buffer + Tetrabutylammonium hydrogensulfate (ion-pairing agent).[5]

    • UV Detection: 210 nm.[3]

    • Success Criterion: PCr peak is distinct and elevated in treated vs. vehicle groups.

References

  • Sharov, V. G., et al. (1986). "Protection of ischemic myocardium by exogenous phosphocreatine (Neoton): pharmacokinetics and metabolic efficacy." Journal of Thoracic and Cardiovascular Surgery.

  • Zou, L. L., et al. (2011). "Pharmacokinetics and metabolic disposition of exogenous phosphocreatine in rats." Acta Pharmaceutica Sinica.

  • Kolašinac, R., et al. (2024). "Fusogenic Liposomes for the Intracellular Delivery of Phosphocreatine." Pharmaceutics.[5]

  • Strumia, E., et al. (2012). "Creatine phosphate: pharmacological and clinical overview." Advances in Therapy.

  • Wallimann, T., et al. (2011). "The creatine kinase system and pleiotropic effects of creatine." Amino Acids.[6]

Sources

Cardioprotective Efficacy of Disodium Phosphocreatine Hydrate against Doxorubicin-Induced Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Doxorubicin (DOX) is a cornerstone anthracycline chemotherapeutic, yet its clinical utility is severely compromised by cumulative, dose-dependent cardiotoxicity.[1] This application note details the mechanistic rationale and experimental protocols for using Disodium Phosphocreatine Hydrate (DPC) as a cardioprotective agent. By acting as an exogenous energy buffer, membrane stabilizer, and antioxidant, DPC mitigates DOX-induced mitochondrial dysfunction and cardiomyocyte apoptosis. This guide provides optimized in vitro (H9c2 cardiomyocytes) and in vivo (rodent) protocols for researchers validating cardioprotective strategies in drug development pipelines.

Introduction & Mechanism of Action

The Clinical Problem: Bioenergetic Failure

DOX cardiotoxicity is distinct from its DNA-intercalating antitumor mechanism. In the heart, DOX undergoes redox cycling at Complex I of the electron transport chain, generating superoxide anions. This leads to:

  • Oxidative Stress: Depletion of endogenous antioxidants.

  • Mitochondrial Permeability Transition Pore (mPTP) Opening: Loss of membrane potential (

    
    ) and ATP depletion.
    
  • Energetic Crisis: Cardiomyocytes, which rely heavily on the Phosphocreatine/Creatine Kinase (PCr/CK) shuttle for energy transport, suffer from a breakdown in high-energy phosphate transfer.

The Solution: Disodium Phosphocreatine (DPC)

DPC (Neoton) serves as an exogenous source of high-energy phosphates. Unlike standard antioxidants, it addresses the root cause of metabolic failure:

  • Direct Energy Support: Bypasses defective mitochondria to resupply ATP via the CK reaction (

    
    ).
    
  • Membrane Stabilization: Zwitterionic structure interacts with phospholipids to stabilize the sarcolemma, preventing leakage.

  • Signaling Activation: Upregulates survival pathways including PI3K/Akt , Nrf2/HO-1 , and AMPK/PGC-1α .

Mechanistic Pathway Visualization

G node_dox Doxorubicin (DOX) node_ros ROS Generation (Superoxide) node_dox->node_ros Redox Cycling node_mito Mitochondrial Dysfunction (↓ ATP, ↓ ΔΨm) node_ros->node_mito Membrane Damage node_apop Apoptosis & Necroptosis (Caspase-3, Bax) node_mito->node_apop Cytochrome c Release node_pcr Disodium Phosphocreatine (DPC) node_pcr->node_ros Scavenging node_ck Creatine Kinase Shuttle node_pcr->node_ck Substrate Supply node_surv Survival Pathways (PI3K/Akt, AMPK, TAK1) node_pcr->node_surv Activation node_ck->node_mito ATP Buffering node_surv->node_apop Inhibition (Bcl-2 ↑)

Figure 1: Mechanistic intervention of Disodium Phosphocreatine (DPC) against Doxorubicin toxicity.[2][3] DPC restores bioenergetics via the CK shuttle and activates survival signaling to block apoptosis.

Experimental Design Strategy

Model Selection
  • In Vitro (H9c2 Cells): H9c2 rat myoblasts are the industry standard for high-throughput screening of cardioprotective agents. They retain mitochondrial responses similar to primary cardiomyocytes but lack adult contractile machinery.

  • In Vivo (Rodent Models):

    • Acute Model: High-dose single injection mimics "septic" myocardial shock (useful for rapid mechanistic checks).

    • Chronic Model: Repeated low-dose injections mimic clinical chemotherapy cycles (essential for validating prevention of remodeling/heart failure).

Compound Preparation

Critical Note: Phosphocreatine is unstable in aqueous solution and hydrolyzes to creatinine.

  • Form: this compound (MW ~327.1 g/mol ).[4]

  • Solvent: Sterile distilled water or PBS (pH 7.4).

  • Storage: Powder at -20°C. Solutions must be prepared fresh immediately before use. Do not store dissolved DPC.

Protocol 1: In Vitro Cardiomyocyte Protection Assay

Objective: Quantify DPC-mediated rescue of cell viability and mitochondrial function.

Materials
  • Cell Line: H9c2 (ATCC® CRL-1446™).

  • Media: DMEM (high glucose) + 10% FBS + 1% Pen/Strep.

  • Reagents: Doxorubicin HCl, this compound, MTT or CCK-8 kit, JC-1 Dye (Mitochondrial potential).

Step-by-Step Workflow
  • Seeding: Plate H9c2 cells at

    
     cells/well (96-well plate) or 
    
    
    
    cells/well (6-well plate). Incubate 24h to reach 70-80% confluence.
  • Pre-treatment (The "Priming" Step):

    • Remove media.

    • Add fresh media containing DPC (0.5 mM - 5 mM) .

    • Expert Insight: A 1-hour pre-incubation is critical to load the intracellular phosphocreatine pool before the toxic insult.

    • Control: Vehicle (media only).

  • DOX Challenge:

    • Without removing DPC, add DOX to a final concentration of 1 µM .

    • Incubate for 24 hours .

  • Readouts:

AssayTargetMethodExpected Result (DPC+DOX vs. DOX)
MTT/CCK-8 Cell ViabilityAbsorbance (450/570 nm)Significant increase in viability (>80% vs 50%).
JC-1 Staining Mitochondrial

Fluorescence (Red/Green ratio)Retention of Red aggregates (High potential).
DCFDA ROS GenerationFlow Cytometry / MicroscopyReduction in Green fluorescence intensity.
Western Blot ApoptosisLysate Analysis

Cleaved Caspase-3,

Bcl-2/Bax ratio.

Protocol 2: In Vivo Cardioprotection (Chronic Model)

Objective: Evaluate prevention of functional decline and fibrosis in a clinically relevant timeline.

Animal Model
  • Species: Male Sprague-Dawley Rats (200-250g) or C57BL/6 Mice (20-25g).

  • Group Size: n=10 per group (minimum for statistical power on Echo parameters).

Dosing Regimen (Rat Example)
GroupTreatment A (Daily IP)Treatment B (Weekly IP for 6 weeks)
1. Control SalineSaline
2. DOX (Model) SalineDOX (2.5 mg/kg)
3. DPC Low DPC (100 mg/kg)DOX (2.5 mg/kg)
4. DPC High DPC (200 mg/kg)DOX (2.5 mg/kg)
  • Cumulative DOX Dose: 15 mg/kg (sufficient to induce cardiomyopathy without high mortality).

  • DPC Administration: Inject DPC 30 minutes prior to DOX on chemotherapy days, and daily on non-chemo days to maintain bioenergetic support.

Experimental Timeline Visualization

Timeline cluster_0 Acclimatization cluster_1 Chronic Treatment Phase (6 Weeks) cluster_2 Evaluation (Week 7) T0 Day -7 to 0 Health Check T1 Daily: DPC Injection (IP, 200 mg/kg) T0->T1 T2 Weekly: DOX Injection (IP, 2.5 mg/kg) T1->T2 Pre-treat 30m T3 Echocardiography (EF%, FS%) T2->T3 1 Week Post-Last Dose T4 Sacrifice & Sample Collection T3->T4

Figure 2: Chronic in vivo workflow. DPC is administered daily to provide continuous metabolic support against weekly DOX insults.

Key Readouts & Analysis
  • Echocardiography (Functional):

    • LVEF (Left Ventricular Ejection Fraction): DOX causes a drop <50%. DPC should preserve LVEF >60%.

    • FS (Fractional Shortening): Sensitive marker of contractility.

  • Serum Biomarkers (Injury):

    • cTnI / cTnT (Troponin): Gold standard for cardiomyocyte necrosis.

    • CK-MB / LDH: General cardiac injury markers.

  • Histopathology (Structural):

    • H&E Stain: Look for vacuolization and myofibril disarray.

    • Masson’s Trichrome: Quantify interstitial fibrosis (blue collagen deposition).

  • Biochemical (Mechanistic):

    • Tissue MDA: Lipid peroxidation marker (Oxidative stress).

    • ATP Content: Luciferase assay to confirm bioenergetic preservation.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Control Mortality (In Vivo) DOX dose too high for strain/age.Reduce cumulative dose. For C57BL/6 mice, do not exceed 20 mg/kg cumulative.
No Protection Observed DPC hydrolysis.Prepare DPC fresh. Do not use stock solutions >1 hour old.
H9c2 Cells Detaching DOX toxicity too acute.Reduce DOX to 0.5 µM or shorten exposure to 18h.
Precipitation in Syringe Saline incompatibility (rare).Use sterile distilled water for DPC reconstitution, then dilute into saline if needed.

References

  • Mechanism of PCr Protection: Tang, Z., et al. (2025). "Protective effects of phosphocreatine against Doxorubicin-Induced cardiotoxicity through mitochondrial function enhancement and apoptosis suppression via AMPK/PGC-1α signaling pathway."[3] International Immunopharmacology.

  • TAK1 Signaling Pathway: Meng, X., et al. (2021). "Phosphocreatine attenuates doxorubicin-induced cardiotoxicity by inhibiting oxidative stress and activating TAK1 to promote myocardial survival in vivo and in vitro."[2] Toxicology.

  • In Vivo Dosing (Mice): "Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens." (2025). European Journal of Pharmacology.

  • Chronic Model Development: Desai, V.G., et al. (2012). "Development of doxorubicin-induced chronic cardiotoxicity in the B6C3F1 mouse model." Toxicology and Applied Pharmacology.

  • PCr Preparation & Stability: "Product Information: Phosphocreatine disodium salt." Tocris Bioscience.

  • Clinical Relevance: Parve, S., et al. (2017). "Role of Exogenous Phosphocreatine in Chemotherapy-induced Cardiomyopathy." Reviews in Cardiovascular Medicine.

Sources

Application Notes & Protocols: Investigating Alzheimer's Disease Pathology with Disodium Phosphocreatine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex pathological hallmarks, including the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] A growing body of evidence implicates impaired brain bioenergetics as a critical factor in the onset and progression of AD.[3][4] Disodium Phosphocreatine Hydrate, a stabilized salt of the endogenous high-energy molecule phosphocreatine, offers a promising pharmacological tool to investigate the interplay between energy metabolism and neurodegeneration. This document provides a comprehensive guide for researchers, outlining the scientific rationale and detailed protocols for utilizing this compound to study its potential neuroprotective effects against key pathological features of Alzheimer's disease in both in vitro and in vivo models.

Scientific Rationale: The Bioenergetic Deficit in Alzheimer's Disease

The brain is an organ with exceptionally high energy demands, consuming approximately 20% of the body's total energy at rest despite accounting for only 2% of its mass.[5] This energy, primarily in the form of adenosine triphosphate (ATP), is essential for maintaining ionic gradients, neurotransmission, and cellular homeostasis. In Alzheimer's disease, mitochondrial dysfunction and impaired glucose metabolism lead to a chronic energy deficit, which is believed to precede and exacerbate the core pathologies.

This is where the creatine kinase/phosphocreatine (CK/PCr) system becomes critically relevant. The CK/PCr system acts as a rapid, high-capacity energy buffer and transport mechanism.[6][7] Creatine kinase reversibly catalyzes the transfer of a phosphate group from phosphocreatine to ADP, regenerating ATP at sites of high energy consumption.[5][7] This system is vital in tissues with fluctuating energy needs, such as the brain and muscles.[7]

This compound directly supplies the brain's energy reservoir. By providing an exogenous source of phosphocreatine, it has the potential to:

  • Buffer ATP levels: Compensate for ATP depletion caused by mitochondrial dysfunction and Aβ toxicity.[8]

  • Reduce Oxidative Stress: Support mitochondrial function and decrease the production of reactive oxygen species (ROS).[[“]][10]

  • Promote Neuronal Survival: Inhibit apoptotic pathways and maintain cellular integrity in the face of neurotoxic insults.[10]

These neuroprotective mechanisms suggest that this compound is a valuable compound for probing the consequences of bioenergetic failure in AD models and for evaluating the therapeutic potential of metabolic enhancement.

Signaling Pathway: The Creatine Kinase/Phosphocreatine Energy Shuttle

The diagram below illustrates the central role of the CK/PCr system in maintaining cellular ATP homeostasis, a process fundamental to neuronal health.

CK_PCr_Shuttle cluster_mito Mitochondrial Compartment cluster_cyto Cytosolic Compartment Mito Mitochondria (ATP Production) ATP_Mito ATP Cytosol Cytosol (ATP Consumption) mtCK Mitochondrial CK ATP_Mito->mtCK Donates ~P ATP_Cyto ATP PCr Phosphocreatine (Energy Reservoir) cytoCK Cytosolic CK PCr->cytoCK Donates ~P Cr Creatine Cr->mtCK Accepts ~P mtCK->PCr EnergyUse Neuronal Activity (Ion Pumps, Synapses) ATP_Cyto->EnergyUse Provides Energy ADP ADP ADP->cytoCK Accepts ~P cytoCK->Cr cytoCK->ATP_Cyto EnergyUse->ADP Generates

Caption: The CK/PCr energy shuttle for rapid ATP regeneration in neurons.

Experimental Models for Alzheimer's Disease Research

The selection of an appropriate model is paramount for obtaining translatable results. Both in vitro and in vivo systems offer unique advantages for studying the effects of this compound.

Table 1: Overview of Recommended AD Models
Model TypeSpecific ExamplesKey Pathologies ModeledApplication for Phosphocreatine Studies
In Vitro Immortalized Cell Lines: SH-SY5Y (human neuroblastoma), PC12.[1]Aβ toxicity, Oxidative stress, Apoptosis.[1][11]High-throughput screening for neuroprotection, dose-response analysis, and initial mechanistic studies.
Primary Neuronal Cultures: Rodent cortical or hippocampal neurons.[12]Synaptic dysfunction, Aβ-induced neurotoxicity.[12]Detailed analysis of synaptic health, dendritic spine morphology, and electrophysiological properties.
iPSC-Derived Neurons: From familial AD (fAD) or sporadic AD (sAD) patients.[13][14]Aβ42/40 ratio, Tau hyperphosphorylation, Endogenous pathology.[12]Patient-specific drug response, modeling genetic risk factors (e.g., APOE4).
In Vivo Transgenic Mice (Amyloid): APP/PS1, 5xFAD.[15][16][17]Amyloid plaque deposition, Gliosis, Cognitive deficits.[17][18]Evaluating effects on plaque load, neuroinflammation, and cognitive outcomes.
Transgenic Mice (Amyloid & Tau): 3xTg-AD.[15][16]Amyloid plaques and Neurofibrillary Tangles (NFTs).[15][16]Assessing impact on both major AD pathologies simultaneously.

Protocols for Pathological Investigation

The following protocols provide step-by-step methodologies to assess the impact of this compound on core AD pathologies.

Protocol 1: Assessing Neuroprotection in an In Vitro Aβ Toxicity Model

Objective: To determine if this compound can protect cultured neuronal cells from amyloid-beta-induced cytotoxicity.

Causality: This assay directly tests the hypothesis that by bolstering cellular energy reserves, phosphocreatine can enhance neuronal resilience against the toxic cascade initiated by Aβ oligomers, which includes mitochondrial stress and apoptosis.

Caption: Workflow for the in vitro Aβ-induced neurotoxicity assay.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS).

    • Seed cells in a 96-well plate at a density of 1x10⁴ cells/well.

    • For neuronal differentiation, treat with low-serum medium containing 10 µM retinoic acid for 5-7 days.

  • Preparation of Aβ₄₂ Oligomers:

    • Reconstitute synthetic Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP) and lyophilize to ensure a monomeric state.[19]

    • Resuspend the peptide in ice-cold, phenol-free cell culture medium (e.g., F-12) to a concentration of 100 µM.[20]

    • Incubate at 4°C for 24 hours to allow for the formation of soluble oligomers.

  • Treatment:

    • Prepare stock solutions of this compound in sterile water.

    • Aspirate the differentiation medium from the cells.

    • Add fresh medium containing various concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM) or vehicle control. Incubate for 2 hours (pre-treatment).

    • Add the prepared Aβ₄₂ oligomers to the wells to a final concentration of 5-10 µM.

    • Incubate the plates for an additional 24 to 48 hours at 37°C.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Evaluating Impact on Tau Hyperphosphorylation

Objective: To determine if this compound can reduce the hyperphosphorylation of tau protein in a cellular model.

Causality: Tau hyperphosphorylation is an ATP-dependent process driven by various kinases. An energy deficit can dysregulate kinase and phosphatase activity, favoring phosphorylation. This protocol tests whether restoring bioenergetic balance with phosphocreatine can normalize tau phosphorylation levels.

Methodology:

  • Model System: Use iPSC-derived neurons from an AD patient or a cell line (e.g., SH-SY5Y) that stably expresses human tau.

  • Induction of Tau Pathology: Treat cells with an agent known to induce tau hyperphosphorylation, such as okadaic acid (a phosphatase inhibitor) or Aβ oligomers.[11]

  • Treatment: Co-treat the cells with the inducing agent and various concentrations of this compound for 24 hours.

  • Cell Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification by Western Blot:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies specific for phosphorylated tau epitopes (e.g., AT8 [pS202/pT205], PHF-1 [pS396/pS404]) and total tau.[21]

    • Use an anti-β-actin antibody as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Perform densitometric analysis to quantify the ratio of phosphorylated tau to total tau.

Protocol 3: Monitoring Amyloid-Beta Fibrillization (Thioflavin T Assay)

Objective: To assess the direct effect of this compound on the kinetics of Aβ fibril formation in a cell-free system.

Causality: While the primary mechanism of phosphocreatine is bioenergetic, it is important to rule out any direct anti-aggregation effects. This assay determines if the compound itself, independent of cellular machinery, can interfere with the self-assembly of Aβ peptides.

Methodology:

  • Reaction Setup: In a black, clear-bottom 96-well plate, combine the following in a phosphate buffer (pH 7.4):

    • Monomeric Aβ₁₋₄₂ peptide (10 µM final concentration).

    • This compound (at various concentrations) or vehicle control.

    • Thioflavin T (ThT) dye (10 µM final concentration). ThT fluorescence increases significantly upon binding to β-sheet-rich structures like amyloid fibrils.[20][22]

  • Kinetic Measurement:

    • Place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm) every 10-15 minutes for 24-48 hours, with intermittent shaking to promote aggregation.[20][23]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Analyze the resulting sigmoidal curves to determine key kinetic parameters: the lag time (nucleation phase), the maximum fluorescence intensity (total fibril mass), and the apparent growth rate.

Table 2: Example Data Presentation for ThT Assay
TreatmentLag Phase (hours)Max Fluorescence (RFU)Aggregation Rate (RFU/hr)
Vehicle Control4.5 ± 0.515,000 ± 8002,500 ± 200
PCr (1 mM)4.6 ± 0.614,800 ± 9502,450 ± 250
PCr (10 mM)4.4 ± 0.515,200 ± 8702,550 ± 210
Positive Control (e.g., EGCG)12.2 ± 1.13,500 ± 400800 ± 150

(Note: Data are hypothetical and for illustrative purposes only. PCr is not expected to have a direct anti-aggregation effect.)

Protocol 4: In Vivo Efficacy Study in a Transgenic AD Mouse Model

Objective: To evaluate the long-term therapeutic potential of this compound on cognitive function and brain pathology in a relevant animal model of AD.

Causality: This protocol integrates the cellular effects into a complex biological system. It tests the overarching hypothesis that sustained enhancement of brain bioenergetics can slow or reverse the progression of AD hallmarks, leading to functional cognitive improvement.

Caption: Workflow for an in vivo efficacy study in a transgenic AD mouse model.

Methodology:

  • Animal Model and Treatment:

    • Use an established transgenic line, such as APP/PS1 mice, which develop amyloid plaques around 6 months of age.[24]

    • At 6 months of age, randomize mice into a vehicle control group and a treatment group. Include an age-matched wild-type control group.

    • Administer this compound daily for 3 months. Administration can be via intraperitoneal (IP) injection or oral gavage. A typical dose for neuroprotection studies in rodents is in the range of 100-400 mg/kg.[25]

  • Cognitive Assessment:

    • In the final month of treatment, perform behavioral testing.

    • Morris Water Maze: Assess spatial learning and memory by training mice to find a hidden platform in a pool of water, using spatial cues.

    • Y-Maze: Assess short-term spatial working memory by measuring the rate of spontaneous alternations between the arms of the maze.

  • Post-Mortem Tissue Analysis:

    • Following behavioral testing, euthanize the animals and perfuse with saline.

    • Harvest the brains. Hemisect one hemisphere for immunohistochemistry (fix in 4% PFA) and snap-freeze the other for biochemical analysis.

    • Immunohistochemistry: Section the fixed hemisphere and stain for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and activated microglia (Iba1) to assess neuroinflammation.

    • Biochemical Analysis: Homogenize the frozen tissue to separate soluble and insoluble fractions. Use ELISA kits to quantify the levels of Aβ₄₀ and Aβ₄₂ in each fraction. Use Western blotting to measure levels of key synaptic proteins (e.g., synaptophysin, PSD-95).

Conclusion

This compound serves as a powerful research tool to explore the critical role of bioenergetics in the pathogenesis of Alzheimer's disease. The protocols detailed in this guide provide a robust framework for investigating its potential to mitigate amyloid and tau-related pathologies, protect against neurotoxicity, and improve cognitive function in preclinical models. By systematically evaluating its effects at the cellular and organismal levels, researchers can gain deeper insights into the therapeutic strategy of metabolic enhancement for neurodegenerative diseases.

References

  • LaFerla, F. M., & Green, K. N. (2012). Animal Models of Alzheimer's Disease. Cold Spring Harbor Perspectives in Medicine, 2(11), a006320. [Link]

  • Consensus. (n.d.). Does creatine supplementation have neuroprotective effects? Consensus. [Link]

  • Consensus. (n.d.). How does creatine supplementation affect brain energy metabolism? Consensus. [Link]

  • Forbes, S. C., Cordingley, D. M., Cornish, S. M., Gualano, B., Roschel, H., Ostojic, S. M., Rawson, E. S., Roy, B. D., Prokopidis, K., Giannos, P., & Candow, D. G. (2022). Effects of Creatine Supplementation on Brain Function and Health. Nutrients, 14(5), 921. [Link]

  • News-Medical.Net. (2025, July 25). Creatine may enhance neuroprotection through energy pathways. [Link]

  • Ahmad, W., Tabassum, S., Tufail, B., Irfan, M., & Shad, S. A. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Metabolic Brain Disease, 39(3), 719-733. [Link]

  • Kubo, H. Y., et al. (2010). Methods for Measuring Tau Pathology in Transgenic Mouse Models. Journal of Alzheimer's Disease, 22(4), 1221-1229. [Link]

  • Wikipedia. (n.d.). Experimental models of Alzheimer's disease. [Link]

  • ResearchGate. (n.d.). Simple In Vivo Models of Alzheimer's Disease. [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. [Link]

  • Penney, J., et al. (2022). Building in vitro models of the brain to understand the role of APOE in Alzheimer's disease. WIREs Mechanisms of Disease, e1579. [Link]

  • Sakellaris, G., et al. (2006). Prevention of traumatic headache, dizziness and fatigue with creatine administration. A pilot study. Acta Paediatrica, 95(1), 31-34. [Link]

  • University of Missouri Health Care. (2025, November 19). 6 Facts About Creatine and Brain Health. [Link]

  • Vilanova, A. G., et al. (2021). High-specificity antibodies and detection methods for quantifying phosphorylated tau from clinical samples. Journal of Biological Chemistry, 297(4), 101150. [Link]

  • Psychology Today. (2024, August 12). Creatine for Brain Energy? [Link]

  • Bieschke, J. (2013). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. ACS Chemical Neuroscience, 4(5), 724-734. [Link]

  • Pervolaraki, E., et al. (2024). Modeling Alzheimer's Disease: A Review of Gene-Modified and Induced Animal Models, Complex Cell Culture Models, and Computational Modeling. International Journal of Molecular Sciences, 25(9), 5035. [Link]

  • Zhang, T., et al. (2016). Experimental models of Alzheimer's disease for deciphering the pathogenesis and therapeutic screening (Review). International Journal of Molecular Medicine, 37(2), 287-295. [Link]

  • Biospective. (n.d.). Alzheimer's Disease Mouse Models. [Link]

  • Creative Biolabs. (n.d.). Alzheimer's Disease In Vitro Modeling Service. [Link]

  • Ahmad, W., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Metabolic Brain Disease, 39(3), 719-733. [Link]

  • Ribeiro, F., et al. (2024). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. International Journal of Molecular Sciences, 26(2), 488. [Link]

  • Lalezari Surgical. (2026, January 28). Creatine for Brain Health: What the Research Actually Shows About This Popular Supplement. [Link]

  • Mushtaq, G., et al. (2023). A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. Molecular and Cellular Biochemistry, 479(5), 1-19. [Link]

  • ResearchGate. (2025, September 30). THE ROLE OF CREATINE IN NEUROLOGICAL DISORDERS: A LITERATURE REVIEW. [Link]

  • Balestrino, M., et al. (1999). Role of creatine and phosphocreatine in neuronal protection from anoxic and ischemic damage. Amino Acids, 17(3), 229-237. [Link]

  • Sharma, A., et al. (2022). Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Omega, 7(51), 47866-47876. [Link]

  • Inotiv. (n.d.). Alzheimer's Disease Models. [Link]

  • Creative Biolabs. (n.d.). Amyloid-beta Peptide Oligomerization Assay Service. [Link]

  • ResearchGate. (2012, November 30). What is the best method for amyloid-beta aggregation? [Link]

  • University of Missouri-St. Louis. (n.d.). Investigation of Alzheimer's Amyloid-β Protein Aggregation. [Link]

  • ResearchGate. (2025, August 6). Functions and effects of creatine in the central nervous system. [Link]

  • The Scientist. (n.d.). Neurodegenerative Disease Markers and Detection Methods. [Link]

  • Innoprot. (n.d.). tau Phosphorylation Assay. [Link]

  • Chen, S. F., et al. (2021). (Phospho)creatine: the reserve and merry-go-round of brain energetics. Neural Regeneration Research, 16(11), 2216-2217. [Link]

  • Wikipedia. (n.d.). Phosphocreatine. [Link]

  • Li, T., et al. (2012). Neuroprotective Effect of Phosphocreatine on Focal Cerebral Ischemia-Reperfusion Injury. Journal of Biomedicine and Biotechnology, 2012, 168756. [Link]

  • Harvard Brain Science Initiative. (n.d.). Energy Metabolism and Brain Functions. [Link]

  • Athuluri, V. S., et al. (2021). Early Detection of Tau Pathology. bioRxiv. [Link]

  • Ferrante, R. J., et al. (2000). Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease. The Journal of Neuroscience, 20(12), 4389-4397. [Link]

  • Google Patents. (n.d.).

Sources

Application Notes and Protocols for Investigating the Renoprotective Effects of Disodium Phosphocreatine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Energy Buffering – Phosphocreatine as a Cytoprotective Agent in Renal Injury

Disodium Phosphocreatine Hydrate, the stable form of phosphocreatine (PCr), is an endogenous high-energy phosphate compound integral to cellular bioenergetics.[1] Primarily known for its role as a temporal ATP buffer in tissues with high and fluctuating energy demands like muscle and brain, emerging evidence has illuminated its significant cytoprotective functions, particularly in the context of renal pathophysiology.[2][3][4]

The kidney, with its high metabolic rate dedicated to filtration and reabsorption, is exquisitely sensitive to energetic perturbations that characterize common renal insults such as ischemia-reperfusion injury (IRI) and diabetic nephropathy.[5] In these conditions, a cascade of deleterious events, including ATP depletion, excessive reactive oxygen species (ROS) production, and apoptosis, culminates in tubular cell death and loss of renal function.[5]

Exogenous administration of this compound offers a therapeutic strategy to bolster the kidney's resilience. Its mechanism extends beyond simple energy replenishment. Studies demonstrate that PCr actively mitigates renal injury by suppressing apoptosis and oxidative stress through the modulation of key signaling pathways, including the ERK/Nrf2/HO-1 and PI3K/Akt axes.[6][7][8] This document provides a detailed guide for researchers to design and execute robust preclinical studies to evaluate the renoprotective efficacy of this compound. It combines mechanistic insights with validated, step-by-step protocols for both in vitro and in vivo models of kidney injury.

Part 1: Mechanistic Framework – How Phosphocreatine Protects Renal Cells

The renoprotective effects of this compound are multifaceted. The primary mechanism involves maintaining cellular energy homeostasis, which is critical for preventing the initial insults of kidney injury from progressing to irreversible cell death.[5] By donating its high-energy phosphate group to ADP to regenerate ATP, PCr helps preserve the function of ion pumps, maintain membrane integrity, and prevent the catastrophic energy failure that triggers apoptosis.

Beyond this fundamental role, PCr actively engages cellular defense pathways:

  • Antioxidant Defense via Nrf2/HO-1 Pathway: PCr has been shown to upregulate Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme Oxygenase-1 (HO-1).[6][8] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a suite of protective genes that neutralize ROS.

  • Anti-Apoptotic Signaling via ERK and Akt Pathways: PCr modulates the Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.[6][9] Activation of these pathways promotes cell survival by inhibiting pro-apoptotic proteins (e.g., Bax, Caspase-9, Caspase-3) and upregulating anti-apoptotic proteins (e.g., Bcl-2).[8][9]

The following diagram illustrates the core signaling pathways implicated in the renoprotective action of this compound.

G cluster_stress Renal Insult (e.g., Ischemia, MGO) cluster_pcr Therapeutic Intervention cluster_effects Cellular Outcomes stress ATP Depletion & Oxidative Stress (ROS) apoptosis Apoptosis (Caspase-3, Bax) stress->apoptosis Induces pcr Disodium Phosphocreatine Hydrate erk ERK pcr->erk Activates akt Akt pcr->akt Activates nrf2 Nrf2 erk->nrf2 Activates erk->apoptosis Inhibits akt->nrf2 Activates akt->apoptosis Inhibits ho1 HO-1 nrf2->ho1 Upregulates ho1->stress Inhibits survival Cell Survival & Renal Protection

Caption: Key signaling pathways modulated by Phosphocreatine for renal protection.

Part 2: In Vitro Application Protocols

In vitro models are indispensable for high-throughput screening and detailed mechanistic studies. The rat renal proximal tubular cell line, NRK-52E, is a well-established and appropriate model as the proximal tubule is a primary site of injury in many kidney diseases.[8]

Protocol 2.1: MGO-Induced Injury in NRK-52E Cells

Methylglyoxal (MGO), a byproduct of glycolysis, accumulates in diabetes and contributes to diabetic nephropathy by inducing oxidative stress and apoptosis.[8] This protocol details how to model this injury and test the protective effects of this compound.

Materials:

  • NRK-52E cells

  • DMEM high-glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (PCr)

  • Methylglyoxal (MGO)

  • Phosphate Buffered Saline (PBS)

  • Reagents for viability, ROS, and apoptosis assays

Procedure:

  • Cell Culture: Culture NRK-52E cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein extraction) and allow them to adhere and reach 70-80% confluency.

  • Starvation (Optional but Recommended): To reduce baseline signaling, serum-starve the cells by replacing the growth medium with serum-free DMEM for 12-24 hours before treatment.

  • Pre-treatment: Prepare fresh solutions of PCr in serum-free DMEM. Aspirate the starvation medium and add the PCr-containing medium at various concentrations (e.g., 5, 10, 20, 40 mM) to the cells.[6] Incubate for a pre-determined time, typically 2-4 hours.[6]

    • Causality Insight: Pre-treatment allows PCr to be taken up by the cells and to prime the protective signaling pathways before the insult is introduced.

  • Induction of Injury: Prepare a stock solution of MGO. Add MGO directly to the culture medium containing PCr to a final concentration known to induce significant cell death (e.g., 400 µM; this should be optimized in your lab).

  • Incubation: Co-incubate the cells with PCr and MGO for 24 hours.[6]

  • Endpoint Analysis: After incubation, collect the cell lysates, supernatants, or process the cells for various assays as described below.

Protocol 2.2: Endpoint Assays for In Vitro Studies
AssayPrincipleTypical Results with PCr
Cell Viability (MTT/MTS) Measures mitochondrial reductase activity, an indicator of viable cells.Dose-dependent increase in viability in MGO-treated cells.
ROS Detection (DCFH-DA) DCFH-DA is a cell-permeable dye that fluoresces when oxidized by ROS. Measured by flow cytometry or fluorescence microscopy.Significant reduction in MGO-induced ROS production.[8]
Apoptosis (Flow Cytometry) Using Annexin V/Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.Decrease in the percentage of Annexin V positive cells.
Western Blotting Quantifies protein expression.Decreased expression of cleaved Caspase-3 and Bax; Increased expression of Bcl-2, p-ERK, Nrf2, and HO-1.[8]
Intracellular Calcium (Fura-2) Flow cytometry using calcium-sensitive dyes to measure intracellular calcium flux, a trigger for apoptosis.Attenuation of MGO-induced increase in intracellular calcium.[8]

Part 3: In Vivo Application Protocols

Animal models are crucial for evaluating the systemic effects, pharmacokinetics, and therapeutic efficacy of a drug candidate in a complex biological system. The Sprague-Dawley (SD) rat is a commonly used strain for renal studies.

Protocol 3.1: Ischemia-Reperfusion Injury (IRI) Model

IRI is a common cause of acute kidney injury (AKI) and is relevant to transplantation and surgery.[5] This protocol simulates this condition.

Workflow Diagram:

G acclimatize Acclimatization (1 week) pre_treat PCr or Vehicle Administration (i.v.) (e.g., 30 min prior) acclimatize->pre_treat anesthesia Anesthesia pre_treat->anesthesia surgery Midline Laparotomy & Clamp Left Renal Artery anesthesia->surgery ischemia Ischemia (45 min) surgery->ischemia reperfusion Remove Clamp & Suture ischemia->reperfusion post_op Reperfusion Period (24-48 hours) reperfusion->post_op sacrifice Sacrifice & Sample Collection (Blood, Kidneys) post_op->sacrifice

Caption: Experimental workflow for the rat renal ischemia-reperfusion injury model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., pentobarbital sodium)

  • This compound

  • Sterile saline (vehicle)

  • Surgical tools, microvascular clamps

Procedure:

  • Animal Groups: Divide animals into at least four groups: (1) Sham, (2) IRI + Vehicle, (3) IRI + Low-Dose PCr, (4) IRI + High-Dose PCr.

  • Drug Administration: Administer PCr (e.g., 20-40 mg/kg) or an equivalent volume of saline intravenously (i.v.) 30 minutes prior to the ischemic insult.[6]

    • Causality Insight: Pre-ischemic administration ensures the compound is present and active at the onset of reperfusion, the period when the most significant ROS burst and inflammatory responses occur.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Perform a midline laparotomy to expose the kidneys.

    • Isolate the left renal artery and clamp it with a non-traumatic microvascular clamp. The sham group undergoes the same surgery without clamping.

    • Maintain the ischemic period for 45 minutes. During this time, keep the animal hydrated and maintain body temperature.

  • Reperfusion: Remove the clamp to initiate reperfusion. Successful reperfusion is confirmed by the return of color to the kidney. Suture the incision.

  • Post-Operative Care: Allow the animals to recover for 24-48 hours with free access to food and water.

  • Sample Collection: At the end of the reperfusion period, re-anesthetize the animals. Collect blood via cardiac puncture for serum analysis (BUN, creatinine). Perfuse the kidneys with cold PBS and harvest them for histopathology (formalin fixation) and molecular analysis (snap-freeze in liquid nitrogen).

Protocol 3.2: Endpoint Assays for In Vivo Studies

Data Presentation Summary: The following table summarizes key endpoints and expected outcomes in a PCr-treated group compared to a vehicle-treated IRI group.

ParameterMethodExpected Outcome with PCr Treatment
Serum Creatinine & BUN Biochemical AnalyzerSignificant reduction, indicating improved glomerular filtration.
Histopathology (H&E Stain) Light MicroscopyMarked attenuation of tubular necrosis, cast formation, and interstitial edema.
Apoptosis (TUNEL Stain) Fluorescence MicroscopyReduced number of TUNEL-positive (apoptotic) cells in the renal cortex and medulla.
Oxidative Stress (Tissue) ELISA / Western BlotIncreased levels/activity of Nrf2, HO-1, SOD; Decreased levels of malondialdehyde (MDA).
Inflammation (Tissue) ELISA / Western BlotDecreased expression of inflammatory markers like NF-κB and TNF-α.[9]

Part 4: Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for investigating the renoprotective potential of this compound. The evidence strongly suggests that its mechanism of action is centered on bolstering cellular energy metabolism and activating potent antioxidant and anti-apoptotic signaling pathways.[6][8]

For researchers, it is crucial to perform dose-response and time-course studies to optimize the therapeutic window for PCr administration. Furthermore, exploring its efficacy in chronic models of kidney disease and in combination with other therapeutic agents could yield valuable insights. The self-validating nature of these protocols, which correlate functional readouts (serum markers) with tissue-level changes (histology) and molecular events (signaling pathways), will ensure the generation of high-quality, translatable data.

References

  • Shopit, A., et al. (2020). Protection of diabetes-induced kidney injury by phosphocreatine via the regulation of ERK/Nrf2/HO-1 signaling pathway. Life Sciences, 242, 117248. [Link]

  • Li, H., et al. (2018). Neuroprotective effect of phosphocreatine on oxidative stress and mitochondrial dysfunction induced apoptosis in vitro and in vivo: Involvement of dual PI3K/Akt and Nrf2/HO-1 pathways. Free Radical Biology and Medicine, 120, 228-238. [Link]

  • Google Patents. (2019).
  • Rodriguez, R., et al. (1991). Amelioration of renal ischemic injury by phosphocreatine. Journal of Surgical Research, 51(4), 271-274. [Link]

  • Zhang, Y., et al. (2011). Phosphocreatine Preconditioning Attenuates Apoptosis in Ischemia-Reperfusion Injury of Rat Brain. Journal of Biomedicine and Biotechnology, 2011, 483590. [Link]

  • de S. E. S. de Mello, M., et al. (2009). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Cardiologia, 21(3), 269-278. [Link]

  • Taner, B., et al. (2011). The effects of the recommended dose of creatine monohydrate on kidney function. NDT Plus, 4(1), 23-24. [Link]

  • Sharafshah, A., et al. (2014). Suggestions for attenuation of renal ischemia reperfusion injury based on mechanisms involved in epithelial cells damages. Iranian Journal of Kidney Diseases, 8(5), 346-362. [Link]

  • Dr. Oracle. (2025). What creatine dose can cause acute kidney injury?. [Link]

  • Liv Hospital. (2025). Creatine Kidney Damage: The Shocking, Simple Truth. [Link]

  • Golebiewski, A., & Golebiewska, J. (2025). The impact of creatine supplementation on the development of kidney disease – literature review. Quality in Sport, 13(1), 47-55. [Link]

  • National Federation of Professional Trainers. (2025). The Creatine/Creatinine Conundrum: Are Kidneys At Risk?. [Link]

  • PubMed. (2020). Protection of diabetes-induced kidney injury by phosphocreatine via the regulation of ERK/Nrf2/HO-1 signaling pathway. [Link]

  • Wang, H., et al. (2015). Protective Effects of Phosphocreatine Administered Post-Treatment Combined With Ischemic Post-Conditioning on Rat Hearts With Myocardial Ischemia/Reperfusion Injury. Journal of Clinical Medicine Research, 7(4), 242-247. [Link]

  • Preprints.org. (2024). Creatine Effects on Kidney Tissues and Renal Function: New Insights from a Bioinformatic Study. [Link]

  • MDPI. (2023). Is It Time for a Requiem for Creatine Supplementation-Induced Kidney Failure? A Narrative Review. [Link]

  • National Center for Biotechnology Information. (2015). Protective Effects of Phosphocreatine Administered Post-Treatment Combined With Ischemic Post-Conditioning on Rat Hearts With Myocardial Ischemia/Reperfusion Injury. [Link]

Sources

Troubleshooting & Optimization

Solubility limitations of Disodium Phosphocreatine Hydrate in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Limitations of Disodium Phosphocreatine Hydrate (Pcr-Na₂) Document ID: TSC-PCR-001 Last Updated: February 18, 2026

Executive Summary: The Solubility vs. Stability Paradox

The Core Problem: Researchers often mistake stability issues for solubility limits. this compound (Pcr-Na₂) is highly soluble in water (>50 mg/mL), significantly more so than Creatine Monohydrate. However, in cell culture media (e.g., DMEM, RPMI), the functional limitation is not saturation, but ionic precipitation and acid hydrolysis .

Critical Thresholds:

  • Maximum Stable Concentration in Media: < 10–20 mM (Context dependent).

  • Precipitation Risk: High in media containing Calcium (>1.8 mM Ca²⁺).

  • Degradation Trigger: pH < 7.0 (Acid Labile).

Technical Guide: Preparation & Handling

Module A: Proper Stock Solution Preparation

Do not dissolve Pcr-Na₂ powder directly into cell culture media. The high local concentration of phosphate groups during dissolution can trigger immediate calcium phosphate precipitation.

Protocol: The "Cold-Chain" Method

  • Solvent: Use PCR-grade Water or HEPES-buffered saline (pH 7.4). Avoid phosphate-buffered saline (PBS) to minimize common ion effect.

  • Calculation: Check your specific batch Certificate of Analysis (CoA) for the hydration state (often

    
    ).
    
    • MW (Anhydrous): ~255.08 g/mol [1][2]

    • MW (Typical Hydrate): ~327–340 g/mol (Verify batch!)

  • Dissolution: Vortex at room temperature until clear.

  • Sterilization: Syringe filter (0.22 µm, PES or PVDF). Do not autoclave.

  • Storage: Aliquot and store at -20°C. Stable for 3–6 months frozen.

Module B: Stability Logic & Degradation Pathways

Pcr-Na₂ is an energy buffer, but it is thermodynamically unstable in solution. It degrades via two pathways:

  • Hydrolysis: Yields Creatine + Inorganic Phosphate (

    
    ).
    
  • Cyclization: Yields Creatinine (biologically inert/toxic waste product).

The pH/Temperature Matrix:

ConditionStability StatusHalf-Life (

)
Outcome
pH 7.4 @ 4°C HighDays/WeeksSafe for stock storage.
pH 7.4 @ 37°C Moderate~18–24 HoursUsable window for experiments.
pH < 6.0 (Acidic) Critical Failure Minutes/HoursRapid conversion to Creatinine.
pH > 8.0 (Basic) HighWeeksStable, but non-physiological.

Visualization: Mechanisms of Failure

The following diagram illustrates the two primary failure modes: Calcium Precipitation (Interaction with Media) and Acid Hydrolysis (Interaction with Environment).

Pcr_Failure_Modes Pcr Phosphocreatine (Pcr-Na2) Media Culture Media (Ca2+ > 1.8mM) Pcr->Media Direct Addition Acid Acidic pH (< 7.0) Pcr->Acid Exposure Creatine Creatine Pcr->Creatine Hydrolysis (Slow @ pH 7.4) Pi Inorganic Phosphate (Pi) Pcr->Pi Hydrolysis Precipitate Ca-Phosphate Precipitate (Cloudy Media) Media->Precipitate Ionic Interaction Media->Precipitate Secondary Precipitation Creatinine Creatinine (Toxic/Inert) Acid->Creatinine Cyclization Pi->Media Accumulation

Caption: Figure 1. Dual failure pathways. (Top) Interaction with Calcium in media causes precipitation. (Bottom) Acidic conditions drive rapid degradation into Creatinine.

Troubleshooting Guide

Issue 1: Media turns cloudy immediately upon addition.

Diagnosis: Calcium Phosphate Precipitation. [3][4][5]

  • Mechanism: You exceeded the solubility product constant (

    
    ) of Calcium Phosphate. DMEM contains ~1.8 mM 
    
    
    
    . Adding Pcr-Na₂ (a phosphate source) pushes the equilibrium toward solid precipitate (
    
    
    ).
  • Solution:

    • Dilute: Do not add concentrated stock (>50 mM) directly to the dish. Dilute the stock in a small volume of fresh media before adding to the main culture.

    • Switch Media: Use low-calcium media if the experiment permits.

    • Check pH: Ensure the stock solution is pH 7.4. Alkaline stocks trigger precipitation faster.

Issue 2: Media turns yellow faster than usual.

Diagnosis: Acidification & Autocatalytic Degradation.

  • Mechanism: Pcr-Na₂ hydrolysis releases inorganic phosphate, which buffers, but if the cells are metabolically active (glycolysis), they produce lactate. As pH drops, Pcr degradation accelerates, releasing Creatinine.

  • Solution:

    • Buffer Up: Increase HEPES concentration in the media to 25 mM to maintain pH 7.4.

    • Refresh: Change media daily. Pcr is not stable at 37°C for >24 hours.

Issue 3: Cells appear shrunken or detached.

Diagnosis: Hyperosmolality.

  • Mechanism: Pcr-Na₂ is a salt.[6] Adding 20 mM Pcr-Na₂ adds ~60 mOsm (1 Pcr + 2 Na⁺) to the media. Standard DMEM is ~335 mOsm. Increasing this to ~400 mOsm causes osmotic shock.

  • Solution:

    • Measure Osmolality: Use a vapor pressure osmometer.

    • Compensate: If high concentrations are required, reduce the NaCl concentration in the basal media formulation to maintain isotonicity.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to dissolve the powder faster? A: No. Heating accelerates the cyclization to creatinine. Vortexing at room temperature is sufficient. If it doesn't dissolve, check if you are using a salt-saturated buffer instead of water.

Q: Why does the media look "gritty" under the microscope? A: This is likely micro-precipitates of Calcium Phosphate. While not always visible to the naked eye as cloudiness, these crystals can cause physical stress to cells and interfere with fluorescence imaging. Filter your media (0.22 µm) after adding Pcr-Na₂ if this occurs, though this may remove some drug.

Q: What is the conversion factor for the Hydrate form? A: It varies by batch (check your CoA).

  • Formula:

    
    
    
  • Anhydrous MW: 255.08 g/mol .[1]

  • If your batch is a Tetrahydrate (

    
    ), MW is ~327  g/mol .[7]
    
  • Calculation:

    
    
    

References

  • Sigma-Aldrich. Product Information: Phosphocreatine Disodium Salt.[6] (Accessed 2026).[8] Link

  • Lawson, J. W., & Veech, R. L. (1979). Effects of pH and free Mg2+ on the Keq of the creatine kinase reaction and other phosphate hydrolyses. Journal of Biological Chemistry, 254(14), 6528-6537. Link

  • Thermo Fisher Scientific. Calcium Phosphate Transfection Kit (Explanation of Ca/PO4 precipitation mechanics). (Accessed 2026).[8] Link

  • Tocris Bioscience. Phosphocreatine disodium salt Solubility Data. (Accessed 2026).[8] Link

  • Jameel, F., et al. (2026). Formulation and Stability of Nucleotides and High Energy Phosphates in Liquid Media. International Journal of Pharmaceutics. (General reference for hydrolysis kinetics).

Sources

Technical Support Center: In Vivo Administration of Disodium Phosphocreatine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in in vivo administration of Disodium Phosphocreatine Hydrate Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Disodium Phosphocreatine (Neoton/PCr) Technical Hub. This guide addresses the specific physicochemical and pharmacokinetic challenges associated with the in vivo delivery of Disodium Phosphocreatine. Unlike stable small molecules, PCr presents a "stability-permeability paradox": it is chemically fragile in solution and metabolically labile in plasma.

Below are the field-proven protocols to ensure your experimental data reflects the drug's activity, not its degradation products.

Formulation & Stability: The "Zero-Hour" Protocol

Q: My PCr solution turns cloudy or shows precipitation after sitting on the bench. Is it safe to inject? A: No. Discard immediately. Disodium Phosphocreatine is chemically unstable in aqueous solution, undergoing rapid hydrolysis to Creatine (Cr) and inorganic phosphate (Pi). This reaction is catalyzed by:

  • Low pH: Acidic environments accelerate P-N bond cleavage.

  • Temperature: Room temperature significantly increases hydrolysis rates.

  • Time: Degradation products accumulate within 30–60 minutes.

The "Zero-Hour" Preparation Protocol:

  • Solvent: Use Sterile Water for Injection (SWFI) rather than Saline (0.9% NaCl). Reason: PCr is a disodium salt; adding it to saline creates a hypernatremic solution (see Section 2).

  • Temperature: Pre-chill the solvent to 4°C. Keep the vial on ice during reconstitution.

  • Timing: Reconstitute immediately before administration. Do not batch-prepare solutions for the whole day.

  • pH Check: Ensure the final solution pH is 7.0 – 8.0 . If your vehicle is acidic (e.g., certain buffers), the drug will degrade before it enters the animal.

Q: How do I calculate the exact dose given the hydration state? A: Most commercial sources supply Disodium Phosphocreatine as a Tetrahydrate . You must correct for the water weight and the sodium content.

ParameterValueNote
MW (Anhydrous) 255.08 g/mol Active moiety calculation base
MW (Tetrahydrate) ~327.1 g/mol Common weighing form
Correction Factor 1.28Multiply target anhydrous dose by 1.28 to get weighable mass
Sodium Content ~18% by weightCritical for high-dose toxicity limits

Administration Routes & Dosing Strategy

Q: Can I administer PCr via Intraperitoneal (IP) injection for acute ischemia models? A: IP is not recommended for acute ischemia/reperfusion (I/R) models.

  • Reason 1 (Pharmacokinetics): PCr has a plasma half-life (

    
    ) of only 4–6 minutes  in rodents. IP absorption is too slow (
    
    
    
    ~30-60 min) to achieve the peak plasma concentrations required for immediate cardioprotection during a short ischemic window.
  • Reason 2 (Stability): The acidic microenvironment of the peritoneal cavity can hydrolyze PCr before absorption.

  • Recommendation: Use Intravenous (IV) Bolus for immediate loading, followed by IV Infusion to maintain steady state.

Q: I am seeing seizures or mortality in mice at doses >500 mg/kg. Is this drug toxicity? A: It is likely Hypernatremia (Sodium Overload) , not compound toxicity. Disodium Phosphocreatine delivers two moles of sodium for every mole of active drug.

  • Calculation: A 1 g/kg dose of Disodium PCr delivers ~140 mg/kg of Sodium.

  • Comparison: This is roughly equivalent to injecting hypertonic saline.

  • Solution:

    • Dissolve high doses in Water for Injection (hypotonic vehicle) rather than PBS or Saline to balance the final osmolarity.

    • Administer slowly (over 2–5 minutes) to allow renal compensation.

Diagram 1: Route Selection Decision Tree

RouteSelection Start Select Administration Route ModelType Experimental Model? Start->ModelType Acute Acute Ischemia / Reperfusion ModelType->Acute Chronic Chronic Failure / Metabolic Study ModelType->Chronic IV_Bolus IV Bolus (Loading) + Continuous Infusion Acute->IV_Bolus Required Reason1 Requirement: Immediate Cmax Acute->Reason1 Chronic->IV_Bolus Preferred IP_Inj IP Injection (Acceptable but suboptimal) Chronic->IP_Inj Possible Reason2 Requirement: Sustained Exposure Chronic->Reason2

Caption: Decision matrix for selecting IV vs. IP routes based on the temporal requirements of the experimental model.

Pharmacokinetics (PK) & Monitoring[1][2]

Q: I injected PCr, but I only detect Creatine (Cr) in the plasma. Did the injection fail? A: Not necessarily. This reflects the rapid systemic hydrolysis of the compound.

  • Mechanism: Exogenous PCr is dephosphorylated by plasma phosphatases and non-specific hydrolysis.

  • The "Creatine Shuttle" Hypothesis: While PCr is poorly permeable to cell membranes (due to the charged phosphate group), the liberated Creatine is actively transported into cells via the Creatine Transporter (CrT/SLC6A8). Once intracellular, it is re-phosphorylated by mitochondrial Creatine Kinase (CK) to restore the PCr pool.

  • Monitoring Tip: Measure Total Creatine (PCr + Cr) and Free Creatine in plasma. A rise in intracellular ATP/PCr ratios (measured via HPLC or 31P-NMR) is the true marker of efficacy, not plasma PCr levels.

Diagram 2: In Vivo Fate of Exogenous PCr

PCr_Metabolism cluster_Plasma Plasma / Extracellular Space cluster_Cell Target Tissue (Myocardium/Muscle) Exo_PCr Exogenous PCr (Disodium Salt) Hydrolysis Hydrolysis / Phosphatases (t1/2 ~ 5 mins) Exo_PCr->Hydrolysis Plasma_Cr Free Creatine (Cr) + Inorganic Phosphate (Pi) Hydrolysis->Plasma_Cr Transporter Creatine Transporter (SLC6A8) Plasma_Cr->Transporter Uptake Intra_Cr Intracellular Cr Transporter->Intra_Cr Mito_CK Mitochondrial CK Intra_Cr->Mito_CK Re-phosphorylation Intra_PCr Restored PCr Pool (Energy Buffer) Mito_CK->Intra_PCr ATP ATP Generation Intra_PCr->ATP Phosphoryl Transfer

Caption: Pathway illustrating the conversion of exogenous PCr to Cr for cellular uptake and intracellular re-synthesis of high-energy phosphates.

Troubleshooting Guide: Common Failures

SymptomProbable CauseCorrective Action
Precipitation in Syringe Solution sat too long or mixed with Calcium/Magnesium-containing buffers (e.g., Krebs).Use fresh solution (<15 mins). Use SWFI only. Avoid mixing with divalent cations in the same line.
Animal Death (Immediate) Cardiac arrest due to hypernatremia or rapid bolus volume overload.Reduce injection speed. Switch vehicle to water (hypotonic) to offset drug osmolarity.
No Therapeutic Effect Delayed administration (Post-ischemia window missed) or dose too low.Administer 15-30 mins prior to ischemia (Preconditioning) or immediately at reperfusion.
High Variability in Data Inconsistent "bench time" of the drug before injection.Standardize the time between reconstitution and injection (e.g., "All doses injected within 5 mins of mixing").

References

  • Sharov, V. G., et al. (1986). Protection of ischemic myocardium by exogenous phosphocreatine.[1][2][3][4]

    • Establishes the baseline efficacy and rapid clearance of PCr in ischemic models.
  • Prabhakar, G., et al. (2003). Phosphocreatine restores high-energy phosphates in ischemic myocardium: implication for off-pump cardiac revascularization.[4] Journal of the American College of Surgeons.[4]

    • Details the ATP restoration mechanism and dosing (100-200 mg/kg).
  • Xu, L., et al. (2014).[5] Pharmacokinetics of phosphocreatine and its active metabolite creatine in the mouse plasma and myocardium.[1][2][6] Pharmacological Reports.[2]

    • Authoritative source on the PK profile: t1/2 of PCr is ~4-6 mins; rapid conversion to Cr.
  • Wallimann, T., et al. (2011).[5] The creatine kinase system and pleiotropic effects of creatine. Amino Acids.

    • Provides the mechanistic grounding for the Creatine Shuttle and intracellular uptake logic.

Sources

Technical Support Center: Enhancing the Bioavailability of Disodium Phosphocreatine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals investigating Disodium Phosphocreatine Hydrate. Its primary objective is to provide expert-driven, actionable insights into overcoming the inherent bioavailability challenges of this polar, hydrophilic molecule. Structured as a series of frequently asked questions and in-depth troubleshooting scenarios, this document explains the causality behind experimental choices and provides validated protocols to guide your research.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of this compound and the challenges associated with its systemic delivery.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the salt form of phosphocreatine (PCr), an endogenous high-energy phosphate compound found primarily in tissues with high and fluctuating energy demands, such as skeletal muscle and cardiac muscle.[1][2] Its primary physiological role is to act as a temporal and spatial energy buffer.[1][3] Through the action of the enzyme creatine kinase (CK), phosphocreatine rapidly donates its phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), the cell's main energy currency.[1][4][5] This "phosphocreatine shuttle" is critical for maintaining cellular energy homeostasis during periods of intense metabolic activity.[1][4]

Q2: Why is the oral bioavailability of this compound generally poor?

A2: The poor oral bioavailability of this compound stems directly from its physicochemical properties. As a highly water-soluble (hydrophilic) and ionized molecule at physiological pH, it faces two major barriers in the gastrointestinal tract (GIT):[6]

  • Low Membrane Permeability: The phosphate group is negatively charged, making it difficult for the molecule to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[6][7]

  • Limited Paracellular Transport: The tight junctions between intestinal cells restrict the passage of molecules, further limiting the absorption of hydrophilic compounds.[6]

Additionally, its uptake is reliant on specific transporters, which can be saturated.

Q3: What cellular transport mechanisms are involved in phosphocreatine uptake?

A3: The uptake of creatine and its phosphorylated form into cells is not primarily a passive process. It is mediated by a specific, sodium- and chloride-dependent creatine transporter (CRT or SLC6A8).[5] While the bulk of research has focused on creatine transport, it is understood that maintaining intracellular phosphocreatine levels depends on this initial uptake of creatine. Furthermore, intestinal absorption of the phosphate moiety itself is an active process mediated by sodium-dependent phosphate cotransporters, such as NPT2b (SLC34a2), which is responsible for a significant portion of active phosphate absorption.[8][9] The efficiency and saturation kinetics of these transporters are critical determinants of overall bioavailability.

Troubleshooting & Formulation Optimization Guides

This section provides in-depth, Q&A-formatted guides to address specific experimental challenges and to steer formulation development.

Q4: My in-vitro Caco-2 cell assays show very low apical-to-basolateral (A-B) transport of phosphocreatine. What does this indicate and what should I investigate next?

A4: Low A-B transport in a Caco-2 permeability assay is the expected result for a polar molecule like phosphocreatine and confirms its low passive permeability.[10][11][12] Caco-2 cells form a polarized monolayer with tight junctions that mimic the intestinal barrier.[10][11][12]

Causality & Next Steps:

  • Confirm Monolayer Integrity: First, ensure your Caco-2 monolayer is healthy and intact. This is a critical self-validating step. Run a paracellular marker like Lucifer yellow or mannitol alongside your compound. High transport of the marker indicates a leaky monolayer, which would invalidate your results.

  • Investigate Active Transport/Efflux: Caco-2 cells express various transporters, including efflux pumps like P-glycoprotein (P-gp).[12] To determine if your compound is a substrate for efflux pumps, perform a bidirectional transport study (A-B and B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[11] You can confirm this by co-incubating with a broad-spectrum efflux inhibitor like verapamil.[11]

  • Probe for Uptake Transporters: While Caco-2 cells have some limitations, you can investigate the role of phosphate transporters. Consider running competition assays with excess inorganic phosphate or using known inhibitors of phosphate transport to see if phosphocreatine uptake is affected.

Q5: We are observing poor oral absorption in our preclinical animal models. What are the most promising formulation strategies to improve the bioavailability of this compound?

A5: Given its high hydrophilicity and charge, strategies must focus on masking these properties or using carriers to bypass traditional absorption barriers. Three primary approaches should be considered: Hydrophobic Ion Pairing, Lipid-Based Formulations, and Polymeric Nanoparticles.

Strategy 1: Hydrophobic Ion Pairing (HIP)

The "Why": This technique neutralizes the charge of an ionized drug by pairing it with an oppositely charged, lipophilic counter-ion.[13][14] The resulting ion-pair complex is more hydrophobic and behaves like a neutral, more lipid-soluble species, enhancing its ability to partition into and permeate across the intestinal membrane.[13][14][15]

Experimental Approach:

  • Counter-ion Selection: Choose a lipophilic counter-ion with a positive charge (e.g., a quaternary ammonium salt like cetyltrimethylammonium bromide or a long-chain fatty amine). The longer the alkyl chain of the counter-ion, the more lipophilic the resulting complex, though this can sometimes reduce the stability of the ion pair.[13]

  • Complex Formation: Prepare the complex by co-precipitating the drug and the counter-ion from an aqueous solution.[16]

  • Characterization: Confirm the formation and lipophilicity of the complex by measuring its partition coefficient (LogP) in an octanol/water system. An increased LogP value compared to the parent drug indicates successful formation of a more lipophilic species.

Strategy 2: Lipid-Based Formulations (Liposomes)

The "Why": Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs within their aqueous core.[][18] This encapsulation protects the drug from the harsh environment of the GIT and facilitates its transport across the intestinal epithelium.

Experimental Approach:

  • Preparation: The thin-film hydration method is a common and reproducible technique.[19][20][21] A solution of lipids (e.g., DSPC and cholesterol) in an organic solvent is evaporated to create a thin film, which is then hydrated with an aqueous solution containing your this compound.[19][20][21] The drug becomes trapped in the aqueous core of the forming vesicles.[18][21]

  • Size Homogenization: The resulting multilamellar vesicles are typically large and heterogeneous. Extrude them through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce smaller, more uniform unilamellar vesicles suitable for cellular uptake.[19][20]

  • Characterization: Measure key parameters like particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency should be determined by separating the free drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug in each fraction.

Strategy 3: Polymeric Nanoparticles

The "Why": Biodegradable polymers (e.g., PLGA, chitosan) can be used to form nanoparticles that encapsulate the drug. These systems can offer protection from enzymatic degradation, control the release of the drug, and potentially use specific surface modifications to target intestinal cells.[22]

Experimental Approach:

  • Preparation: Techniques like double emulsion solvent evaporation are suitable for encapsulating hydrophilic drugs.

  • Characterization: Similar to liposomes, characterize the nanoparticles for size, PDI, zeta potential, and encapsulation efficiency. In-vitro release studies should be performed under simulated gastric and intestinal conditions to understand the drug release profile.

Data Summary: Comparison of Strategies
StrategyMechanismKey AdvantagesKey Challenges
Hydrophobic Ion Pairing (HIP) Neutralizes charge, increases lipophilicity.[14][23]Simple to prepare; can be combined with other strategies (e.g., loaded into SEDDS).[16]The ion-pair must dissociate to release the active drug; stability can be an issue.
Liposomes Encapsulates drug in an aqueous core, protecting it and facilitating transport.[]High biocompatibility; protects drug from degradation; can be surface-modified for targeting.Lower drug loading capacity for hydrophilic drugs; potential for premature drug leakage.
Polymeric Nanoparticles Encapsulates drug within a polymer matrix.[22]Good stability; provides controlled/sustained release.[22]Potential for polymer toxicity; more complex manufacturing and scale-up.
Experimental Protocols & Workflows

This section provides validated, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Caco-2 Cell Permeability Assay

This protocol outlines the procedure to assess the intestinal permeability of a test compound.[10][24][25]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)

  • Cell culture medium (DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (HBSS with 25 mM HEPES, pH 7.4)

  • Test compound (this compound)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Lucifer yellow (monolayer integrity)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding & Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.[10]

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value >250 Ω·cm² typically indicates a confluent monolayer.

  • Assay Preparation:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer in both apical (0.5 mL) and basolateral (1.5 mL) chambers for 30 minutes at 37°C.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Remove the buffer from the apical chamber.

    • Add 0.5 mL of the dosing solution (test compound and controls in transport buffer) to the apical chamber.

    • Add 1.5 mL of fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking (50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample (e.g., 200 µL) from the basolateral chamber, replacing it with an equal volume of fresh buffer.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of compound transported versus time.

    • Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the transport rate (µmol/s)

      • A is the surface area of the insert (cm²)

      • C0 is the initial concentration in the donor chamber (µmol/mL)

Protocol 2: Liposome Preparation by Thin-Film Hydration

This protocol describes a standard method for encapsulating a hydrophilic drug like this compound.[19][20][21]

Materials:

  • Lipids: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol

  • Organic solvent: Chloroform or a chloroform:methanol mixture

  • Hydration buffer: PBS or HEPES buffer (pH 7.4)

  • This compound

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

Methodology:

  • Lipid Dissolution: Dissolve the lipids (e.g., DSPC and cholesterol at a 7:3 molar ratio) in the organic solvent in a round-bottom flask.[19]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the lipid's phase transition temperature (Tc for DSPC is ~55°C) to form a thin, uniform lipid film on the flask wall.[19][21]

  • Drying: Dry the film further under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[19]

  • Hydration:

    • Prepare an aqueous solution of this compound in the hydration buffer.

    • Add the drug solution to the lipid film.

    • Hydrate the film by rotating the flask (without vacuum) at a temperature above the Tc for at least 1 hour.[19][21] This process will cause the lipid film to peel off and form large, multilamellar vesicles (MLVs).[19][21]

  • Extrusion (Sizing):

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

    • Heat the extruder block to a temperature above the Tc.

    • Load the MLV suspension into one of the syringes.

    • Force the suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21).[19] This will produce a more homogenous population of large unilamellar vesicles (LUVs).

  • Purification: Remove the unencapsulated (free) drug from the liposome formulation using dialysis or size exclusion chromatography against the hydration buffer.

  • Characterization: Analyze the final formulation for particle size, PDI, zeta potential, and encapsulation efficiency. Store at 4°C.

Visualization of Concepts & Workflows
Diagram 1: Barriers to Oral Bioavailability

This diagram illustrates the sequential challenges a hydrophilic, charged drug faces upon oral administration.

G cluster_GIT Gastrointestinal Tract cluster_Absorption Absorption Barriers Oral Dose Oral Dose Stomach Stomach (Acidic pH, Pepsin) Oral Dose->Stomach Degradation Intestine Small Intestine Lumen (Enzymes, Bile Salts) Stomach->Intestine Epithelium Intestinal Epithelium (Lipid Bilayer) Intestine->Epithelium Permeation Barrier (Primary Challenge) Paracellular Paracellular Pathway (Blocked by Tight Junctions) Epithelium->Paracellular Transcellular Transcellular Pathway (Blocked by Polarity/Charge) Epithelium->Transcellular PortalVein Portal Vein (To Liver) Paracellular->PortalVein Successful Absorption Transcellular->PortalVein Efflux Efflux Pumps (e.g., P-gp) (Active Removal) Transcellular->Efflux Efflux->Intestine Back into Lumen

Caption: Key physiological barriers limiting oral drug absorption.

Diagram 2: Workflow for Formulation Strategy Selection

This workflow provides a logical decision-making process for selecting and optimizing a bioavailability enhancement strategy.

G Start Problem: Poor Oral Bioavailability of This compound Char Physicochemical Characterization (Solubility, pKa, LogP) Start->Char Decision1 Primary Goal? Char->Decision1 Goal1 Mask Polarity & Increase Permeability Decision1->Goal1 Simple Formulation Goal2 Protect from GIT & Facilitate Uptake Decision1->Goal2 Complex Delivery Strategy1 Strategy: Hydrophobic Ion Pairing (HIP) Goal1->Strategy1 Strategy2 Strategy: Lipid/Polymer Encapsulation Goal2->Strategy2 Develop1 Develop & Characterize Ion-Pair Complex (LogP, Stability) Strategy1->Develop1 Develop2 Develop & Characterize Liposomes/Nanoparticles (Size, EE%, Release) Strategy2->Develop2 Test In-Vitro Testing (Caco-2 Permeability) Develop1->Test Develop2->Test Decision2 Permeability Improved? Test->Decision2 Optimize Optimize Formulation (e.g., change counter-ion, lipid composition) Decision2->Optimize No Proceed Proceed to In-Vivo Studies Decision2->Proceed Yes Optimize->Test

Caption: Decision workflow for selecting a formulation strategy.

References
  • Bessman, S. P., & Geiger, P. J. (1981). Transport of energy in muscle: the phosphorylcreatine shuttle. Science, 211(4481), 448–452.
  • Bhatt, P., Lalani, R., Vhora, I., Patil, S., Misra, A., & Amrutiya, J. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. [Link]

  • D'Souza, A. A., & DeMuri, B. (2021). Ion Pairs for Transdermal and Dermal Drug Delivery: A Review. MDPI. [Link]

  • Gogoi, S., & Devi, K. (2011). Ion-paired Drug Delivery: An Avenue for Bioavailability Improvement. SciSpace. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. [Link]

  • Li, J., et al. (2022). Hydrophobic ion pairing-based self-emulsifying drug delivery systems: a new strategy for improving the therapeutic efficacy of water-soluble drugs. Taylor & Francis Online. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]

  • Unlocking the Potential of Hydrophobic Ion Pairing in Pharmaceutical Formulations. (n.d.). CDMO. [Link]

  • D'Souza, A. A., & DeMuri, B. (2021). Ion Pairs for Transdermal and Dermal Drug Delivery: A Review. PubMed. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

  • Bhatt, P., et al. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. protocols.io. [Link]

  • Bhatt, P., et al. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. ResearchGate. [Link]

  • Bramer, T., et al. (1998). Design of compounds that increase the absorption of polar molecules. PNAS. [Link]

  • Creative Biolabs. (n.d.). Liposome Encapsulated Small Molecule Development Service. Creative Biolabs. [Link]

  • Patsnap. (2025). How are chemical structures modified to improve bioavailability?. Patsnap Synapse. [Link]

  • Salas-Ambrosio, P., et al. (2016). Functionalized Polymers for Enhance Oral Bioavailability of Sensitive Molecules. MDPI. [Link]

  • Cymbiotika. (2026). How Creatine Phosphate Fuels Muscle Cells. Cymbiotika. [Link]

  • Clark, J. F. (1998). Biochemical Pathways of Creatine and Creatine Phosphate. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Kreider, R. B., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. PMC. [Link]

  • Lygate, C. A., et al. (2013). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. SciELO. [Link]

  • Antolic, A. T., et al. (2016). Phosphocreatine as an energy source for actin cytoskeletal rearrangements during myoblast fusion. PMC. [Link]

  • Sabbagh, Y., et al. (2009). Intestinal Npt2b Plays a Major Role in Phosphate Absorption and Homeostasis. PMC. [Link]

  • Marks, J., et al. (2010). Intestinal Phosphate Transport. PMC. [Link]

  • Wu, Y., et al. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. PMC. [Link]

Sources

Technical Support Center: Optimizing Disodium Phosphocreatine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH Adjustments for Stability and Enzymatic Coupling

Introduction: The Stability-Activity Paradox

Researchers working with Disodium Phosphocreatine Hydrate (DPC) often face a critical physicochemical conflict: the pH required for maximum stability is chemically distinct from the pH required for optimal enzymatic activity (typically with Creatine Kinase).

DPC contains a phosphorus-nitrogen (P-N) bond that is highly acid-labile. While the disodium salt naturally yields an alkaline solution (protecting the molecule), a common error is "correcting" stock solutions to neutral pH (7.0–7.4) for storage.[1][2] This accelerates hydrolysis, leading to assay drift and inconsistent ATP regeneration.

This guide provides a self-validating troubleshooting framework to manage this paradox.

Module 1: Critical Parameters & Solubility

Q: What is the natural pH of Disodium Phosphocreatine in solution, and should I adjust it?

A: A 50 mg/mL solution of Disodium Phosphocreatine in water typically exhibits a pH of 8.2 – 8.5 .

  • Do NOT adjust this pH for storage. The alkaline environment acts as a self-protecting buffer for the P-N bond.

  • Mechanism: Hydrolysis of the phosphoguanidino group is acid-catalyzed. Lowering the pH to 7.0 increases the degradation rate significantly compared to pH 8.5.

Q: What is the solubility limit, and how does pH affect it?

A: DPC is highly soluble in water (>50 mg/mL).

  • Troubleshooting Tip: If you observe precipitation, it is rarely a solubility limit issue at standard concentrations (10–20 mM). It is more likely due to the Common Ion Effect if you are dissolving DPC directly into a high-sodium buffer (e.g., PBS) rather than pure water.

  • Protocol: Always prepare a concentrated stock (e.g., 100 mM) in PCR-grade water first, then dilute into your reaction buffer.

Module 2: The Stability vs. Activity Workflow

The following diagram illustrates the "Danger Zones" regarding pH. You must navigate between the Storage Zone (Alkaline) and the Activity Zone (Neutral).

pH_Stability_Activity Acid Acidic (pH < 6.0) DANGER ZONE Hydrolysis Rapid Hydrolysis (Breakdown to Creatine + Pi) Acid->Hydrolysis Acid-Catalyzed Cleavage Neutral Neutral (pH 6.6 - 7.4) ACTIVITY ZONE Neutral->Hydrolysis Slow Spontaneous Degradation CK_Activity Optimal Creatine Kinase Activity (ATP Regeneration) Neutral->CK_Activity Physiological Optimum Alkaline Alkaline (pH > 8.0) STABILITY ZONE Alkaline->Neutral Dilute immediately before assay Storage Long-term Storage (-20°C) Alkaline->Storage Protects P-N Bond

Figure 1: The pH-dependent trade-off between phosphocreatine stability and enzymatic function.

Module 3: Enzymatic Coupling (Creatine Kinase Assays)

Q: My Creatine Kinase (CK) assay is sluggish. Is the pH too high?

A: If you add a large volume of unbuffered, alkaline DPC stock (pH 8.5) to a weak assay buffer, you may inadvertently raise the reaction pH above the CK optimum.

  • The Reaction:

    
    
    
  • Optimum: The forward reaction (ATP generation) consumes protons and is generally optimal at pH 6.6 – 7.0 .

  • Troubleshooting: Ensure your assay buffer (e.g., HEPES, PIPES, or Imidazole) has sufficient capacity (50–100 mM) to maintain pH 7.0 upon addition of the DPC stock.

Q: Can I use Phosphate Buffered Saline (PBS)?

A: Avoid PBS if possible.

  • Product Inhibition: Inorganic phosphate (

    
    ) is a product of PCr hydrolysis. High background phosphate can inhibit certain coupled enzymes or interfere with colorimetric phosphate detection assays (e.g., Malachite Green).
    
  • Alternative: Use TEA (Triethanolamine) or Glycylglycine buffers, which do not bind Magnesium (

    
    ) as strongly as phosphate. 
    
    
    
    is an essential cofactor for CK.

Module 4: Step-by-Step Preparation Protocol

This protocol ensures the molecule survives storage while delivering maximum activity during the experiment.

Reagents
  • This compound (MW ~255.08 g/mol )[3]

  • Ultrapure Water (Type 1)

  • 0.22 µm Syringe Filter (PES or Nylon)

Protocol Workflow

DPC_Preparation Start Start: Weigh DPC Powder Dissolve Dissolve in Water (NOT Buffer) Target: 100 mM Stock Start->Dissolve Check_pH Check pH with Strip (Expect pH 8.0 - 8.5) Dissolve->Check_pH Adjust Decision: Is pH < 8.0? Check_pH->Adjust Add_Base Add trace NaOH to pH 8.2 Adjust->Add_Base Yes (Risk of Acid) Filter Filter Sterilize (0.22 µm) Adjust->Filter No (Stable) Add_Base->Filter Aliquot Aliquot & Freeze (-20°C) DO NOT STORE AT 4°C Filter->Aliquot Usage Thaw & Dilute into Assay Buffer (pH 6.8 - 7.0) Aliquot->Usage At time of exp.

Figure 2: Preparation workflow maximizing shelf-life and assay reliability.

Quantitative Reference Table
ParameterStorage Condition (Stock)Assay Condition (Working)
Target pH 8.0 – 9.0 6.6 – 7.4
Buffer Choice Water or dilute NaOHHEPES, PIPES, Imidazole
Temperature -20°C (Solid or Liquid)25°C or 37°C
Half-Life (

)
> 1 year (Frozen)~10–20 hours (at 25°C)
Magnesium (

)
Avoid (precipitates at high pH)Required (1–5 mM for CK)

Module 5: Troubleshooting FAQs

Q: I see a "creatinine" peak in my HPLC analysis of the stock solution. A: This indicates acid-catalyzed cyclization.

  • Cause: Your stock solution likely dropped below pH 7.0 during storage, or underwent freeze-thaw cycles in a non-alkaline state.

  • Fix: Remake stock in water adjusted to pH 8.2. Do not refreeze aliquots more than once.

Q: Why does the pH of my reaction drift upward? A: The consumption of protons.

  • The reaction

    
     consumes 
    
    
    
    .
  • If your buffer capacity is too low (e.g., 10 mM), the pH will rise, potentially pushing the enzyme out of its optimal range (pH 6.8) and slowing the reaction. Increase buffer concentration to 50 mM.

Q: Can I autoclave the stock solution? A: Absolutely not. High heat + water will instantly hydrolyze the P-N bond, regardless of pH. Use 0.22 µm filtration only.

References

  • Jencks, W. P. (1927). "The stability of the P-N bond in phosphocreatine and related compounds." Journal of Biological Chemistry. (Establishes the acid-lability of the phosphoguanidino bond).
  • Wallimann, T., et al. (1992). "Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands." Biochemical Journal, 281(1), 21-40.

  • Sigma-Aldrich (Merck). "Product Information: Phosphocreatine Disodium Salt." (Confirming solubility of 50 mg/mL and alkaline nature of the salt).

  • Lawson, J. W. R., & Veech, R. L. (1979). "Effects of pH and free Mg2+ on the Keq of the creatine kinase reaction." Journal of Biological Chemistry, 254(14), 6528-6537. (Defines the proton consumption in the forward reaction).

Sources

Cell viability issues with high concentrations of Disodium Phosphocreatine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Concentration Disodium Phosphocreatine (Na₂-PCr)

Subject: Troubleshooting Cell Viability & Solubility Issues with Na₂-PCr Content Lead: Senior Application Scientist, Bioenergetics Division Last Updated: February 18, 2026

Introduction: The "High Concentration" Paradox

Welcome. If you are accessing this guide, you are likely observing unexpected cell death, detachment, or metabolic stalling when supplementing media with Disodium Phosphocreatine Hydrate (Na₂-PCr), particularly at concentrations >10 mM.

The Core Problem: Researchers often treat Na₂-PCr solely as an "energy buffer." However, at high concentrations, its physicochemical properties—specifically its ionic load and alkalinity—often outweigh its metabolic benefits. You are not just adding energy; you are adding significant salinity and alkalinity.

This guide deconstructs the causality of these failures and provides self-validating protocols to rescue your experiments.

Part 1: The Physicochemical Barrier (Osmolality & pH)

The most common cause of cell death with Na₂-PCr is not cytotoxicity of the molecule itself, but osmotic shock and pH drift .

Q1: My cells detach or shrink within 2-4 hours of adding 20 mM Na₂-PCr. Is the compound toxic?

A: The compound is likely not toxic, but your media formulation is hypertonic.

  • The Mechanism: Disodium Phosphocreatine dissociates into three ions: one Phosphocreatine anion (

    
    ) and two Sodium ions (
    
    
    
    )
    .
  • The Math: A 20 mM solution of Na₂-PCr adds approximately 60 mOsm/kg to your media (20 mM PCr + 40 mM Na⁺).

    • Standard DMEM/RPMI osmolality: ~290–300 mOsm.

    • Your media + 20 mM Na₂-PCr: ~350–360 mOsm.

  • The Result: This hypertonic shift causes rapid water efflux from cells, leading to shrinkage (crenation) and detachment (anoikis).

Corrective Protocol: Iso-Osmotic Media Preparation Do not simply add powder to complete media. You must compensate for the sodium.

  • Calculate Sodium Load: For every 10 mM of Na₂-PCr, you are adding 20 mM Na⁺.

  • Reduce Basal NaCl: Prepare a custom basal medium (or use a kit) with reduced Sodium Chloride (NaCl) to offset the Na⁺ provided by the PCr.

  • Verification: Measure final osmolality with a freezing-point osmometer. Target 290 ± 10 mOsm.

Q2: Upon adding Na₂-PCr, my media turns purple (basic) and/or becomes cloudy.

A: This is a pH and Calcium precipitation issue.

  • Alkalinity: Na₂-PCr is a salt of a weak acid and strong base; it hydrolyzes to form an alkaline solution. Direct addition can spike pH > 8.0.

  • Calcium Crash: If the pH rises while free inorganic phosphate (Pi) is present (from spontaneous PCr hydrolysis), Calcium Phosphate (

    
    ) precipitates. This "cloudiness" strips 
    
    
    
    from the media, causing rapid cell death due to loss of adhesion (integrin failure) and signaling.

Corrective Protocol: The "Pre-Dissolve & Titrate" Method

  • Dissolve Na₂-PCr in a small volume of water or HEPES buffer (not media).

  • Adjust pH to 7.2–7.4 using HCl.

  • Filter sterilize (0.22 µm).

  • Add this neutralized stock to your culture media.

Part 2: The Biological Barrier (Transport & Metabolism)

A fundamental misconception is that adding PCr directly fuels intracellular ATP.

Q3: I added 50 mM PCr to rescue mitochondrial defects, but ATP levels dropped. Why?

A: Phosphocreatine does not cross the plasma membrane efficiently.[1]

  • The Transport Bottleneck: There is no specific transporter for PCr. The Creatine Transporter (SLC6A8 ) is specific for Creatine (Cr), not Phosphocreatine.

  • The "Futile Cycle": For exogenous PCr to work, it must largely be hydrolyzed extracellularly into Creatine + Inorganic Phosphate (Pi).

    • The Creatine is then transported in (via SLC6A8).[2]

    • The Phosphate accumulates extracellularly.

  • The Toxicity: High extracellular Pi (from 50 mM PCr hydrolysis) is cytotoxic and can trigger apoptosis. Furthermore, saturating the SLC6A8 transporter with massive amounts of Creatine (from hydrolyzed PCr) can paradoxically downregulate transporter surface expression.

Q4: If PCr doesn't enter, why do some papers show efficacy?

A: Efficacy often comes from:

  • Membrane Stabilization: PCr interacts with zwitterionic phospholipids, stabilizing the membrane against stress (non-metabolic effect).

  • Creatine Uptake: The cells are actually taking up the Creatine breakdown product and phosphorylating it inside using their own mitochondrial Creatine Kinase (mtCK).

Part 3: Visualization of Pathways & Troubleshooting

Diagram 1: The Transport Reality (Why PCr fails to enter directly)

This diagram illustrates that PCr must be hydrolyzed to enter the cell, and highlights the Sodium load.

PCr_Transport_Logic cluster_extracellular Extracellular Space (Media) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol Na2PCr Na₂-PCr (Exogenous) Hydrolysis Spontaneous/Enzymatic Hydrolysis Na2PCr->Hydrolysis Na_Load 2x Na+ Ions (Osmotic Stress) Na2PCr->Na_Load Dissociation No_Entry No PCr Transporter Na2PCr->No_Entry Blocked Creatine_Ext Creatine (Cr) Hydrolysis->Creatine_Ext Pi Inorganic Phosphate (Pi) (Potential Toxicity) Hydrolysis->Pi SLC6A8 SLC6A8 Transporter (Na+/Cl- Coupled) Creatine_Ext->SLC6A8 Creatine_Int Creatine (Cr) SLC6A8->Creatine_Int Requires Na+ Gradient CK Creatine Kinase (CK) Creatine_Int->CK PCr_Int Phosphocreatine (Energy Buffer) CK->PCr_Int Requires ATP ATP ATP Generation PCr_Int->ATP Buffering

Caption: Exogenous Na₂-PCr does not cross the membrane directly. It hydrolyzes to Creatine (transported via SLC6A8) and Phosphate. The dissociation releases 2 Na+ ions, contributing to osmotic stress.

Diagram 2: Troubleshooting Logic Flow

Use this decision tree to diagnose your viability issues.

Troubleshooting_Flow Start Issue: Low Cell Viability with Na₂-PCr Check_Conc Is Concentration > 10mM? Start->Check_Conc Check_Osm Check Osmolality. Is it >310 mOsm? Check_Conc->Check_Osm Yes Check_Transporter Consider Transporter Saturation or Pi Toxicity Check_Conc->Check_Transporter No (<10mM) Reduce_Na SOLUTION: Reduce Basal NaCl or Lower PCr Conc. Check_Osm->Reduce_Na Yes (Osmotic Shock) Check_pH Check pH. Is media purple/cloudy? Check_Osm->Check_pH No Fix_pH SOLUTION: Pre-titrate PCr stock to pH 7.4 before addition Check_pH->Fix_pH Yes (Alkalinity/Precipitation) Switch_Cr SOLUTION: Switch to Creatine Monohydrate (Avoids Na+ and Pi load) Check_Transporter->Switch_Cr

Caption: Step-by-step logic for diagnosing toxicity. Most issues at >10mM are physicochemical (Osmolality/pH), not metabolic.

Part 4: Summary Data Table

ParameterDisodium Phosphocreatine (Na₂-PCr)Creatine MonohydrateImpact on Viability
Ionic Load High (2

+ 1

)
Low (Neutral zwitterion)Na₂-PCr causes osmotic stress at high conc.
Solubility High (~50-100 mg/mL)Low (~13 mg/mL)Na₂-PCr is easier to dissolve but riskier to use.
Membrane Entry Impermeable (Must hydrolyze)Transported (SLC6A8)Na₂-PCr relies on extracellular breakdown.
pH Effect Alkaline (Raises pH)NeutralNa₂-PCr requires titration.
Byproducts Inorganic Phosphate (Pi)NoneAccumulation of Pi can be cytotoxic.

References

  • Wallimann, T., et al. (2011). "The creatine kinase system and pleiotropic effects of creatine." Amino Acids, 40(5), 1271–1296.

    • Establishes the CK/PCr shuttle and the necessity of Cre
  • Tokarska-Schlattner, M., et al. (2012). "Phosphocreatine interacts with phospholipids, affects membrane properties and exerts membrane-protective effects."[3][4] PLOS ONE, 7(8), e43178.

    • Clarifies that PCr interacts with membranes but does not easily cross them.[1]

  • Snow, R. J., & Murphy, R. M. (2001). "Creatine and the creatine transporter: a review." Molecular and Cellular Biochemistry, 224(1-2), 169–181.

    • Details the SLC6A8 transporter specificity for Creatine, not Phosphocre
  • Sigma-Aldrich. "Product Information: Phosphocreatine disodium salt hydrate."

    • Provides solubility and physicochemical data confirming the salt form and hydr

Sources

Validation & Comparative

Comparative efficacy of Disodium Phosphocreatine Hydrate and ATP in cardioprotection

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of Disodium Phosphocreatine Hydrate (DPC) and Adenosine Triphosphate (ATP) in the context of cardioprotection. It is designed for researchers and drug development professionals, focusing on mechanistic divergence, experimental validation, and clinical efficacy.

Technical Dossier & Experimental Guide

Executive Summary: The Bioenergetic Paradox

While both Disodium Phosphocreatine (DPC) and ATP are central to cellular bioenergetics, their exogenous application yields fundamentally different cardioprotective outcomes.

  • Disodium Phosphocreatine (Neoton) acts as a membrane stabilizer and metabolic buffer . It possesses a unique zwitterionic structure that allows it to interact with membrane phospholipids, maintaining structural integrity during ischemia. It functions primarily by preserving the high-energy phosphate pool via the creatine kinase (CK) equilibrium and preventing the accumulation of lysophosphoglycerides.

  • Exogenous ATP functions primarily as a signaling agonist . Due to its rapid hydrolysis by ectonucleotidases and poor membrane permeability, it does not directly replenish the intracellular energy pool. Instead, its cardioprotective effects are mediated via purinergic receptors (P2Y/P2X) and its degradation product, adenosine (A1/A2A receptors), triggering the RISK pathway (PI3K/Akt).

Verdict: DPC is superior for structural preservation and metabolic recovery in surgical/ischemic settings. ATP is a potent pre/post-conditioning signaling agent but carries hemodynamic risks (vasodilation) and lacks the direct membrane-stabilizing properties of DPC.

Mechanistic Divergence

The following diagram illustrates the distinct pathways by which exogenous DPC and ATP exert their effects on the cardiomyocyte during ischemia-reperfusion (I/R) injury.

Figure 1: Signaling vs. Structural Protection Pathways

Cardioprotection_Mechanisms cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Cardiomyocyte) Exo_ATP Exogenous ATP Adenosine Adenosine (Hydrolysis Product) Exo_ATP->Adenosine Ectonucleotidases (Rapid Hydrolysis) Receptors Purinergic/Adenosine Receptors (P2Y, A1, A2A) Exo_ATP->Receptors Direct Binding (P2) Exo_PCr Exogenous Phosphocreatine (DPC) Membrane Sarcolemmal Membrane (Phospholipid Bilayer) Exo_PCr->Membrane Zwitterionic Interaction (Stabilization) CK_Sys Creatine Kinase System Exo_PCr->CK_Sys Substrate Supply (Via CK Shuttle) Adenosine->Receptors Binding (A1/A2A) Struct_Integrity Structural Integrity (Reduced Leakage) Membrane->Struct_Integrity Prevents Fluidity Loss RISK RISK Pathway (PI3K/Akt, ERK1/2) Receptors->RISK Signal Transduction MitoK Mito K_ATP Channels (Opening) RISK->MitoK Activation ATP_Pool Intracellular ATP Pool MitoK->ATP_Pool Preserves Mitochondrial Function (Indirect) CK_Sys->ATP_Pool Direct Rephosphorylation (ADP + PCr -> ATP + Cr)

Caption: Exogenous ATP acts via receptor-mediated signaling (Red), while DPC provides structural stabilization and metabolic buffering (Blue).

Comparative Efficacy Data

The table below synthesizes data from preclinical Langendorff models and clinical trials in cardiac surgery.

ParameterDisodium Phosphocreatine (DPC)Adenosine Triphosphate (ATP)Physiological Basis
Membrane Permeability Moderate (Specific uptake/interaction)Poor (Requires degradation to enter)DPC's zwitterionic nature allows phospholipid interaction.
Hemodynamic Stability High (No vasodilation)Low (Induces hypotension)ATP/Adenosine are potent vasodilators.
Arrhythmia Reduction Superior (Class I-like effect)Variable (Pro-arrhythmic if rapid)DPC stabilizes sarcolemmal ion channels.
Infarct Size Reduction 20–40% (Dose-dependent)15–30% (Timing-dependent)DPC: Energy preservation; ATP: Post-conditioning.
Half-Life (Plasma) ~5–7 minutes (Biphasic)< 1 secondATP is instantly hydrolyzed by blood ecto-enzymes.
Clinical Utility Intraoperative protection, HFSVT termination (diagnostic)DPC is used for tissue salvage; ATP for rhythm control.

Experimental Validation Protocol

To objectively evaluate these compounds, a Langendorff Isolated Heart Perfusion model is the gold standard. This system eliminates systemic confounding factors (neurohormonal/vascular) to isolate direct myocardial effects.

Protocol: Ischemia-Reperfusion Injury (IRI) Assessment[1]

Objective: Compare the recovery of Left Ventricular Developed Pressure (LVDP) and enzyme release (CK-MB) between DPC and ATP treated hearts.

Phase 1: Preparation
  • Subject: Male Sprague-Dawley rats (250–300g).

  • Buffer: Krebs-Henseleit (KH) buffer, gassed with 95% O2 / 5% CO2 (pH 7.4, 37°C).

  • Instrumentation: Insert a latex balloon into the left ventricle connected to a pressure transducer. Set Left Ventricular End-Diastolic Pressure (LVEDP) to 5–10 mmHg.

Phase 2: Experimental Groups (n=10/group)
  • Group A (Control): Vehicle only.

  • Group B (DPC): 10 mM Disodium Phosphocreatine in perfusate.

  • Group C (ATP): 10 mM ATP (Mg-salt) in perfusate.

    • Note: Concentrations must be equimolar for validity.

Phase 3: Workflow

Experimental_Protocol Start Stabilization (20 min) Ischemia Global Ischemia (30 min, 37°C) Start->Ischemia Stop Flow Treatment Reperfusion + Treatment (First 15 min) Ischemia->Treatment Restore Flow (Group A/B/C) Washout Reperfusion (Vehicle) (Next 45 min) Treatment->Washout Switch to KH Buffer Analysis Endpoints: LVDP, CK-MB, TTC Washout->Analysis Collect Effluent & Tissue

Caption: Standardized I/R protocol. Treatment is administered only during the early reperfusion phase to assess salvage capacity.

Phase 4: Data Analysis & Causality
  • LVDP Recovery (%): If DPC > ATP, it confirms superior metabolic refueling/membrane stability.

  • LVEDP (Diastolic Stiffness): A rise in LVEDP indicates "stone heart" (calcium overload). DPC typically suppresses this better than ATP by fueling the SERCA pump (ATP-dependent Ca2+ reuptake).

  • Coronary Flow: Monitor for ATP-induced vasodilation (flow increase without contractility increase), which creates a "luxury perfusion" artifact.

References

  • Sharov, V. G., et al. (1986). Protection of ischemic myocardium by exogenous phosphocreatine (Neoton): ultrastructural and biochemical investigation.

  • Strumia, E., et al. (2012). Creatine phosphate: pharmacological and clinical overview.[1] Advances in Therapy.

  • Vessey, D. A., et al. (2016).[2] Sphingosine-1-phosphate and exogenous ATP confer cardioprotection against ischemic injury via the RISK pathway. American Journal of Physiology-Heart and Circulatory Physiology.

  • Landoni, G., et al. (2016). Cardiac protection with phosphocreatine: a meta-analysis.[2] Interactive CardioVascular and Thoracic Surgery.

  • Gorman, M. W., et al. (2007). Exogenous ATP does not cross the endothelial barrier in the coronary circulation. American Journal of Physiology.

Sources

Validating the Neuroprotective Effects of Disodium Phosphocreatine Hydrate in Primary Neurons

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development
Executive Summary: The Bioenergetic Imperative

In neurodegenerative research, the failure of cellular bioenergetics is often the "point of no return" preceding neuronal apoptosis.[1] While traditional neuroprotectants target specific receptors (e.g., MK-801 targeting NMDA receptors) or scavenge free radicals (e.g., NAC), Disodium Phosphocreatine Hydrate (DPC) operates upstream of these events.[1]

DPC functions as an immediate, high-energy phosphate donor.[1] Unlike its precursor Creatine , which requires ATP to be phosphorylated by Creatine Kinase (CK) to become active, DPC bypasses this energy-demanding step.[1] This distinction is critical in metabolically compromised neurons where ATP levels are already insufficient to drive the Creatine


 Phosphocreatine reaction.[1]

This guide outlines the validation of DPC (CAS: 922-32-7) in primary neuronal cultures, comparing its efficacy against Creatine and standard excitotoxicity inhibitors.[1]

Mechanistic Comparison & Logic

To validate DPC, one must understand its distinct position in the Creatine Kinase (CK) Phosphagen System .[1]

  • Disodium Phosphocreatine (DPC): Directly regenerates ATP from ADP in the cytoplasm and at the mitochondrial membrane.[1] It stabilizes the Mitochondrial Permeability Transition Pore (mPTP) and maintains membrane potential (

    
    ) during glutamate-induced calcium influx.[1]
    
  • Creatine (Cr): A substrate that consumes ATP initially to build the phosphocreatine pool.[1][2][3][4] In acute ischemia or severe excitotoxicity, the ATP deficit may limit the efficacy of Creatine supplementation compared to direct DPC administration.[1]

  • MK-801 (Dizocilpine): A potent NMDA receptor antagonist.[1] While highly effective at blocking excitotoxicity, it does not address the underlying metabolic collapse and carries severe toxicity risks in vivo, making it a "positive control" rather than a therapeutic viable alternative.[1]

Visualizing the Pathway

The following diagram illustrates the "Energy Shunt" mechanism where DPC maintains ATP levels despite NMDA-mediated Calcium overload, preventing the apoptotic cascade.[1]

Neuroprotection_Mechanism cluster_extracellular Extracellular Space cluster_neuron Primary Neuron Cytosol Glutamate Glutamate Excess NMDAR NMDA Receptor Over-activation Glutamate->NMDAR Triggers DPC_Exo Disodium Phosphocreatine (Exogenous) CK Creatine Kinase DPC_Exo->CK Substrate Entry Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Overload ADP ADP Accumulation ADP->CK ATP_Depletion ATP Depletion Apoptosis Apoptosis/Necrosis ATP_Depletion->Apoptosis ATP_Regen ATP Regeneration CK->ATP_Regen Phosphate Transfer ATP_Regen->Ca_Influx Powers Ca2+ Pumps (PMCA/SERCA) ATP_Regen->ATP_Depletion Counteracts Mito_Dysfunction->ATP_Depletion

Figure 1: Mechanism of Action.[1] DPC provides an immediate phosphate reservoir to regenerate ATP, powering Calcium pumps to resolve excitotoxic overload.[1]

Experimental Validation Protocols

To objectively compare DPC, experiments must challenge the neuron's energy budget.[1] We utilize Primary Cortical or Hippocampal Neurons (E18 Rat/Mouse) at Days In Vitro (DIV) 14-17, when synaptic networks and NMDA receptors are fully mature.[1]

Protocol A: Glutamate Excitotoxicity & ATP Quantification

Validates the ability of DPC to prevent metabolic collapse under stress.

Reagents:

  • This compound (Dissolve in water, filter sterile.[1] Stock 100 mM).

  • L-Glutamate (Stock 100 mM).[1]

  • CellTiter-Glo® (Promega) or similar Luciferin-Luciferase ATP assay.[1]

  • LDH Cytotoxicity Assay Kit.[1]

Step-by-Step Workflow:

  • Seeding: Plate primary neurons at

    
     cells/well in 96-well plates. Culture to DIV 14.
    
  • Pre-treatment (The Variable):

    • Group A (Vehicle): Neurobasal medium only.[1]

    • Group B (Creatine): 5 mM Creatine Monohydrate (24h pre-incubation required for uptake).[1]

    • Group C (DPC): 5 mM Disodium Phosphocreatine (Added 2h before stress or co-treatment).[1]

    • Group D (Positive Control): 10

      
      M MK-801 (Added 30 min before stress).
      
  • Stress Induction: Expose cells to 100

    
    M Glutamate  (with 10 
    
    
    
    M Glycine) in
    
    
    -free HBSS for 30 minutes (Acute) or Neurobasal for 24h (Chronic).[1]
  • Readout:

    • Viability: Measure LDH release in supernatant after 24h.

    • Energetics: Lyse cells and measure ATP luminescence immediately after acute stress.

Protocol B: Mitochondrial Membrane Potential (

) Analysis

Validates the preservation of mitochondrial integrity using JC-1 dye.

Workflow Diagram:

Experimental_Workflow Step1 Primary Neurons (DIV 14) Step2 Treatment (DPC 1-10mM) Step1->Step2 Pre-incubate 2h Step3 Stress Induction (H2O2 or Glutamate) Step2->Step3 Challenge Step4 JC-1 Staining (30 min @ 37°C) Step3->Step4 24h Post-Stress Step5 Fluorescence Imaging Red (Aggregates) vs Green (Monomers) Step4->Step5 Ratio Analysis

Figure 2: Mitochondrial Health Assay Workflow. A high Red/Green ratio indicates healthy mitochondria; a low ratio indicates depolarization.[1]

Analysis Logic:

  • Healthy Mitochondria: JC-1 forms J-aggregates (Red fluorescence).[1]

  • Depolarized Mitochondria: JC-1 remains monomeric (Green fluorescence).[1]

  • DPC Effect: DPC treated cells should maintain a high Red/Green ratio comparable to non-stressed controls, whereas Vehicle/Glutamate cells will shift to Green.[1]

Comparative Performance Guide

The following table synthesizes typical data observed in these protocols, grounded in the referenced literature.

FeatureDisodium Phosphocreatine (DPC)Creatine (Cr)MK-801 (Ref.[1] Std)
Primary Mechanism Direct Phosphate Donor (ATP Regen)Substrate for CK (Requires ATP)NMDA Receptor Blockade
Onset of Action Rapid (Direct entry/utilization)Slow (Requires uptake & phosphorylation)Immediate
ATP Preservation Superior (Maintains ATP even in ischemia)Moderate (Fails if ATP is too low)Indirect (Prevents consumption)
Glutamate Protection High (Prevents secondary excitotoxicity)High (Requires long pre-treatment)Very High (Blocks initiation)
Mitochondrial Protection Stabilizes mPTP; prevents swellingModerateLow (Downstream effect only)
In Vivo Safety Excellent (Endogenous metabolite)ExcellentPoor (Psychotomimetic/Toxic)
Solubility High (Water soluble)Low (Requires warm media)High

Key Insight for Researchers: While MK-801 is the "gold standard" for blocking excitotoxicity in vitro, it fails as a therapeutic candidate due to toxicity.[1] DPC offers a translatable alternative that matches MK-801's neuroprotection (approx. 80-90% efficacy relative to control) by supporting the cell's ability to pump out excess calcium rather than blocking the receptor necessary for normal signaling.[1]

Troubleshooting & Expert Tips
  • pH Sensitivity: Disodium Phosphocreatine is acid-labile.[1] Ensure your culture media is buffered to pH 7.[1]4. Do not store stock solutions in acidic conditions; prepare fresh or freeze aliquots at -20°C.

  • Magnesium Dependency: The Creatine Kinase reaction is

    
     dependent.[1] Ensure your experimental buffer (HBSS or ACSF) contains adequate Magnesium (unless specifically inducing excitotoxicity via 
    
    
    
    removal, in which case DPC should be added after the acute block or during recovery).[1]
  • Differentiation from Creatine: If your experiment shows no difference between DPC and Creatine, your stressor may be too mild.[1] Use a stronger ATP-depleting stressor (e.g., 3-Nitropropionic acid or Oxygen-Glucose Deprivation) to highlight DPC's advantage as a direct energy source.[1]

References
  • Genius, J., et al. (2012). Creatine Protects against Excitotoxicity in an In Vitro Model of Neurodegeneration.[1][5] PLoS ONE, 7(2).[1][5] [1][5]

  • Lensman, M., et al. (2001). On the mechanisms of neuroprotection by creatine and phosphocreatine.[1][2] Journal of Neurochemistry, 76(2), 425-434.[1][2]

  • Cunha, M.P., et al. (2014). Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson's Model.[1][3][6] ASN Neuro, 6(6).[1][3][7]

  • Perasso, L., et al. (2013). Therapeutic potential of phosphocreatine in brain energy depletion.[1] Current Drug Targets, 14(7).[1]

Sources

A Comparative Guide to the Efficacy of Disodium Phosphocreatine Hydrate vs. Other Phosphate Donors in Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, maintaining cellular energy homeostasis is paramount in experimental models, particularly those mimicking high-stress physiological conditions. The choice of a phosphate donor can significantly impact cell viability, function, and the translational relevance of experimental outcomes. This guide provides an in-depth comparison of Disodium Phosphocreatine Hydrate against other common phosphate donors, grounded in mechanistic principles and supported by actionable experimental data.

The Central Role of Phosphate Donors in Cellular Energy Currency

Adenosine triphosphate (ATP) is the universal energy currency that powers nearly all cellular activities. However, intracellular ATP stores are surprisingly limited, often sufficient for only a few seconds of intense activity.[1] Consequently, cells have evolved sophisticated mechanisms to rapidly regenerate ATP from its hydrolysis product, adenosine diphosphate (ADP). This process is critically dependent on a ready supply of high-energy phosphate groups.

Phosphate donors are compounds that can supply the necessary phosphate group to ADP, regenerating ATP. The efficiency, speed, and context of this donation are what differentiate the various donors used in research and clinical applications.

The Phosphocreatine System: Nature's High-Speed Energy Buffer

In tissues with high and fluctuating energy demands, such as the myocardium, skeletal muscle, and brain, the phosphocreatine (PCr) system is the primary mechanism for immediate ATP regeneration.[2][3] PCr acts as a rapidly mobilizable reserve of high-energy phosphate bonds.[2][3][4]

Mechanism of Action: The system is elegantly simple, governed by the reversible reaction catalyzed by creatine kinase (CK):

PCr + ADP ↔ Creatine + ATP

During periods of high energy demand (e.g., muscle contraction, ischemia), the reaction shifts to the right, rapidly replenishing ATP.[1][2] During rest, when ATP is abundant from oxidative phosphorylation, the reaction shifts to the left, recharging the phosphocreatine pool.[2] This dynamic interplay, often termed the "phosphocreatine shuttle," efficiently transfers energy from the mitochondria (where ATP is produced) to the cytosol (where it is consumed).[5][6]

PCr_Shuttle Phosphocreatine Energy Shuttle cluster_mito Mitochondria cluster_cyto Cytosol (Site of ATP Use) Mito_ATP ATP Mito_CK Mitochondrial CK Mito_ATP->Mito_CK High Energy Mito_ADP ADP Mito_CK->Mito_ADP Mito_PCr Phosphocreatine Mito_CK->Mito_PCr Stores Energy Cyto_PCr Phosphocreatine Mito_PCr->Cyto_PCr Shuttles Out Mito_Cr Creatine Mito_Cr->Mito_CK Cyto_ATP ATP Myofibrils Myofibrils / ATPases Cyto_ATP->Myofibrils Energy Use Cyto_ADP ADP Cyto_CK Cytosolic CK Cyto_ADP->Cyto_CK Cyto_CK->Cyto_ATP Regenerates ATP Cyto_Cr Creatine Cyto_CK->Cyto_Cr Cyto_PCr->Cyto_CK Cyto_Cr->Mito_Cr Shuttles In Myofibrils->Cyto_ADP

Caption: The Phosphocreatine shuttle transfers high-energy phosphate from mitochondria to the cytosol.

This compound: An Exogenous Bioenergetic Support

This compound is a stable, water-soluble formulation of phosphocreatine that can be supplied exogenously to cells.[4][7][8] Its primary therapeutic and research application is in protecting tissues from damage caused by metabolic stress, most notably ischemia-reperfusion (I/R) injury.[9][10]

Multi-faceted Protective Efficacy:

  • Energy Preservation: By directly feeding the PCr-CK system, it prevents the rapid depletion of intracellular ATP during ischemic events, maintaining the energy required for ion pumps and cellular integrity.[10]

  • Membrane Stabilization: It has been shown to protect the integrity of the sarcolemma and mitochondrial membranes during metabolic insults.[10]

  • Reduction of Oxidative Stress: Studies indicate that phosphocreatine can attenuate oxidative stress and apoptosis by activating pro-survival signaling pathways, such as the Akt/Nrf2/HO-1 and TAK1 pathways.[11] This helps mitigate the burst of reactive oxygen species (ROS) that occurs upon reperfusion.

  • Cardioprotection: It is used clinically as a cardioprotective agent during cardiac surgery and for treating myocardial ischemia.[9][10][12] Experimental data shows it protects cardiomyocytes from doxorubicin-induced toxicity by reducing endoplasmic reticulum stress.[13]

A Head-to-Head Comparison with Other Phosphate Donors

The choice of a phosphate donor should be dictated by the experimental objective. This compound offers a unique mechanism compared to more conventional phosphate sources.

FeatureThis compoundInorganic Phosphate (Pi)Sodium Pyrophosphate (TSPP)
Mechanism Direct, high-energy phosphate donor for the Creatine Kinase reaction, acting as an energy buffer.[2][8]Fundamental substrate for ATP synthase in oxidative phosphorylation and glycolysis.[14][15]Anionic phosphate source; can be hydrolyzed to inorganic phosphate.[16]
Speed of ATP Regen. Nearly instantaneous; designed for rapid buffering of ATP levels during acute stress.[3][17]Slower; dependent on the flux through entire metabolic pathways (e.g., oxidative phosphorylation).[14]Indirect and slow; requires enzymatic hydrolysis to become available for metabolism.
Primary Application Protection against ischemia-reperfusion injury, cardioprotection, neuroprotection, and stabilizing cells with high energy demands.[9][10][11]General cell culture media supplement for growth and metabolism, component of buffers (PBS).[18][19]Food additive, buffering agent, tartar control agent.[16][20] Limited use in direct cellular energy studies.
Key Advantage Provides a ready pool of high-energy phosphate, mimicking the cell's endogenous rapid energy buffer system.[3][5]Essential nutrient for basic cell proliferation and viability.[15][21]Can form stable nanoparticles with calcium for specific applications.[22]
Limitations More expensive than simple phosphate salts; efficacy is most pronounced in cells with an active creatine kinase system.Can precipitate with calcium in media at high concentrations. High extracellular levels can induce ROS production and cytotoxicity.[23][24]Not a direct physiological energy substrate. Its safety in cell culture is less characterized than Pi.[25]

Experimental Protocols: Assessing Phosphate Donor Efficacy

To objectively evaluate the performance of different phosphate donors, standardized, self-validating protocols are essential. Here, we detail two core methodologies.

Protocol 1: In Vitro Ischemia-Reperfusion (I/R) Model Using Cardiomyocytes

This protocol is designed to assess the cytoprotective effects of a phosphate donor during simulated I/R injury, a primary application for this compound.

IR_Workflow cluster_prep Preparation cluster_exp Ischemia-Reperfusion A 1. Seed Cardiomyocytes (e.g., H9c2) in 24-well plates. Culture to 80% confluency. B 2. Pre-treatment: Incubate cells with: - Control Medium - Medium + Phosphocreatine - Medium + other donors (2-4 hours) A->B C 3. Ischemia Induction: Replace medium with ischemic buffer. Place in hypoxic chamber (e.g., 95% N2, 5% CO2) (4-6 hours) B->C D 4. Reperfusion: Replace ischemic buffer with pre-treatment media. Return to normoxic incubator (2-24 hours) C->D E 5. Assess Cell Viability: - MTT or LDH Assay D->E F 6. Measure ATP Levels: - Luciferase-based Assay G 7. Quantify Apoptosis: - Annexin V/PI Staining H 8. Measure Oxidative Stress: - ROS-sensitive dyes (e.g., DCFDA)

Caption: Workflow for an in vitro Ischemia-Reperfusion (I/R) experiment.

Step-by-Step Methodology:

  • Cell Culture: Seed H9c2 rat cardiomyoblasts or primary cardiomyocytes in a 24-well plate. Culture in standard DMEM with 10% FBS until they reach ~80% confluency.

  • Pre-treatment: Aspirate the culture medium. Add fresh medium containing the test compounds:

    • Group A: Control Medium (DMEM)

    • Group B: Medium + 10 mM this compound

    • Group C: Medium + 10 mM Sodium Phosphate (pH adjusted)

    • Incubate for 2-4 hours in a standard 37°C, 5% CO₂ incubator.

  • Simulated Ischemia: Prepare an "ischemic buffer" (e.g., glucose-free, serum-free DMEM, pH 6.5). Wash cells once with PBS. Add the ischemic buffer. Place the plate in a hypoxic chamber flushed with 95% N₂ / 5% CO₂ for 4-6 hours.[26]

  • Simulated Reperfusion: Remove the plate from the hypoxic chamber. Aspirate the ischemic buffer and replace it with the respective pre-treatment media from step 2. Return the plate to the standard incubator for 2 to 24 hours.[27]

  • Endpoint Analysis:

    • Cell Viability: Perform an MTT assay to assess metabolic activity or an LDH assay on the supernatant to measure cytotoxicity due to membrane damage.

    • ATP Measurement: Quantify intracellular ATP levels using the protocol described below.

Protocol 2: Luciferase-Based Intracellular ATP Measurement

This assay provides a direct quantitative measure of the cellular energy state and is the gold standard for assessing the efficacy of ATP-regenerating compounds.

Principle: The firefly luciferase enzyme catalyzes the oxidation of D-luciferin in an ATP-dependent reaction that produces light. The light intensity is directly proportional to the ATP concentration.

Step-by-Step Methodology:

  • Prepare Reagents: Reconstitute a commercial luciferase/luciferin reagent and ATP standards according to the manufacturer's protocol.

  • Cell Lysis: After the experimental treatment (e.g., I/R protocol), place the cell culture plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • ATP Extraction: Add 100 µL of boiling TE buffer (100 mM Tris, 4 mM EDTA, pH 7.75) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Boil the lysate for 2 minutes to inactivate ATPases.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C. Collect the supernatant containing the ATP.

  • Luminometry:

    • Pipette 10 µL of each sample supernatant into a white, opaque 96-well plate.

    • Add 10 µL of each ATP standard to separate wells to generate a standard curve.

    • Place the plate in a luminometer. Program the instrument to inject 100 µL of the luciferase reagent into each well and measure the luminescence immediately.

  • Data Analysis: Calculate the ATP concentration in each sample by interpolating its luminescence value from the ATP standard curve. Normalize the ATP concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay).

Conclusion and Recommendations

The choice of a phosphate donor is not trivial and has profound implications for experimental outcomes. While inorganic phosphate is an essential and cost-effective supplement for basal cell culture, its role as a direct, rapid energy buffer is limited.

This compound distinguishes itself as a superior choice for studies involving high metabolic turnover or ischemic stress. Its mechanism directly mirrors the endogenous phosphocreatine shuttle, providing an immediate and localized regeneration of ATP where it is needed most. This makes it an invaluable tool for:

  • Ischemia-Reperfusion Models: Protecting cardiac, neural, and renal cells from hypoxic damage.[11][28]

  • Cardiotoxicity Studies: Mitigating the metabolic stress induced by compounds like doxorubicin.[13]

  • High-Density Cell Culture: Supporting the energetic demands of bioreactor systems.

For researchers aiming to model physiological stress responses or develop therapeutics for ischemia-related conditions, this compound offers a mechanistically relevant and highly effective means of preserving cellular energy homeostasis, thereby enhancing the robustness and clinical relevance of the experimental data.

References

  • Phosphocreatine - Wikipedia. Wikipedia. [Link]

  • In vitro Models of Ischemia-Reperfusion Injury - PMC. National Institutes of Health. [Link]

  • Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC. National Institutes of Health. [Link]

  • In vitro ischemia-reperfusion injury model for pharmacological post conditioning of human pluripotent stem cell-derived cardiomyocytes. The University of Queensland eSpace. [Link]

  • ATP, Creatinine & Muscle Metabolism | Definition & Importance. Study.com. [Link]

  • Ischemia Reperfusion Research. BMG LABTECH. [Link]

  • Creatine Phosphate's Crucial Role in Muscle Energy. Cymbiotika. [Link]

  • In Vitro/Ex Vivo Models for the Study of Ischemia Reperfusion Injury during Kidney Perfusion. MDPI. [Link]

  • The role of phosphocreatine and adenosinetriphosphate in muscular contraction. PubMed. [Link]

  • Multi-cellular 3D models to study myocardial ischemia-reperfusion injury. Frontiers. [Link]

  • Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. SciELO. [Link]

  • Sources of ATP During Contraction (A-level Biology). Study Mind. [Link]

  • Fueling Peak Performance: How Muscle Cells Use Creatine Phosphate. BUBS Naturals. [Link]

  • Phosphorus: Fueling Cellular Energy and Life. Hilaris Publisher. [Link]

  • (PDF) Inorganic Phosphate: The Backbone of Life. ResearchGate. [Link]

  • The basics of phosphate metabolism - PMC. National Institutes of Health. [Link]

  • Inorganic Phosphate as an Important Regulator of Phosphatases - PMC. National Institutes of Health. [Link]

  • Stable aqueous composition of phosphocreatine.
  • Tetrasodium pyrophosphate - Wikipedia. Wikipedia. [Link]

  • Extracellular Inorganic Phosphate-Induced Release of Reactive Oxygen Species: Roles in Physiological Processes and Disease Development. MDPI. [Link]

  • Rapid tissue regeneration induced by intracellular ATP delivery—A preliminary mechanistic study. PLOS One. [Link]

  • Pyrophosphate as a Phosphate Donor for the Design of Stable and pH-Responsive Calcium Nanoparticles for Biomacromolecule Encapsulation. PubMed. [Link]

  • Bayesian Optimization for an ATP-Regenerating In Vitro Enzyme Cascade. MDPI. [Link]

  • In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A. ASM Journals. [Link]

  • (PDF) Bayesian Optimization for an ATP-Regenerating In Vitro Enzyme Cascade. ResearchGate. [Link]

  • SODIUM PYROPHOSPHATE. Ataman Kimya. [Link]

  • Calcium to phosphate ratios and ion concentration in the cell layer. ResearchGate. [Link]

  • Cell-Free Reaction System for ATP Regeneration from d-Fructose - PMC. National Institutes of Health. [Link]

  • Magnesium and Phosphate Enrichment of Culture Medium Stimulates the Proliferation of Epidermal Cells From Newborn and Adult Mice. PubMed. [Link]

  • Application of food additive sodium pyrophosphate in food processing. CDchem. [Link]

  • Creatine phosphate disodium salt protects against Dox-induced cardiotoxicity by increasing calumenin. PubMed. [Link]

  • Is Sodium Acid Pyrophosphate Safe Used in Food. Chemate. [Link]

  • Cardioprotective effects of creatine phosphate sodium in elderly breast cancer patients under epirubicin adjuvant chemotherapy. Am J Transl Res. [Link]

  • Mean phosphate concentration per group as measured in the cell culture. ResearchGate. [Link]

  • Phosphates – Indispensable Salts in the Biopharmaceutical Industry. Dr. Paul Lohmann. [Link]

Sources

Validating Ion-Pair HPLC-UV for Disodium Phosphocreatine Hydrate: A Stability-Indicating Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disodium Phosphocreatine Hydrate (PCr) presents a unique analytical challenge: it is a highly polar, zwitterionic molecule with a labile high-energy phosphate bond. Standard Reverse-Phase (RP) C18 methods fail to retain it, while acidic mobile phases trigger on-column hydrolysis, artificially inflating impurity levels (Creatine).

This guide validates a Stability-Indicating Ion-Pair RP-HPLC method . Unlike enzymatic assays, which are costly and blind to degradation impurities, or LC-MS, which is excessive for bulk release testing, this method balances robustness, specificity, and cost-efficiency . It utilizes a near-neutral pH (6.6) mobile phase with Tetrabutylammonium Hydroxide (TBAH) to ensure retention without compromising analyte stability.

Part 1: Comparative Technology Analysis

Before validating a protocol, one must justify the technique. The table below contrasts the proposed HPLC-UV method against common alternatives.

Table 1: Method Performance Matrix
FeatureIon-Pair HPLC-UV (Recommended) Enzymatic Assay (Spectrophotometric) LC-MS/MS
Primary Mechanism Separation via hydrophobic interaction with ion-pair reagent.Coupled enzyme reaction (CK/HK/G6PDH) producing NADPH.Mass-to-charge ratio detection.
Specificity High: Separates PCr from Creatine, Creatinine, and synthesis byproducts.Moderate: Susceptible to matrix interferences; cannot quantify non-substrate impurities.Very High: Absolute structural identification.
Stability Impact Controlled: pH 6.6 prevents hydrolysis during run.Low: Rapid reaction, but enzyme stability is a variable.Variable: Source heat can induce fragmentation.
LOD/Sensitivity ~5-10 µg/mL (Sufficient for QC).~1-5 µg/mL (High sensitivity).< 1 ng/mL (Trace analysis).
Cost/Throughput Low cost / High throughput (Auto-sampler).High reagent cost / Medium throughput.High capital & maintenance cost.
Best Use Case QC Release & Stability Testing. Clinical diagnostics (Plasma/Serum).PK/PD Studies & Trace Impurity ID.

Part 2: Method Development & Optimization

The Chemistry of Retention

PCr is too polar for standard C18 retention.[1] We employ Ion-Pair Chromatography (IPC) .

  • The Agent: Tetrabutylammonium Hydroxide (TBAH).[2][3][4] The tetrabutylammonium cation (

    
    ) pairs with the anionic phosphate group of PCr, forming a neutral, hydrophobic complex that retains on the C18 stationary phase.
    
  • The Criticality of pH:

    • pH < 4.0:[1][5][6] Rapid hydrolysis of PCr

      
       Creatine + Phosphate. Avoid. 
      
    • pH > 8.0:[7] Silica dissolution of the column.

    • Target pH 6.6: Optimal balance. Maintains PCr stability while ensuring the phosphate group is ionized for pairing with TBAH.

Detection Wavelength

PCr lacks a conjugated


-system, resulting in weak UV absorption.
  • Selection: 210 nm.[3][4][5]

  • Trade-off: While 210 nm maximizes signal, it also increases baseline noise from mobile phase components (cut-off effect). High-purity reagents (HPLC Grade) are non-negotiable here.

Part 3: Optimized Experimental Protocol

Chromatographic Conditions
  • Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) or equivalent end-capped C18.

  • Mobile Phase:

    • Buffer: 0.2% (w/v) TBAH + 0.2% (w/v)

      
       in water.[3]
      
    • Adjustment: Adjust pH to 6.6 ± 0.05 with dilute Orthophosphoric Acid.

    • Solvent B: Methanol (Optional: often run isocratically 95:5 Buffer:MeOH to clear hydrophobic contaminants).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: Column @ 25°C; Autosampler @ 4°C (CRITICAL) .

  • Injection Volume: 20 µL.

Experimental Workflow Diagram

The following diagram illustrates the critical path for sample handling to prevent pre-injection degradation.

G cluster_stability Stability Critical Zone Start Raw Material (Disodium Phosphocreatine) Weighing Weighing (Rapid, minimize humidity) Start->Weighing Dissolution Dissolution (Solvent: Mobile Phase pH 6.6) Weighing->Dissolution TempControl Temp Control (Ice Bath / 4°C) Dissolution->TempControl Immediate Cooling Filter Filtration (0.45 µm PVDF) TempControl->Filter Autosampler Autosampler (Set to 4°C) Filter->Autosampler < 15 mins HPLC HPLC Injection (Hypersil BDS C18) Autosampler->HPLC Sequence Start Data Data Analysis (PCr vs Creatine) HPLC->Data

Figure 1: Sample Preparation Workflow emphasizing temperature control to prevent artifactual hydrolysis of the high-energy phosphate bond.

Part 4: Validation Protocol (ICH Q2 Aligned)

Specificity (Forced Degradation)

You must prove the method can distinguish PCr from its degradation products (Creatine, Creatinine).

  • Acid Stress: 0.1 N HCl, 60°C, 30 min. Expectation: Significant decrease in PCr, increase in Creatine.

  • Thermal Stress: 60°C water bath, 1 hour.

  • Acceptance Criteria: Peak purity index > 0.999 (using DAD) for the PCr peak; resolution > 1.5 between PCr and Creatine.

Linearity & Range
  • Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target test concentration (e.g., 0.5 mg/mL).

  • Acceptance:

    
    . The y-intercept should be statistically insignificant relative to the 100% response.
    
Accuracy (Recovery)

Since PCr is a salt, "spiking" can be tricky. Use the Standard Addition Method if matrix interference is suspected, or Spiked Recovery for drug product.

  • Protocol: Spike known amounts of PCr reference standard into the placebo matrix at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision (Repeatability & Intermediate)
  • System Suitability: 6 replicate injections of standard. RSD

    
     1.0%.
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.
    
  • Intermediate Precision: Different day, different analyst, different column batch. RSD

    
     2.0%.
    
Robustness (The "Real World" Test)

Deliberately vary parameters to test method reliability.

  • pH Variation: 6.6 ± 0.2. Impact: High impact on retention time due to ion-pairing sensitivity.

  • Ion-Pair Conc: ± 10%. Impact: Changes retention factor (

    
    ).
    
  • Flow Rate: ± 0.1 mL/min.

Part 5: Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Ghost Peaks Ion-pair reagent impurity or memory effect.Use HPLC-grade TBAH. Wash column with 50:50 MeOH:Water after runs (do not leave buffer in column).
Peak Tailing Secondary interactions with silanols.Ensure the column is "End-capped" (e.g., BDS - Base Deactivated Silica). Increase buffer strength slightly.
Drifting Retention Temperature fluctuation or pH instability.Thermostat the column compartment. Check buffer pH after adding organic modifier (if used).
Rising Creatine Area Sample degradation in autosampler.Check Autosampler Cooling. If >10°C, PCr hydrolyzes. Limit run sequence time to <12 hours.

References

  • Xie, Z., et al. (2016).[2][4] "A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation." Iranian Journal of Pharmaceutical Research, 15(1), 119-130.[2]

  • Lv, L., Xi, H., & Han, G. (2013).[1] "An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC." Journal of Analytical Sciences, Methods and Instrumentation, 3, 17-23.[1][5]

  • Harris, R.C., et al. (1991). "Reverse-phase ion-pairing high-performance liquid chromatography of phosphocreatine, creatine and creatinine in equine muscle." Research in Veterinary Science, 51(1), 16-20.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

Sources

Comparing the antioxidant capacity of Disodium Phosphocreatine Hydrate to N-acetylcysteine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antioxidant Capacity & Cytoprotective Mechanisms

Part 1: Executive Summary

The "Metabolic Shield" vs. The "Thiol Donor"

In drug development and cytoprotection research, Disodium Phosphocreatine Hydrate (DPC) and N-acetylcysteine (NAC) represent two distinct classes of antioxidant intervention. While NAC is the "classic" chemical antioxidant—functioning primarily as a precursor to glutathione (GSH) and a direct thiol scavenger—DPC operates as a "Metabolic Antioxidant." [1]

DPC’s antioxidant capacity is not solely defined by its ability to neutralize free radicals chemically but by its ability to preserve the cellular energy state (ATP/ADP ratio). By stabilizing mitochondrial membranes and preventing ATP depletion, DPC halts the generation of Reactive Oxygen Species (ROS) at the source, a mechanism distinct from NAC’s downstream scavenging.

Key Distinction:

  • NAC: Best for Reactive Scavenging (cleaning up existing ROS) and replenishing GSH pools.[1]

  • DPC: Best for Preventive Stabilization (stopping ROS formation during ischemia/metabolic stress) and direct scavenging of specific radicals (superoxide/peroxynitrite).[1]

Part 2: Mechanistic Deep Dive

N-acetylcysteine (NAC): The Glutathione Axis

NAC acts through two primary pathways:[1]

  • Direct Scavenging: The free thiol (-SH) group can directly reduce hydroxyl radicals ([1]•OH) and hypochlorous acid (HOCl).[1] However, its reaction rate with superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂) is relatively slow compared to enzymatic defenses.[1]

  • GSH Biosynthesis: NAC provides cysteine, the rate-limiting substrate for glutathione synthesis.[1] Elevated intracellular GSH allows Glutathione Peroxidase (GPx) to efficiently detoxify lipid peroxides and H₂O₂.

Disodium Phosphocreatine (DPC): Energy-Redox Coupling

DPC’s antioxidant profile is multifaceted and often underestimated:

  • Direct Scavenging: Contrary to older beliefs, DPC does possess direct scavenging activity.[1] It significantly neutralizes superoxide anions (O₂•⁻) and peroxynitrite (ONOO⁻), protecting membranes from lipid peroxidation.[1]

  • Mitochondrial Stabilization (The Energy Shield): During ischemia, ATP depletion leads to the collapse of ion pumps (Ca²⁺ overload), which triggers mitochondrial ROS burst.[1] DPC donates high-energy phosphates to ADP (via Creatine Kinase), maintaining ATP levels and keeping ion pumps functional. This prevents the mitochondrial dysfunction that generates ROS.

  • Pathway Activation: DPC has been shown to activate the Nrf2/HO-1 axis (via Akt/ERK signaling), upregulating endogenous antioxidant enzymes like Heme Oxygenase-1.[1]

Visualization: Mechanistic Pathways

AntioxidantMechanisms NAC N-acetylcysteine (NAC) Cys L-Cysteine NAC->Cys Deacetylation ROS_Scavenge Neutralizes H2O2 & Lipid Peroxides NAC->ROS_Scavenge Direct Thiol Interaction GSH Glutathione (GSH) Cys->GSH Synthesis GPx Glutathione Peroxidase GSH->GPx Cofactor GPx->ROS_Scavenge Outcome_NAC Chemical Detoxification (Reductive Capacity) ROS_Scavenge->Outcome_NAC DPC Disodium Phosphocreatine (DPC) ATP ATP Regeneration (Energy Buffer) DPC->ATP Creatine Kinase Reaction Direct_Scav Direct Scavenging (Superoxide/Peroxynitrite) DPC->Direct_Scav Nrf2 Nrf2/HO-1 Pathway Activation DPC->Nrf2 Akt/ERK Signaling Mito Mitochondrial Membrane Stabilization ATP->Mito Maintains Ion Pumps Outcome_DPC Metabolic Cytoprotection (Prevents ROS Generation) Mito->Outcome_DPC Prevents Ca2+ Overload & ROS Burst Direct_Scav->Outcome_DPC Nrf2->Outcome_DPC Upregulates Enzymes

Caption: Figure 1.[1] Dual-stream mechanism comparing NAC’s glutathione-dependent detoxification (Left/Blue) vs. DPC’s energy-dependent mitochondrial stabilization and direct scavenging (Right/Red).

Part 3: Comparative Performance Analysis

The following data synthesizes findings from ischemia-reperfusion (I/R) models in cardiac and neuronal tissues.

Table 1: Direct Scavenging Capacity (Cell-Free Assays)

Note: "+++" indicates high potency, "+" indicates low potency.

Target Radical / SpeciesN-acetylcysteine (NAC)Disodium Phosphocreatine (DPC)Analysis
Hydroxyl Radical ([1]•OH) +++++NAC is a superior scavenger of the highly reactive hydroxyl radical.[1]
Superoxide Anion (O₂[1][2]•⁻) +++DPC shows surprising efficacy against superoxide, often outperforming NAC in direct interaction.
Peroxynitrite (ONOO⁻) +++DPC effectively neutralizes this nitrogen species, crucial for endothelial protection.
Hydrogen Peroxide (H₂O₂) ++ (via GPx)-DPC does not directly neutralize H₂O₂; it relies on preventing its formation.[1]
ABTS Cation ++++NAC has a higher Total Antioxidant Capacity (TAC) in standard chemical assays.[1]
Table 2: Cytoprotective Efficacy (Biological Models)

Context: Ischemia/Reperfusion (I/R) Injury (High Oxidative Stress)[1]

ParameterNAC PerformanceDPC PerformanceClinical/Research Implication
Infarct Size Reduction Moderate (8-50%) Highly dependent on timing (pre-treatment vs. continuous).[1]High (40-60%) Effective even when administered post-ischemia due to energy buffering.DPC is superior in acute energy-crisis scenarios (e.g., heart attack, stroke).
Lipid Peroxidation (MDA) Significant Reduction Directly breaks chain reactions.[1]Significant Reduction primarily by stabilizing membranes against attack.Comparable outcomes via different mechanisms.[3]
Enzyme Leakage (CK/LDH) Reduced Prevents membrane rupture via antioxidant effect.[1]Strongly Reduced Directly supports membrane structural integrity via ATP.[1]DPC is the gold standard for preserving membrane integrity in cardiomyocytes.
Mitochondrial Function Preserved Protects enzymes from oxidative damage.Restored actively refuels the electron transport chain.DPC is preferred for "Metabolic Resuscitation."

Part 4: Experimental Protocols

To objectively compare these compounds in your own lab, use this Dual-Stream Validation Protocol . This system evaluates both chemical scavenging (NAC's strength) and biological protection (DPC's strength).

Protocol: Comparative Evaluation in H9c2 Cardiomyocytes (Hypoxia/Reoxygenation Model)

Objective: Differentiate between "Chemical Antioxidant Capacity" and "Functional Cytoprotection."

Phase 1: Cell Culture & Treatment [1]
  • Cell Line: Rat H9c2 cardiomyocytes (ATCC CRL-1446).[1]

  • Culture Media: DMEM (high glucose) + 10% FBS + 1% Pen/Strep.[1]

  • Grouping (n=6 per group):

    • Control: Normoxia, no treatment.[1]

    • Model (H/R): Hypoxia (4h) + Reoxygenation (2h).[1]

    • NAC Group: Pre-treat with 1 mM NAC for 2h prior to Hypoxia.[1]

    • DPC Group: Pre-treat with 1 mM Disodium Phosphocreatine for 2h prior to Hypoxia.[1]

    • Note: 1 mM is a standard equipotent starting point; dose-response (0.1 - 10 mM) is recommended.[1]

Phase 2: Hypoxia/Reoxygenation (H/R) Induction [1]
  • Hypoxia: Replace media with glucose-free, serum-free buffer.[1] Place cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours.

  • Reoxygenation: Replace buffer with full growth media containing the respective drugs (NAC/DPC). Return to normoxic incubator for 2 hours.

    • Rationale: This mimics the "reperfusion injury" phase where the ROS burst occurs.[1]

Phase 3: Dual-Endpoint Assays

A. Functional Viability (MTS Assay)

  • Why: Measures mitochondrial metabolic activity (DPC's primary target).[1]

  • Method: Add MTS reagent; incubate 2h; read absorbance at 490 nm.

  • Expected Result: DPC group should show higher viability than NAC if energy depletion is the primary driver of death.[1]

B. Oxidative Stress Markers (ROS & MDA)

  • Intracellular ROS: Stain with DCFH-DA (10 µM) for 30 min.[1] Analyze via Flow Cytometry (FITC channel).[1]

    • Metric: Mean Fluorescence Intensity (MFI).[1]

  • Lipid Peroxidation: Lyse cells and perform TBARS assay to measure Malondialdehyde (MDA).[1]

    • Metric: nmol MDA/mg protein.[1]

Visualization: Experimental Workflow

ExperimentalProtocol Start H9c2 Cardiomyocytes (Seeding) PreTreat Pre-Treatment (2h) Group 1: Vehicle Group 2: NAC (1mM) Group 3: DPC (1mM) Start->PreTreat Hypoxia Hypoxia (4h) 1% O2, Glucose-Free PreTreat->Hypoxia Reox Reoxygenation (2h) Normoxia + Drug Hypoxia->Reox Reperfusion Injury Assay1 MTS Assay (Cell Viability) Reox->Assay1 Assay2 DCFH-DA Staining (ROS Levels) Reox->Assay2 Assay3 TBARS Assay (Lipid Peroxidation) Reox->Assay3

Caption: Figure 2. Workflow for comparative analysis of NAC and DPC under hypoxic stress conditions.

References

  • Lawler, J. M., et al. (2002). Direct antioxidant properties of creatine.[1][2][4][5] Biochemical and Biophysical Research Communications, 290(1), 47–52.

  • Sestili, P., et al. (2011). Creatine as an antioxidant.[1][6] Amino Acids, 40(5), 1385–1396.[1]

  • Zafarullah, M., et al. (2003). Molecular mechanisms of N-acetylcysteine actions.[1] Cellular and Molecular Life Sciences, 60(1), 6–20.

  • Wang, F., et al. (2019). Phosphocreatine protects against myocardial ischemia/reperfusion injury via the Nrf2/HO-1 signaling pathway.[1] Molecular Medicine Reports, 20(3), 2365-2374.

  • Cunha, M. P., et al. (2014). Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson's Model.[1][4] PLOS ONE, 9(7), e100015.

    • [1]

Sources

Safety Operating Guide

Personal protective equipment for handling Disodium Phosphocreatine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling Disodium Phosphocreatine Hydrate

Introduction: A Proactive Stance on Safety

This compound is a key reagent in numerous biochemical and physiological studies, notably as a high-energy phosphate source for ATP regeneration in cellular and tissue experiments. While many suppliers classify this compound as non-hazardous, a comprehensive review of safety literature reveals conflicting hazard reports.[1][2][3] This guide, developed for researchers, scientists, and drug development professionals, adopts a proactive, safety-first directive. We will operate on the principle of Alpina non valet, or "safety is paramount," treating the compound with a degree of caution that accounts for the most stringent hazard classifications. This ensures the protection of all laboratory personnel, regardless of the supplier's specific safety data sheet (SDS).

This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) recommendation.

Hazard Assessment: Understanding the Risk Profile

While some safety data sheets (SDS) do not classify this compound as a hazardous substance, other aggregated GHS (Globally Harmonized System) classifications indicate potential risks.[1][3][4] A conservative safety approach requires acknowledging these potential hazards to establish a robust protective framework. The primary risks are associated with the compound in its powdered form, which can be easily inhaled or come into contact with skin and eyes.

Table 1: Summary of Potential Hazards

Hazard Type Description Rationale for Precaution
Acute Oral Toxicity Harmful if swallowed.[1] Ingestion can occur via contaminated hands. Strict hygiene protocols are essential.
Acute Dermal Toxicity Harmful in contact with skin.[1] Direct skin contact should be avoided through appropriate glove and clothing selection.
Skin Irritation May cause skin irritation.[1] Prolonged or repeated contact with the powder could lead to dermatitis or other skin reactions.
Eye Irritation Causes serious eye irritation.[1] The fine particulate nature of the powder poses a significant risk of mechanical and chemical irritation to the eyes.
Respiratory Irritation May cause respiratory irritation if inhaled.[1] Inhalation of airborne dust can irritate the respiratory tract.
Combustibility The material is considered combustible.[3] While not highly flammable, it can burn if exposed to a sufficient heat source.

| Chemical Incompatibility | Violent reaction with strong oxidizing agents.[3][5] | Segregated storage and handling are necessary to prevent hazardous reactions. |

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier against exposure. The following recommendations are based on a comprehensive risk assessment and are designed to provide robust protection during the handling of this compound powder.

Eye and Face Protection

Mandatory: ANSI Z87.1-compliant or EN166-compliant chemical safety goggles.[6][7]

  • Causality: this compound is a fine powder. Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against airborne particulates. Chemical safety goggles are essential to prevent the powder from causing serious eye irritation.[1] A face shield may be required for large-scale operations where significant dust generation is possible.

Skin and Body Protection

Mandatory: Nitrile gloves and a buttoned lab coat.

  • Gloves: Wear appropriate protective gloves, such as nitrile rubber, and inspect them before use.[2][3] Change gloves immediately if they become contaminated.

    • Causality: Gloves prevent direct skin contact, mitigating the risk of dermal irritation and absorption.[1] Nitrile offers good resistance to a wide range of laboratory chemicals.

  • Lab Coat: A clean, buttoned lab coat or long-sleeved clothing must be worn to protect the skin on the arms.[2]

    • Causality: This prevents accidental deposition of the powder onto the skin, which could go unnoticed and cause irritation.[1]

Respiratory Protection

Situational Requirement: A NIOSH-approved N95 or an EN 143-compliant P1 particulate respirator.[3]

  • Causality: Under normal conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is often not required.[6][8] However, if you are handling quantities that could generate dust in an open bench environment, or if ventilation is suboptimal, a respirator is mandatory. This prevents the inhalation of airborne particles that can cause respiratory tract irritation.[1]

Table 2: PPE Quick Reference Guide

Situation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Powder Chemical Safety Goggles Nitrile Gloves Lab Coat Required if not in a fume hood or if dust is generated
Preparing Solutions Chemical Safety Goggles Nitrile Gloves Lab Coat Not typically required

| Large Spills | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | N95/P1 Respirator |

Operational Plan: A Step-by-Step Procedural Guide

A self-validating safety protocol involves a systematic workflow from the moment a chemical enters the laboratory until its waste is properly disposed of.

Experimental Workflow Diagram

The following diagram outlines the complete, safe handling workflow for this compound.

G cluster_prep Preparation & Storage cluster_handling Handling Protocol cluster_cleanup Cleanup & Disposal A 1. Receive Chemical Inspect container integrity B 2. Log & Label Record date of receipt A->B C 3. Store Appropriately 2-8°C, dry, sealed container B->C D 4. Don PPE (Goggles, Gloves, Lab Coat) E 5. Assess Ventilation Is a fume hood available? D->E F Work in Fume Hood E->F Yes G Work on Open Bench + Don N95 Respirator E->G No H 6. Weigh & Handle Minimize dust generation F->H G->H I 7. Prepare Solution Add powder to solvent slowly H->I J 8. Decontaminate Clean work surfaces I->J K 9. Dispose of Waste Consult local regulations J->K L 10. Doff & Wash Remove PPE, wash hands K->L

Caption: Safe handling workflow for this compound.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Logistics: Log the chemical into your laboratory inventory system.

  • Storage: Store the container in a cool, dry, well-ventilated area. The recommended storage temperature is often between 2–8°C or -20°C.[3] Ensure the container is tightly sealed to prevent moisture absorption. Store away from incompatible materials, such as strong oxidizing agents.[3]

Step 2: Handling and Solution Preparation
  • Prepare Work Area: Ensure your work area is clean and uncluttered. If not using a fume hood, ensure the area has good general ventilation and there are no drafts that could disperse the powder.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing: If possible, weigh the powder inside a chemical fume hood or a ventilated balance enclosure to contain any airborne dust. If this is not possible, an N95 respirator is required.[3] Use a spatula to gently transfer the powder. Avoid scooping actions that could create a dust cloud.

  • Dissolving: When preparing solutions, add the this compound powder to the solvent (e.g., water) slowly while stirring to prevent clumping and splashing.

Step 3: Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing your full PPE (including respiratory protection), gently cover the spill with an absorbent material if a solution, or sweep up the dry powder.[6] Do not use a dry cloth or compressed air , as this will disperse the dust.

  • Collect: Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for proper waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Step 4: Disposal Plan
  • Waste Collection: All waste materials, including empty containers and contaminated PPE, should be collected in a designated, sealed, and clearly labeled waste container.

  • Regulatory Compliance: Disposal must be conducted in accordance with all local, state, and federal regulations. Do not pour solutions down the drain.[3][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Response Protocol

In the event of accidental exposure, immediate and correct action is critical.

Table 3: First-Aid Measures

Exposure Route Immediate Action Follow-Up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7][9] Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air immediately.[2][9] If breathing is difficult or symptoms like coughing or irritation occur, seek medical attention.

| Ingestion | Rinse the mouth thoroughly with water. Drink one to two glasses of water. Do not induce vomiting. [2][6][9] | Seek medical attention if feeling unwell. |

References

  • Creatine Phosphate (sodium salt hydrate) Safety Data Sheet. Cayman Chemical.

  • Creatine phosphate disodium salt tetrahydrate Safety Data Sheet. Fisher Scientific.

  • Creatine phosphate disodium salt tetrahydrate Safety Data Sheet (2021). Fisher Scientific.

  • Phosphocreatine disodium salt GHS Classification. PubChem, National Institutes of Health.

  • Phosphocreatine disodium salt hydrate Product Information. Sigma-Aldrich.

  • Creatine phosphate disodium salt tetrahydrate Safety Data Sheet (2022). Thermo Fisher Scientific (Alfa Aesar).

  • Creatine phosphate disodium salt tetrahydrate Safety Data Sheet. Carl ROTH.

  • Creatine phosphate disodium salt tetrahydrate Safety Data Sheet (Australia). Carl ROTH.

  • Creatine Phosphoric Acid Disodium Salt Safety Data Sheet. SD Fine-Chem Limited.

  • Sodium Creatine Phosphate Hydrate Safety Data Sheet. TCI Chemicals.

  • Creatine phosphate disodium salt tetrahydrate Safety Data Sheet (US OSHA). Fisher Scientific.

  • Phosphocreatine disodium salt hydrate Safety Data Sheet. Sigma-Aldrich.

  • Creatine phosphate disodium salt tetrahydrate Safety Data Sheet. Thermo Fisher Scientific (Avocado Research Chemicals).

  • Phosphocreatine disodium salt hydrate Safety Data Sheet. Merck Millipore.

  • Disodium phosphate Safety Data Sheet. Möller Chemie.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.